molecular formula C2H5ClO B8587251 Ethyl hypochlorite CAS No. 624-85-1

Ethyl hypochlorite

Cat. No.: B8587251
CAS No.: 624-85-1
M. Wt: 80.51 g/mol
InChI Key: NSHIYIMHYBAIEY-UHFFFAOYSA-N
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Description

Ethyl hypochlorite is a useful research compound. Its molecular formula is C2H5ClO and its molecular weight is 80.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

624-85-1

Molecular Formula

C2H5ClO

Molecular Weight

80.51 g/mol

IUPAC Name

ethyl hypochlorite

InChI

InChI=1S/C2H5ClO/c1-2-4-3/h2H2,1H3

InChI Key

NSHIYIMHYBAIEY-UHFFFAOYSA-N

Canonical SMILES

CCOCl

Origin of Product

United States

Foundational & Exploratory

Ethyl Hypochlorite: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Formula: C₂H₅ClO

Abstract

This technical guide provides an in-depth overview of ethyl hypochlorite (B82951) (C₂H₅ClO), a reactive ester of hypochlorous acid. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the fundamental chemical and physical properties, detailed synthesis protocols, stability characteristics, and key reaction pathways of ethyl hypochlorite. All quantitative data is summarized in structured tables, and experimental methodologies for significant reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's behavior and reactivity.

Introduction

This compound, with the chemical formula C₂H₅ClO, is an organic compound of significant interest due to its reactive nature and potential applications in chemical synthesis.[1][2] As an ester of hypochlorous acid, it acts as a source of electrophilic chlorine, making it a valuable reagent for chlorination and oxidation reactions. This guide aims to consolidate the available technical information on this compound, providing a core resource for its synthesis, handling, and application in a research and development setting.

Chemical and Physical Properties

This compound is a volatile and thermally sensitive compound.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂H₅ClO[1][2]
Molecular Weight 80.51 g/mol [1]
Boiling Point 36 °C (97 °F; 309 K)
Appearance Yellowish oil[3]
Solubility Insoluble in water[3]

Table 1: Physical and Chemical Properties of this compound.

Synthesis of this compound

Experimental Protocol: Synthesis of Alkyl Hypochlorite (Adapted from the synthesis of t-butyl hypochlorite)

Materials:

  • Ethanol (B145695)

  • Commercial household bleach solution (e.g., sodium hypochlorite, ~5.25%)

  • Glacial acetic acid

  • 10% aqueous sodium carbonate solution

  • Anhydrous calcium chloride

  • Ice

Equipment:

  • Erlenmeyer or round-bottomed flask with a mechanical stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Place 500 mL of commercial household bleach solution into a 1-L Erlenmeyer flask equipped with a mechanical stirrer.

  • Cool the flask in an ice bath with rapid stirring until the temperature of the solution drops below 10 °C.

  • In a single portion, add a solution of ethanol and a slight molar excess of glacial acetic acid to the rapidly stirred bleach solution.

  • Continue stirring for approximately 3-5 minutes.

  • Transfer the entire reaction mixture to a 1-L separatory funnel.

  • Allow the layers to separate. The lower aqueous layer is discarded.

  • Wash the upper oily, yellowish organic layer (this compound) first with 50 mL of 10% aqueous sodium carbonate solution, followed by a wash with 50 mL of water.

  • Dry the product over anhydrous calcium chloride and filter.

Yield: The yield of the analogous t-butyl hypochlorite is reported to be high, and a similar outcome can be expected for this compound.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product Ethanol Ethanol Mixing Mixing and Reaction (<10 °C) Ethanol->Mixing Bleach Sodium Hypochlorite (Bleach Solution) Bleach->Mixing AceticAcid Glacial Acetic Acid AceticAcid->Mixing Separation Phase Separation Mixing->Separation Washing Washing with Na₂CO₃ and Water Separation->Washing Drying Drying over CaCl₂ Washing->Drying Product This compound Drying->Product G EthylHypochlorite This compound (C₂H₅ClO) Acetaldehyde Acetaldehyde (CH₃CHO) EthylHypochlorite->Acetaldehyde Heat HCl Hydrogen Chloride (HCl) EthylHypochlorite->HCl Heat G Phenol Phenol Intermediate Wheland Intermediate (Resonance Stabilized) Phenol->Intermediate + C₂H₅OCl EthylHypochlorite This compound EthylHypochlorite->Intermediate Chlorophenol Chlorinated Phenol (o- and p-isomers) Intermediate->Chlorophenol - H⁺ Ethanol Ethanol Intermediate->Ethanol

References

Ethyl Hypochlorite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 624-85-1[1][2]

This technical guide provides an in-depth overview of ethyl hypochlorite (B82951), a reactive and unstable organic compound. The information is intended for researchers, scientists, and drug development professionals, with a focus on its chemical properties, synthesis, and safe handling.

Core Chemical and Physical Properties

Ethyl hypochlorite is a volatile, yellow liquid with a pungent odor.[3] It is relatively insoluble in water but miscible with organic solvents such as benzene, chloroform, and diethyl ether.[4] Due to its inherent instability, it is typically prepared in situ for immediate use in chemical reactions.

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂H₅ClO[1][3][5][6][7]
Molecular Weight 80.513 g/mol [5][8]
CAS Registry Number 624-85-1[1][3][5][6][7]
Boiling Point 36 °C (96.8 °F) at 760 mmHg[7][9]
Density 1.013 - 1.015 g/cm³[3][6][7]
Refractive Index 1.369[3][6]
Vapor Pressure 626 mmHg at 25°C[3]

Experimental Protocols

Synthesis of this compound (Adapted from the Sandmeyer Method)

The synthesis of this compound is based on the general method for preparing alkyl hypochlorites developed by Sandmeyer.[5] This procedure involves the chlorination of ethanol (B145695) in the presence of a base. The following is a representative protocol adapted from the synthesis of tert-butyl hypochlorite, which should be performed with extreme caution in a well-ventilated fume hood.

Materials:

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH)

  • Chlorine gas (Cl₂)

  • Sodium carbonate (Na₂CO₃) solution (10%)

  • Calcium chloride (CaCl₂), anhydrous

  • Water, deionized

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Gas inlet tube

  • Gas outlet tube

  • Separatory funnel

  • Ice bath

Procedure:

  • Preparation of the Alkaline Alcohol Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a gas inlet tube, dissolve sodium hydroxide in water. Cool the solution to 15-20°C in an ice bath. Once cooled, add ethanol to the flask with continuous stirring until a homogeneous solution is formed.[10]

  • Chlorination: While maintaining the temperature at 15-20°C with the ice bath, bubble chlorine gas through the stirred solution. The rate of chlorine addition should be carefully controlled. An oily, yellow layer of this compound will form.

  • Separation and Washing: Transfer the reaction mixture to a separatory funnel and separate the upper oily layer containing the this compound. Wash the organic layer with a 10% sodium carbonate solution to neutralize any remaining acid. Subsequently, wash the product multiple times with water.[10]

  • Drying: Dry the this compound over anhydrous calcium chloride.[5][10]

  • Storage: this compound is highly unstable and should be used immediately.[11] If short-term storage is necessary, it should be kept in the dark at 0°C.[5]

Safe Handling and Disposal

This compound is a hazardous substance that requires careful handling. The vapor can explode upon contact with a flame or spark, or upon rapid heating.[11] The liquid is also known to explode on contact with copper.[11] It is sensitive to light and heat, which can cause it to decompose.[12]

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves (consult manufacturer's data)

  • Lab coat

  • Work in a well-ventilated fume hood at all times.

Disposal:

Due to its reactivity, this compound should be neutralized before disposal. A common method is to react it with a reducing agent, such as sodium bisulfite, under controlled conditions. Always adhere to local regulations for hazardous waste disposal.

Biological Activity and Signaling Pathways

There are no known specific biological signaling pathways directly modulated by this compound. Its biological effects are primarily attributed to its high reactivity as an oxidizing and chlorinating agent. Hypochlorite ions, in general, are known to be genotoxic and can induce DNA damage.[13] The interaction of hypochlorite with biological molecules is generally non-specific and leads to oxidative damage to proteins, lipids, and nucleic acids, which can result in cytotoxicity.[14]

Logical Relationships: Synthesis and Hazards

The following diagram illustrates the synthesis of this compound from ethanol and its key hazardous reactions and decomposition pathways.

Ethyl_Hypochlorite Ethanol Ethanol (C₂H₅OH) EthylHypochlorite This compound (C₂H₅OCl) Ethanol->EthylHypochlorite Synthesis (Sandmeyer) NaOH Sodium Hydroxide (NaOH) NaOH->EthylHypochlorite Synthesis (Sandmeyer) Chlorine Chlorine (Cl₂) Chlorine->EthylHypochlorite Synthesis (Sandmeyer) Decomposition Explosive Decomposition EthylHypochlorite->Decomposition Heat Heat Heat->Decomposition Light Light Light->Decomposition Copper Copper Copper->Decomposition

Caption: Synthesis and instability of this compound.

References

synthesis of ethyl hypochlorite from ethanol

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request.

Providing a detailed technical guide or whitepaper on the synthesis of ethyl hypochlorite (B82951) from ethanol (B145695) falls outside the scope of my safety guidelines. Ethyl hypochlorite is a highly unstable and explosive compound, and its synthesis should only be attempted by qualified professionals in a controlled laboratory setting with appropriate safety measures in place.

Disseminating detailed instructions for the creation of such a hazardous substance would be irresponsible. My purpose is to be helpful and harmless, and providing information that could lead to dangerous situations is contrary to that core principle.

I can, however, provide general information on the chemical class of alkyl hypochlorites from an academic and safety-oriented perspective, including their general properties, instability, and the safety precautions required when handling such reactive compounds, without providing a step-by-step synthesis protocol.

An In-depth Technical Guide to the Thermal Stability of Ethyl Hypochlorite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of ethyl hypochlorite (B82951) (C₂H₅OCl), a reactive and potentially hazardous compound. Due to its inherent instability, a thorough understanding of its thermal properties is critical for safe handling, storage, and use in any research or development setting. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes logical workflows and decomposition pathways.

Executive Summary

Ethyl hypochlorite is a thermally unstable material known for its explosive properties. Its decomposition is characterized by a strongly exothermic, autocatalytic process, making it highly sensitive to heat, light, and shock. Differential Scanning Calorimetry (DSC) analysis reveals a significant heat of decomposition, but the autocatalytic nature of the decomposition makes it difficult to determine a precise, consistent onset temperature. Safe handling requires strict temperature control and avoidance of contaminants that could catalyze a runaway reaction.

Quantitative Thermal Stability Data

The thermal decomposition of this compound is highly energetic. The following table summarizes the available quantitative data from thermal analysis studies.

ParameterValueMethodNotes
Heat of Decomposition (ΔHd)> 2100 J/gDifferential Scanning Calorimetry (DSC)This high value indicates a significant potential for a rapid, explosive release of energy.
Decomposition OnsetNot consistently determinedDifferential Scanning Calorimetry (DSC)The DSC thermogram shows a distinct, non-symmetrical peak, which is indicative of autocatalytic behavior. This makes it challenging to establish a reliable kinetic model and a consistent onset temperature.
Thermal SensitivityHighGeneral ObservationsDecomposes on heating or exposure to light. Can decompose even in the cold and explodes on exposure to sunlight or heat.

Experimental Protocols

The characterization of the thermal stability of energetic materials like this compound relies on specialized analytical techniques. The primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of ethanol (B145695) with a hypochlorite source, such as sodium hypochlorite solution, often in the presence of an acid to generate hypochlorous acid in situ.

Materials:

  • Ethanol

  • Sodium hypochlorite solution (bleach)

  • Acetic acid

  • Dichloromethane (DCM) or other suitable inert solvent

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of ethanol in an inert solvent is cooled in an ice bath.

  • A mixture of sodium hypochlorite and acetic acid is added dropwise to the cooled ethanol solution with constant stirring. The temperature should be carefully monitored and maintained at a low level to prevent premature decomposition of the product.

  • After the addition is complete, the reaction mixture is stirred for a specified period.

  • The organic layer is separated and washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

  • The organic layer is then dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure at a low temperature to yield this compound.

Note: this compound is highly unstable and should be prepared in small quantities and used immediately. It should not be stored.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a critical tool for determining the heat of decomposition and the onset temperature of thermal events.

Methodology:

  • A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or gold-plated stainless steel).

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate (e.g., 2-10 K/min) under a controlled atmosphere (typically an inert gas like nitrogen).

  • The heat flow to the sample is monitored as a function of temperature. An exothermic event, such as decomposition, will be observed as a peak in the heat flow signal.

  • The onset temperature of the exotherm and the integrated area of the peak (which corresponds to the heat of decomposition) are determined from the resulting thermogram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which decomposition begins and to analyze the mass loss associated with the decomposition process.

Methodology:

  • A small sample of this compound is placed in a tared TGA sample pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate under a controlled atmosphere.

  • The mass of the sample is continuously monitored as the temperature increases.

  • A plot of mass versus temperature is generated, and the temperature at which significant mass loss begins is identified as the decomposition temperature.

Visualizations

Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the assessment of the thermal stability of a potentially energetic material like this compound.

G cluster_synthesis Synthesis and Preparation cluster_screening Initial Screening cluster_detailed Detailed Analysis cluster_safety Safety Assessment synthesis Synthesis of this compound purification Purification and Characterization synthesis->purification dsc_screening Differential Scanning Calorimetry (DSC) purification->dsc_screening Sample for analysis tga_screening Thermogravimetric Analysis (TGA) purification->tga_screening Sample for analysis kinetic_modeling Kinetic Modeling (if possible) dsc_screening->kinetic_modeling isothermal_testing Isothermal Testing dsc_screening->isothermal_testing Inform further testing hazard_assessment Hazard Assessment dsc_screening->hazard_assessment tga_screening->kinetic_modeling tga_screening->hazard_assessment kinetic_modeling->hazard_assessment isothermal_testing->hazard_assessment safe_handling Define Safe Handling Procedures hazard_assessment->safe_handling

Caption: Workflow for assessing the thermal stability of this compound.

Postulated Decomposition Pathway of this compound

The decomposition of alkyl hypochlorites is complex and can proceed through multiple pathways. The following diagram illustrates a postulated decomposition mechanism for this compound.

G cluster_reactants Reactant cluster_pathways Decomposition Pathways cluster_products1 Products (Pathway 1) cluster_products2 Products (Pathway 2) ethyl_hypochlorite This compound (CH3CH2OCl) pathway1 Pathway 1: Elimination ethyl_hypochlorite->pathway1 pathway2 Pathway 2: Radical Formation ethyl_hypochlorite->pathway2 acetaldehyde Acetaldehyde (CH3CHO) pathway1->acetaldehyde hcl1 Hydrogen Chloride (HCl) pathway1->hcl1 ethoxy_radical Ethoxy Radical (CH3CH2O•) pathway2->ethoxy_radical chlorine_radical Chlorine Radical (Cl•) pathway2->chlorine_radical acetaldehyde_from_radical Acetaldehyde ethoxy_radical->acetaldehyde_from_radical ethyl_acetate Ethyl Acetate ethoxy_radical->ethyl_acetate

Caption: Postulated decomposition pathways for this compound.

Safety Considerations

Given its high reactivity and thermal instability, the handling of this compound requires stringent safety protocols:

  • Synthesis and Handling: Always prepare in a well-ventilated fume hood, behind a blast shield. Use appropriate personal protective equipment (PPE), including safety glasses, a face shield, and compatible gloves.

  • Temperature Control: Maintain low temperatures during synthesis and handling to minimize the risk of decomposition.

  • Avoid Contamination: Keep this compound away from metals, strong acids, and bases, as these can catalyze its decomposition.

  • Storage: this compound should not be stored. It should be generated in situ or used immediately after preparation.

  • Scale: Only work with small quantities of this material.

Conclusion

This compound is a highly energetic and thermally unstable compound. Its autocatalytic decomposition, characterized by a large heat release, presents a significant hazard. While quantitative determination of a precise decomposition onset temperature is challenging, qualitative and quantitative data from DSC and TGA clearly indicate its dangerous nature. Researchers, scientists, and drug development professionals must exercise extreme caution and adhere to strict safety protocols when working with this compound. A thorough understanding of its thermal properties, as outlined in this guide, is essential for mitigating the risks associated with its use.

An In-depth Technical Guide on Ethyl Hypochlorite: Molecular Weight, Structure, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Properties

Ethyl hypochlorite (B82951) is a volatile and unstable compound. Its fundamental molecular and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂H₅ClO[1]
Molecular Weight 80.51 g/mol [1]
CAS Number 624-85-1[1]
Appearance Yellowish, unstable oil[2]
Boiling Point 36 °C[2]
Density ~1.015 g/cm³[3]
Solubility Insoluble in water; soluble in organic solvents like carbon tetrachloride.[2]

Molecular Structure

The structure of ethyl hypochlorite consists of an ethyl group bonded to a hypochlorite group through an oxygen atom.

Figure 1: 2D structure of the this compound molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of ethanol (B145695) with a source of hypochlorite. The following protocol is based on the Sandmeyer method for the preparation of alkyl hypochlorites.[2]

Experimental Protocol: Synthesis via Chlorination of Ethanolic Sodium Hydroxide (B78521)

Materials:

  • Ethanol (200 proof)

  • Sodium hydroxide (NaOH)

  • Chlorine gas (Cl₂)

  • Ice

  • Water

  • Sodium bicarbonate solution (5%)

  • Calcium chloride (anhydrous)

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Mechanical stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel, prepare a 10% solution of sodium hydroxide in ethanol. For example, dissolve 10 g of NaOH in 90 g (approximately 114 mL) of absolute ethanol.

  • Cooling: Cool the flask in an ice bath to maintain a temperature below 10 °C.

  • Chlorination: Slowly bubble chlorine gas through the stirred, cooled solution. The reaction is exothermic, so the addition rate of chlorine gas should be controlled to keep the temperature below 10 °C.

  • Formation of this compound: The this compound will form as a yellowish, oily layer that is insoluble in the aqueous ethanolic solution.[2]

  • Work-up: Once the reaction is complete (e.g., after approximately 1 hour of chlorine addition), transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.[2]

  • Drying: Separate the organic layer and dry it over anhydrous calcium chloride.

  • Storage: Store the resulting this compound in a dark, cool place, as it is sensitive to light and heat.[2]

synthesis_workflow reagents Ethanol + NaOH Solution reaction Chlorine Gas Bubbling (<10°C) reagents->reaction separation Phase Separation reaction->separation washing Wash with NaHCO3 and Water separation->washing drying Dry over CaCl2 washing->drying product This compound drying->product

Figure 2: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Due to the instability of this compound, obtaining and publishing detailed spectroscopic data is challenging. Therefore, the following sections describe the expected spectroscopic characteristics based on the known structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the two different proton environments:

    • A quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom, shifted downfield due to the electronegativity of the oxygen and chlorine atoms.

    • A triplet for the methyl protons (-CH₃-).

  • ¹³C NMR: The carbon NMR spectrum should exhibit two signals:

    • One signal for the carbon of the methylene group (-CH₂-), shifted downfield.

    • A second signal for the carbon of the methyl group (-CH₃-).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • C-H stretching vibrations of the alkyl group.

  • C-O stretching vibration.

  • O-Cl stretching vibration.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 80 (for ³⁵Cl) and 82 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

Predicted Fragmentation Pathway:

fragmentation M [CH3CH2OCl]+• m/z = 80/82 F1 [CH3CH2O]+• m/z = 45 M->F1 -Cl• F2 [CH2OCl]+ m/z = 63/65 M->F2 -CH3• Cl_ion [Cl]+• m/z = 35/37 M->Cl_ion -C2H5O• F3 [C2H5]+ m/z = 29 F1->F3 -O

Figure 3: Predicted mass spectrometry fragmentation pathway of this compound.

Safety and Handling

This compound is known to be unstable and can decompose, sometimes explosively, upon heating or exposure to light.[2] Therefore, it should be handled with extreme caution in a well-ventilated fume hood, and stored at low temperatures in the dark.

Conclusion

This technical guide provides a summary of the known properties and a detailed, practical approach to the synthesis of this compound. While experimental spectroscopic data remains elusive in the literature, the provided predictions for NMR, IR, and MS can guide researchers in the characterization of this reactive molecule. The inherent instability of this compound necessitates careful handling and storage procedures. Further research into its stabilization and detailed characterization would be valuable for its potential applications in organic synthesis and other fields.

References

An In-depth Technical Guide to the Solubility of Ethyl Hypochlorite in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available knowledge on the solubility of ethyl hypochlorite (B82951). Given the compound's inherent instability, quantitative solubility data is not available in published literature. Therefore, this document summarizes the existing qualitative data, outlines a detailed experimental protocol for its determination, and discusses the physicochemical factors governing its solubility.

Introduction to Ethyl Hypochlorite

This compound (C₂H₅ClO) is a volatile, yellow liquid known for its high reactivity and instability.[1] It is an ester of hypochlorous acid and ethanol. Its utility in organic synthesis is significant, but its hazardous nature, including sensitivity to heat, light, and shock, necessitates careful handling and makes physicochemical characterization, such as solubility determination, particularly challenging. The lack of precise, quantitative solubility data is a direct consequence of this instability.

Solubility of this compound: A Qualitative Summary

Published data on the solubility of this compound is scarce and, in some cases, contradictory. The available qualitative information is summarized in the table below. This discrepancy in the literature highlights the difficulty in studying this compound and the potential influence of experimental conditions and sample purity on the observed properties.

SolventReported Solubility/MiscibilitySource(s)
Water Soluble[2]
Insoluble[1]
Benzene Miscible[1]
Chloroform Miscible[1]
Diethyl Ether Miscible[1]

The term "miscible" implies that the substances form a homogeneous solution in all proportions. For the organic solvents listed, it is expected that this compound will dissolve completely. The conflicting reports on its aqueous solubility suggest it is likely only slightly or sparingly soluble, a common characteristic for small alkyl halides.[3][4][5] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions between water and this compound.[6][7]

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure and the resulting intermolecular forces. As an alkyl halide-like compound, its solubility behavior can be understood by considering polarity, hydrogen bonding capability, and the principle of "like dissolves like."[8]

dot

Caption: Factors influencing this compound solubility.

Experimental Protocol for Solubility Determination

Due to the volatile and unstable nature of this compound, a static headspace gas chromatography (HS-GC) method is proposed for the accurate determination of its solubility in various solvents.[9][10][11] This technique analyzes the vapor phase in equilibrium with the liquid phase, avoiding direct injection of the potentially reactive compound.

Objective: To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (freshly synthesized and purified)

  • Solvent of interest (e.g., deionized water, cyclohexane, etc.)

  • Internal standard (a volatile compound soluble in the solvent but with a distinct GC retention time)

  • Headspace vials (e.g., 20 mL) with PTFE-lined septa and crimp caps

  • Gas-tight syringe

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Thermostatically controlled agitator for headspace vials

Workflow Diagram:

dot

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing A Prepare series of this compound solutions in solvent with internal standard B Add solutions to headspace vials A->B C Seal vials with crimp caps B->C D Place vials in thermostatted agitator C->D E Equilibrate at constant temperature (e.g., 25°C for 30 min) D->E F Withdraw headspace sample with gas-tight syringe E->F G Inject into GC-FID/MS F->G H Record peak areas of this compound and internal standard G->H I Plot peak area ratio vs. initial concentration H->I J Identify the point of saturation (break in linearity) I->J K Determine solubility from this point J->K

Caption: Workflow for solubility determination via HS-GC.

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of the internal standard in the solvent of interest at a known concentration.

    • Create a series of calibration standards by adding known amounts of this compound to the internal standard solution in volumetric flasks.

    • Prepare a series of test samples by adding increasing amounts of this compound to a fixed volume of the solvent in separate headspace vials. The concentration range should span from well below the expected solubility to a point where a separate phase of this compound is visible.

  • Equilibration:

    • Seal all vials tightly with PTFE-lined septa and crimp caps.

    • Place the vials in the thermostatically controlled agitator.

    • Allow the samples to equilibrate at the desired temperature (e.g., 25°C) for a set period (e.g., 30 minutes) with gentle agitation. This ensures that the partial pressure of the this compound in the headspace reaches equilibrium with its concentration in the solvent.[10]

  • Gas Chromatography Analysis:

    • Set up the GC-FID/MS with an appropriate column and temperature program to achieve good separation between the solvent, internal standard, and this compound peaks.

    • Using a heated, gas-tight syringe, withdraw a fixed volume (e.g., 1 mL) of the headspace from each vial.

    • Inject the headspace sample into the GC.

    • Record the peak areas for both this compound and the internal standard.

  • Data Analysis and Determination of Solubility:

    • For the calibration standards, plot the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound. This will generate a calibration curve.

    • For the test samples, plot the peak area of this compound from the headspace against the total concentration of this compound added to the vial.

    • The resulting graph will show an initial linear increase in headspace concentration as more this compound dissolves. Once the solution becomes saturated, the headspace concentration will plateau and remain constant, even as more undissolved this compound is added.

    • The point at which the plot deviates from linearity and becomes horizontal corresponds to the saturation concentration of this compound in the solvent at that temperature. This value is the solubility.[12]

Safety Precautions:

  • All work with this compound must be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn.

  • Due to its explosive nature, this compound should not be heated directly or exposed to light. All solutions should be prepared and handled at the measurement temperature.

  • Proper disposal procedures for reactive chlorinated compounds must be followed.

Conclusion

While a precise quantitative value for the solubility of this compound remains undetermined due to its inherent instability, a qualitative understanding suggests it is miscible with common organic solvents and has limited solubility in water. The experimental protocol detailed in this guide, based on the static headspace gas chromatography method, provides a robust framework for researchers to safely and accurately determine the solubility of this and other volatile, unstable compounds. Such data is critical for the safe handling, process design, and application of reactive intermediates in research and development.

References

physical properties of ethyl hypochlorite boiling point density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of ethyl hypochlorite (B82951) (C₂H₅ClO), specifically its boiling point and density. The document outlines quantitative data from various sources, details the experimental protocols for their determination, and presents a visual workflow for a key procedure.

Physical Properties of Ethyl Hypochlorite

This compound is a volatile, yellow liquid.[1] Accurate determination of its physical properties, such as boiling point and density, is critical for its handling, application in chemical synthesis, and for safety protocols.

Quantitative Data

The boiling point and density of this compound have been reported in several chemical databases and literature. A summary of these values is presented below. Variations in reported values can be attributed to different experimental conditions and purity of the samples.

Physical PropertyValueConditionsSource(s)
Boiling Point 36 °C---[2]
30.4 °Cat 760 mmHg[3][4]
Density 1.015 g/cm³---[3][4]
1.013 g/cm³at 6 °C[1]

Experimental Protocols

Precise and reproducible experimental methods are essential for characterizing the physical properties of chemical compounds. The following sections detail standard laboratory protocols for determining the boiling point and density of a liquid substance like this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid.[5]

Apparatus:

  • Thiele tube

  • High-temperature resistant mineral oil or silicone oil

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube or Durham tube

  • Rubber band or wire for attachment

  • Bunsen burner or other heat source

Procedure:

  • Sample Preparation: A small amount (approximately 0.5 mL) of the liquid sample (this compound) is placed into a small test tube.[5]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample with its open end down.[5]

  • Apparatus Assembly: The test tube is attached to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.[5]

  • Heating: The entire assembly is placed into a Thiele tube containing heat-stable oil, ensuring the sample is immersed in the oil. The Thiele tube is designed to ensure uniform heating via convection.[5]

  • Observation: The apparatus is heated gently at the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will slowly escape. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[5]

  • Temperature Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[5] This process is repeated to ensure an accurate reading.

Density Determination (Pycnometer Method)

The pycnometer method is a highly precise technique for determining the density of a liquid by measuring the mass of a known volume.[1][2] A pycnometer is a glass flask with a precisely known volume, typically fitted with a ground glass stopper that has a capillary tube through it.[2]

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance (accurate to ±0.001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Mass of a Dry Pycnometer: The pycnometer is thoroughly cleaned, dried, and weighed on an analytical balance. This mass is recorded as m₀.[2]

  • Mass of Pycnometer with Reference Liquid: The pycnometer is filled with a reference liquid of a well-known density (e.g., distilled water), ensuring no air bubbles are present. The stopper is inserted, and any excess liquid emerging from the capillary is carefully wiped away. The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium. Its mass is then determined and recorded as m₁.[2]

  • Mass of Pycnometer with Sample Liquid: The pycnometer is emptied, cleaned, and thoroughly dried. The process is repeated using the sample liquid (this compound). The mass of the pycnometer filled with the sample liquid at the same constant temperature is recorded as m₂.[2]

  • Calculation: The density of the sample liquid (ρₗ) is calculated using the following formula: ρₗ = ((m₂ - m₀) / (m₁ - m₀)) * ρᵣ Where:

    • m₀ = mass of the empty pycnometer

    • m₁ = mass of the pycnometer filled with the reference liquid

    • m₂ = mass of the pycnometer filled with the sample liquid

    • ρᵣ = density of the reference liquid at the specified temperature

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the boiling point determination process using the Thiele tube method.

BoilingPointWorkflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A 1. Prepare Sample in Durham Tube B 2. Invert Capillary Tube in Sample A->B next C 3. Attach Sample to Thermometer D 4. Immerse Assembly in Thiele Tube C->D securely E 5. Heat Thiele Tube Gently F 6. Observe Continuous Stream of Bubbles E->F as temp rises G 7. Remove Heat Source F->G at boiling H 8. Record Temperature as Liquid Enters Capillary G->H upon cooling end End H->end start Start start->A

Caption: Workflow for Boiling Point Determination via Thiele Tube.

References

Spectroscopic Data for Ethyl Hypochlorite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectroscopic data for ethyl hypochlorite (B82951) (C₂H₅ClO) from the National Institute of Standards and Technology (NIST) Chemistry WebBook. While a comprehensive dataset is not available, this guide summarizes the existing information and provides context on standard spectroscopic methodologies.

Summary of Available Spectroscopic Data

The NIST Chemistry WebBook currently provides limited spectroscopic information for ethyl hypochlorite. The primary available data is related to its gas-phase ion energetics. Notably, experimental spectra such as Infrared (IR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) are not available for this compound in the NIST database.

Gas-Phase Ion Energetics

The only quantitative spectroscopic data available for this compound on the NIST Chemistry WebBook is its ionization energy.[1] This value provides insight into the energy required to remove an electron from the molecule in the gas phase.

ParameterValue (eV)MethodReference
Ionization Energy10.13 ± 0.02Photoelectron Spectroscopy (PE)Colbourne, D., et al. (1981)[1]

Experimental Protocols

While specific experimental protocols for the listed ionization energy of this compound are not detailed on the NIST website, the reference provided points to a standard methodology.

Photoelectron Spectroscopy (PE) for Ionization Energy Determination

Photoelectron spectroscopy is a technique used to measure the ionization energies of molecules. The general protocol involves the following steps:

  • Sample Introduction: A gaseous sample of the compound, in this case, this compound, is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a beam of high-energy monochromatic photons, typically from a helium discharge lamp (He(I) source).

  • Electron Ejection: The photons cause the ejection of valence electrons from the molecules.

  • Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

  • Ionization Energy Calculation: The ionization energy (IE) is calculated using the following equation: IE = hν - KE where hν is the energy of the incident photons and KE is the measured kinetic energy of the photoelectrons.

The reference for the provided ionization energy, Colbourne, et al. (1981), describes the use of He(I) photoelectron spectroscopy to study a series of alkyl hypochlorites, including this compound.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound. This logical flow represents the process from sample preparation to data interpretation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Prep This compound Sample IR Infrared (IR) Spectroscopy Prep->IR MS Mass Spectrometry (MS) Prep->MS UVVis UV-Vis Spectroscopy Prep->UVVis NMR Nuclear Magnetic Resonance (NMR) Prep->NMR IR_Data Vibrational Spectra IR->IR_Data MS_Data Mass-to-Charge Ratio MS->MS_Data UVVis_Data Electronic Transitions UVVis->UVVis_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data Interpretation Structural Elucidation & Property Determination IR_Data->Interpretation MS_Data->Interpretation UVVis_Data->Interpretation NMR_Data->Interpretation

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic data for this compound available from the NIST Chemistry WebBook is currently limited to its gas-phase ionization energy, as determined by photoelectron spectroscopy.[1] Researchers and scientists requiring comprehensive spectroscopic profiles, including IR, MS, UV-Vis, and NMR data, will need to consult other literature sources or perform their own experimental analyses. The workflow and methodologies described in this guide provide a framework for understanding how such data would be obtained and interpreted.

References

Methodological & Application

Ethyl Hypochlorite: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl hypochlorite (B82951) (C₂H₅OCl) is a reactive and versatile reagent in organic synthesis, serving as a potent electrophile for a variety of transformations. Its utility spans from the oxidation of alcohols to the chlorination of aromatic systems and the formation of valuable intermediates like chlorohydrins. This document provides detailed application notes and experimental protocols for the use of ethyl hypochlorite, with a focus on practical implementation in a laboratory setting.

Preparation and Standardization of this compound Solution

A standardized solution of this compound is crucial for reproducible results in organic synthesis. The following protocol outlines a common method for its preparation from ethanol (B145695) and a hypochlorite source.

Experimental Protocol: Preparation of this compound

Materials:

  • Ethanol (95%)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, ~5-6%) or Calcium hypochlorite (Ca(OCl)₂)

  • Glacial acetic acid

  • Ice bath

  • Separatory funnel

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath to 0-5 °C, place a solution of sodium hypochlorite.

  • Slowly add glacial acetic acid to the cooled and stirred hypochlorite solution to generate hypochlorous acid (HOCl) in situ. The pH of the solution should be weakly acidic.

  • In a separate flask, prepare a solution of ethanol in water.

  • Add the ethanol solution dropwise to the cold hypochlorous acid solution while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C.

  • Transfer the reaction mixture to a separatory funnel. The oily, yellowish layer of this compound will separate from the aqueous layer.

  • Separate the organic layer and wash it sequentially with cold water and a cold, dilute sodium bicarbonate solution to remove any remaining acid.

  • Dry the this compound over anhydrous calcium chloride or sodium sulfate.

  • Decant the dried this compound. The solution should be stored in a dark, refrigerated container and used promptly due to its instability.

Quantitative Analysis: Standardization of this compound Solution

The concentration of the prepared this compound solution should be determined before use. Iodometric titration is a reliable method for this purpose.[1][2]

Protocol: Iodometric Titration

  • To a flask containing a solution of potassium iodide (KI) in an acidic medium (e.g., acetic acid or dilute sulfuric acid), add a precisely measured volume of the this compound solution.

  • The this compound will oxidize the iodide to iodine, resulting in a brown solution.

  • Titrate the liberated iodine with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the solution becomes a pale yellow.

  • Add a few drops of starch indicator solution, which will turn the solution deep blue.

  • Continue the titration with sodium thiosulfate until the blue color disappears.

  • Calculate the molarity of the this compound solution based on the stoichiometry of the reaction.

Applications in Organic Synthesis

Oxidation of Alcohols

This compound is an effective oxidizing agent for the conversion of secondary alcohols to ketones and, under controlled conditions, primary alcohols to aldehydes. This method offers a metal-free alternative to traditional oxidation reagents.[3]

Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone

Materials:

  • Benzyl (B1604629) alcohol

  • Standardized this compound solution

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve benzyl alcohol in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath.

  • Slowly add a stoichiometric amount of the standardized this compound solution to the stirred alcohol solution, maintaining the temperature between 0-5 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude benzaldehyde.

  • Purify the product by distillation or column chromatography if necessary.

Quantitative Data for Alcohol Oxidation:

SubstrateProductOxidantConditionsYield (%)Reference
Benzyl AlcoholBenzaldehydeNaOCl/TEMPOCH₂Cl₂/H₂O, rt, 1h95
CyclohexanolCyclohexanoneNaOCl/HOAcrt~80[5]
1-PhenylethanolAcetophenoneCa(OCl)₂/PTCCH₂Cl₂58-72[6]

Note: Data for this compound specifically is limited in readily available literature; the provided data for other hypochlorite sources serves as a reference.

Chlorination of Phenols

Experimental Protocol: Chlorination of Anisole (B1667542)

Materials:

Procedure:

  • Dissolve anisole in acetonitrile or methanol in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Slowly add one equivalent of the standardized this compound solution.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench the excess this compound with a sodium thiosulfate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the chlorinated anisole products. The ortho/para ratio can be determined by GC-MS or NMR analysis.

Quantitative Data for Phenol Chlorination:

SubstrateReagentSolventortho/para ratioReference
Phenolt-Butyl hypochloriteMethanol0.61[8]
Phenolt-Butyl hypochloriteAcetonitrile0.20[8]
Anhydrous sodium phenoxidet-Butyl hypochloriteMethanol1.23[8]
Anhydrous sodium phenoxidet-Butyl hypochloriteAcetonitrile2.54[8]

Note: Data for this compound specifically is limited; the provided data for t-butyl hypochlorite illustrates the influence of reaction conditions on regioselectivity.

Addition to Alkenes: Synthesis of Chlorohydrins and Epoxides

This compound adds to alkenes to form chlorohydrins, which are valuable precursors to epoxides. The reaction typically proceeds via a cyclic chloronium ion intermediate, leading to anti-addition of the chlorine and hydroxyl groups.[1][9]

Experimental Protocol: Formation of Styrene (B11656) Chlorohydrin [10]

Materials:

  • Styrene

  • Standardized this compound solution

  • Water or a mixed solvent system (e.g., acetone/water)

  • Sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask, dissolve styrene in a suitable solvent (e.g., aqueous acetone).

  • Cool the solution to 0 °C.

  • Slowly add the standardized this compound solution while stirring vigorously.

  • Allow the reaction to proceed at 0-5 °C until completion (monitored by TLC).

  • Quench the reaction with a sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution to obtain the crude styrene chlorohydrin. The regioselectivity can be determined by NMR.

Regioselectivity: The addition of hypochlorous acid (and by extension, this compound) to unsymmetrical alkenes generally follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon.[11]

Applications in Drug Development

While specific examples detailing the use of this compound in the synthesis of commercial drugs are not widely published, its functional group transformations are relevant to the synthesis of various pharmaceutical precursors. For instance, the formation of chlorohydrins is a key step in the synthesis of certain epoxide-containing natural products and drug molecules. The oxidation and chlorination reactions are fundamental transformations in the construction of complex molecular architectures found in antiviral and anticancer agents. For example, the synthesis of precursors for drugs like Lamivudine and Paclitaxel involves multiple steps where such transformations could be applied.[12][13] The synthesis of Chloramphenicol also involves steps that could potentially utilize hypochlorite chemistry.[14][15]

Safety Precautions

This compound is a reactive and potentially unstable compound and should be handled with care.[16][17][18]

  • Preparation and Storage: Always prepare this compound in a well-ventilated fume hood and at low temperatures. Store the solution in a refrigerator, protected from light, and use it as soon as possible.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Quenching: Reactions should be quenched properly to destroy any unreacted this compound. A solution of sodium thiosulfate or sodium bisulfite is effective for this purpose.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Diagrams

Preparation_of_Ethyl_Hypochlorite cluster_reactants Reactants cluster_process Process cluster_products Products Ethanol Ethanol Mixing Mixing Ethanol->Mixing NaOCl NaOCl NaOCl->Mixing Acetic_Acid Acetic_Acid Acetic_Acid->Mixing Reaction_at_0_5C Reaction_at_0_5C Mixing->Reaction_at_0_5C Workup Workup Reaction_at_0_5C->Workup Ethyl_Hypochlorite Ethyl_Hypochlorite Workup->Ethyl_Hypochlorite Aqueous_Waste Aqueous_Waste Workup->Aqueous_Waste

Workflow for the preparation of this compound.

Oxidation_of_Secondary_Alcohol Secondary_Alcohol R-CH(OH)-R' Intermediate [R-CH(O-Cl)-R'] Secondary_Alcohol->Intermediate + EtOCl Ethyl_Hypochlorite EtOCl Ketone R-C(=O)-R' Intermediate->Ketone Elimination HCl HCl Intermediate->HCl EtOH EtOH Intermediate->EtOH

Mechanism of secondary alcohol oxidation.

Addition_to_Alkene Alkene R-CH=CH-R' Chloronium_Ion Cyclic Chloronium Ion Alkene->Chloronium_Ion + EtOCl Ethyl_Hypochlorite EtOCl Chlorohydrin R-CH(OH)-CH(Cl)-R' Chloronium_Ion->Chlorohydrin + H2O Epoxide Epoxide Chlorohydrin->Epoxide + Base Base Base

Synthesis of epoxides via chlorohydrin formation.

References

Application Notes and Protocols: Ethyl Hypochlorite as a Chlorinating Agent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl hypochlorite (B82951) as a versatile and reactive chlorinating agent in various organic transformations. Detailed protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development settings.

Introduction

Ethyl hypochlorite (C₂H₅OCl) is a highly reactive ester of hypochlorous acid. While its inherent instability requires in situ preparation or careful handling of freshly prepared solutions, it offers distinct advantages as a chlorinating agent. Its organic nature can enhance solubility in non-polar solvents, and it serves as a source of electrophilic chlorine for a variety of substrates. This document outlines its application in the chlorination of activated aromatic systems, such as phenols and anilines, and in the addition reactions to alkenes.

Safety and Handling

This compound is a volatile and potentially explosive compound that should be handled with extreme caution in a well-ventilated fume hood. It is sensitive to heat, light, and mechanical shock. Solutions of this compound should be used immediately after preparation and not stored. Personal protective equipment (PPE), including safety goggles, a face shield, and appropriate gloves, must be worn at all times.

Preparation of this compound

This compound is typically prepared in situ or as a solution for immediate use. A common method involves the reaction of ethanol (B145695) with an aqueous solution of sodium hypochlorite, often in the presence of an acid to shift the equilibrium towards the formation of hypochlorous acid, which then reacts with ethanol.

Experimental Protocol: Preparation of an this compound Solution

This protocol is adapted from established procedures for other alkyl hypochlorites.

Materials:

  • Ethanol (95%)

  • Commercial bleach solution (e.g., Clorox®, ~5.25% sodium hypochlorite)

  • Glacial acetic acid

  • Ice bath

  • Separatory funnel

  • Sodium carbonate (10% aqueous solution)

  • Water (distilled or deionized)

  • Calcium chloride (anhydrous)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, cool 500 mL of commercial bleach solution to below 10 °C.

  • In a separate beaker, prepare a solution of 37 mL of ethanol and 24.5 mL of glacial acetic acid.

  • While vigorously stirring the bleach solution, add the ethanol-acetic acid mixture in a single portion.

  • Continue stirring for approximately 3-5 minutes.

  • Transfer the reaction mixture to a separatory funnel.

  • Allow the layers to separate. The upper, oily, yellow layer is the this compound.

  • Discard the lower aqueous layer.

  • Wash the organic layer with 50 mL of 10% aqueous sodium carbonate solution, followed by a wash with 50 mL of water.

  • Dry the this compound solution over a small amount of anhydrous calcium chloride.

  • The resulting solution should be used immediately without distillation.

Applications in Organic Synthesis

Chlorination of Activated Aromatic Compounds

This compound is an effective reagent for the electrophilic chlorination of electron-rich aromatic compounds like phenols and anilines. The reaction proceeds via an electrophilic aromatic substitution mechanism.

The hydroxyl group of phenols is a strong activating group, directing electrophilic substitution primarily to the ortho and para positions. The reaction with this compound provides a method for the synthesis of chlorophenols.

General Reaction Scheme:

Experimental Protocol: Chlorination of Phenol (B47542)

  • Dissolve phenol (1.0 eq) in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile (B52724) to ensure homogeneity).

  • Cool the solution in an ice bath.

  • Slowly add a freshly prepared solution of this compound (1.1 eq) dropwise with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data:

The ortho/para ratio of the resulting chlorophenols is influenced by the reaction conditions, particularly the pH and solvent. While specific data for this compound is scarce, studies with sodium hypochlorite show that the ortho/para ratio increases with increasing pH.[1]

SubstrateChlorinating AgentSolventpHOrtho/Para RatioYield (%)Reference
PhenolSodium HypochloriteWater4.00.64-[1]
PhenolSodium HypochloriteWater10.04.3-[1]
Phenolt-Butyl HypochloriteMethanol-0.61-[1]
Phenolt-Butyl HypochloriteAcetonitrile-0.20-[1]

Note: This data is for related hypochlorites and serves as a guideline. The actual ratios and yields with this compound may vary.

The amino group in anilines is also a powerful activating group, directing chlorination to the ortho and para positions. To prevent N-chlorination and oxidation, the amino group is often protected (e.g., as an acetanilide) before chlorination.

General Reaction Scheme:

Experimental Protocol: Chlorination of Acetanilide (B955)

  • Dissolve acetanilide (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C.

  • Add a solution of this compound (1.0 eq) in a suitable solvent dropwise while maintaining the temperature.

  • Stir the reaction mixture for a specified time, monitoring by TLC.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The protecting group can be removed by hydrolysis to yield the corresponding chloroaniline.

Quantitative Data:

Direct chlorination of unprotected anilines can be achieved under specific conditions, often yielding the para-substituted product with high selectivity.

SubstrateChlorinating AgentConditionsMajor ProductYield (%)Reference
Aniline (B41778)Copper(II) chlorideIonic Liquid, 40 °Cp-ChloroanilineHigh[2]
2-EthylanilineFree Bromination--6.5 (as haloacetonitrile)[3]
Addition to Alkenes

This compound undergoes electrophilic addition to alkenes to form chlorohydrins (specifically, 2-chloroethyl ethers). The reaction proceeds through a cyclic chloronium ion intermediate.

General Reaction Scheme:

Experimental Protocol: Addition of this compound to Cyclohexene (B86901)

  • Dissolve cyclohexene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared solution of this compound (1.0 eq) dropwise with constant stirring.

  • Allow the reaction to proceed at 0 °C, monitoring its completion by TLC.

  • Once the reaction is complete, wash the mixture with water to remove any unreacted hypochlorite and ethanol.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation under reduced pressure.

Quantitative Data:

The yield of the addition product is generally good, but can be affected by the stability of the this compound solution and the reaction temperature.

AlkeneReagentProductYield (%)Reference
CyclohexeneHypochlorous Acid2-Chlorocyclohexanol-[4]

Note: While a specific yield for the reaction of cyclohexene with this compound is not available in the provided search results, the reaction is expected to proceed similarly to the addition of hypochlorous acid.

Mechanistic Diagrams (Graphviz)

Electrophilic_Aromatic_Substitution cluster_0 Generation of Electrophile cluster_1 Formation of Sigma Complex cluster_2 Deprotonation and Product Formation EtOCl This compound (EtO-Cl) ArH Aromatic Ring (Ar-H) EtOCl->ArH δ+ Cl attacks π system SigmaComplex Arenium Ion (Sigma Complex) ArH->SigmaComplex Electrophilic Attack Product Chlorinated Aromatic (Ar-Cl) SigmaComplex->Product Loss of H+ EtOH Ethanol (Et-OH) EtO- EtO⁻ (from solvent or base) EtO-->EtOH Proton Abstraction

Electrophilic_Addition_to_Alkene cluster_0 Electrophilic Attack cluster_2 Nucleophilic Attack and Product Formation Alkene Alkene (R₂C=CR₂) Chloronium Chloronium Ion Intermediate Alkene->Chloronium π bond attacks δ+ Cl EtOCl This compound (EtO-Cl) Product 2-Chloroethyl Ether Chloronium->Product Backside attack by EtO⁻ EtO- Ethanoxide (EtO⁻)

Conclusion

This compound serves as a potent and versatile chlorinating agent for a range of organic substrates. Its application, however, necessitates careful handling due to its instability. The protocols and data presented herein provide a foundational guide for researchers to explore the utility of this compound in organic synthesis, particularly for the chlorination of activated aromatic compounds and the functionalization of alkenes. Further optimization of reaction conditions for specific substrates is encouraged to achieve desired product yields and selectivities.

References

Application Notes and Protocols for the Oxidation of Alcohols with Hypochlorites

Author: BenchChem Technical Support Team. Date: December 2025

Note on Ethyl Hypochlorite (B82951): The direct use of ethyl hypochlorite for the oxidation of alcohols is not a standard or recommended laboratory procedure. This compound is a highly unstable and potentially explosive compound, making its isolation and use as a reagent hazardous.[1][2] The scientific literature predominantly describes the use of more stable and safer hypochlorite sources for this transformation.

This document provides detailed application notes and protocols for the widely accepted and safer alternative: the oxidation of alcohols using sodium hypochlorite (bleach) in the presence of an acid, which generates the active oxidizing agent, hypochlorous acid (HOCl), in situ. This method is environmentally benign, cost-effective, and avoids the use of heavy metal oxidants.[3][4] For comparison, tert-butyl hypochlorite is a more stable organic hypochlorite that has also been used for similar transformations.[4]

Introduction

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis.[3] While traditional methods often rely on chromium- or manganese-based reagents, these pose significant disposal and toxicity challenges.[3] Hypochlorite-based oxidations offer a "green" and efficient alternative.[5] By treating an alcohol with common household bleach (an aqueous solution of sodium hypochlorite, NaOCl) and an acid such as acetic acid, hypochlorous acid (HOCl) is generated in situ.[6][7] This active species readily oxidizes secondary alcohols to ketones in high yields and can convert primary alcohols to aldehydes or, with further oxidation, to carboxylic acids.[3][8]

Reaction Mechanism

The oxidation of an alcohol with hypochlorous acid proceeds through several key steps. The mechanism is generally applicable to both primary and secondary alcohols.

  • Protonation of Hypochlorous Acid: In the acidic medium, the alcohol's hydroxyl group is protonated by the acid, converting it into a better leaving group (water).

  • Nucleophilic Attack: The hypochlorite anion (OCl⁻) or hypochlorous acid itself acts as an electrophile. The alcohol's oxygen attacks the chlorine atom.

  • Formation of an Alkyl Hypochlorite Intermediate: An unstable alkyl hypochlorite intermediate is formed.

  • E2 Elimination: A base (such as water or acetate) removes the proton from the carbon atom bearing the hydroxyl group. This initiates an E2-type elimination, forming a carbon-oxygen double bond and releasing a chloride ion.[7]

For primary alcohols, the initially formed aldehyde can be further oxidized to a carboxylic acid, often proceeding through a hydrate (B1144303) intermediate.[8]

ReactionMechanism General Mechanism of Alcohol Oxidation by Hypochlorous Acid cluster_step1 Step 1: Formation of Alkyl Hypochlorite cluster_step2 Step 2: E2 Elimination R_CH_OH R-CH(R')-OH (Alcohol) Alkyl_Hypochlorite R-CH(R')-OCl (Alkyl Hypochlorite) R_CH_OH->Alkyl_Hypochlorite + HOCl R_CH_OH->Alkyl_Hypochlorite HOCl HOCl (Hypochlorous Acid) H_plus H⁺ Base Base (e.g., H₂O) Protonated_Alcohol R-CH(R')-OH₂⁺ (Protonated Alcohol) Ketone R-C(=O)-R' (Ketone/Aldehyde) Alkyl_Hypochlorite->Ketone + Base Alkyl_Hypochlorite->Ketone Cl_minus Cl⁻ H3O_plus H₃O⁺

Caption: General mechanism for alcohol oxidation.

Data Presentation

The oxidation of various secondary alcohols to their corresponding ketones using sodium hypochlorite and acetic acid has been reported with good to excellent yields. The following table summarizes representative results.

Substrate (Alcohol)Product (Ketone)Reaction Time (min)Temperature (°C)Yield (%)Reference
Cyclohexanol (B46403)Cyclohexanone (B45756)30 - 4540 - 50~85-95[3][6]
2-Octanol2-Octanone602592J. Org. Chem. 1980, 45, 2030
BorneolCamphor1202595J. Org. Chem. 1980, 45, 2030
1-PhenylethanolAcetophenone452590J. Org. Chem. 1980, 45, 2030
BenzhydrolBenzophenone302598J. Org. Chem. 1980, 45, 2030

Note: Yields are highly dependent on specific reaction conditions and work-up procedures. The referenced J. Org. Chem. paper by Stevens, Chapman, and Weller is a key source for this method.

Experimental Protocols

Preparation of Cyclohexanone from Cyclohexanol

This protocol details the oxidation of a secondary alcohol, cyclohexanol, to cyclohexanone using sodium hypochlorite and glacial acetic acid.[3][6]

Materials:

  • Cyclohexanol

  • Glacial Acetic Acid

  • Sodium Hypochlorite solution (household bleach, ~5-8% NaOCl)

  • Dichloromethane (B109758) (or Ethyl Acetate for extraction)

  • Saturated Sodium Bisulfite (NaHSO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar or mechanical stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of cyclohexanol in 15 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice bath to cool the solution.

  • Addition of Oxidant: Place approximately 50-60 mL of sodium hypochlorite solution into a dropping funnel. Add the bleach solution dropwise to the stirred alcohol/acid mixture over a period of 15-20 minutes.

  • Temperature Control: Monitor the reaction temperature and maintain it between 40-50°C.[3] Use the ice bath to control any exotherm. The yellow color of the hypochlorite should disappear as it reacts.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-20 minutes.

  • Quenching: Test for the presence of excess oxidant by placing a drop of the reaction mixture onto starch-iodide paper (a blue-black color indicates excess oxidant). Quench the excess oxidant by adding saturated sodium bisulfite solution dropwise until the starch-iodide test is negative.

  • Work-up: Transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the product from the aqueous layer using two portions of dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (to neutralize excess acetic acid) and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield the crude cyclohexanone product.

  • Purification (Optional): The product can be further purified by simple distillation if required.

ExperimentalWorkflow Experimental Workflow: Oxidation of Cyclohexanol A Setup Dissolve Cyclohexanol in Acetic Acid B Cooling Place flask in ice bath A->B 1. C Addition Add NaOCl dropwise (maintain 40-50°C) B->C 2. D Reaction Stir at room temp for 20 min C->D 3. E Quench Add NaHSO₃ until oxidant is gone D->E 4. F Extraction Extract with CH₂Cl₂ (2x) E->F 5. G Washing Wash with NaHCO₃ then brine F->G 6. H Drying Dry organic layer with MgSO₄ G->H 7. I Isolation Filter and evaporate solvent H->I 8. J Product Cyclohexanone I->J 9.

Caption: Workflow for the synthesis of cyclohexanone.

Safety and Environmental Considerations

  • Hazard Mitigation: The reaction can be exothermic; therefore, maintaining temperature control with an ice bath is crucial.[3] Acetic acid is corrosive and should be handled in a fume hood.

  • Waste Disposal: The aqueous waste is generally considered environmentally benign after quenching, as the byproducts are sodium chloride and water.[3] This is a significant advantage over methods that produce heavy metal waste.[3]

  • Green Chemistry: This procedure aligns with the principles of green chemistry due to the use of a cheap, readily available, and less hazardous oxidant, and the generation of non-toxic byproducts.[5]

References

Application Notes and Protocols: Reaction of Ethyl Hypochlorite with Alkenes and Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of ethyl hypochlorite (B82951) with unsaturated carbon-carbon bonds, such as those in alkenes and alkynes, represents a valuable transformation in organic synthesis. This process, involving the electrophilic addition of chlorine and an ethoxy group, leads to the formation of functionalized products like chlorohydrin ethyl ethers from alkenes and α-chloro-α-ethoxy ketones or related derivatives from alkynes. These products serve as versatile intermediates in the synthesis of various organic molecules, including pharmaceuticals and other bioactive compounds.

This document provides detailed application notes and experimental protocols for the reaction of ethyl hypochlorite with alkenes and alkynes, summarizing key data and outlining reaction mechanisms.

Reaction with Alkenes: Synthesis of Chlorohydrin Ethyl Ethers

The addition of this compound to alkenes proceeds via an electrophilic addition mechanism, typically resulting in the formation of a β-chloro ethoxy ether. The reaction is analogous to the formation of halohydrins from the reaction of alkenes with halogens in the presence of water or an alcohol.

General Reaction Scheme

The general reaction of an alkene with this compound is as follows:

Mechanism and Stereochemistry

The reaction is initiated by the electrophilic attack of the chlorine atom of this compound on the alkene double bond, forming a cyclic chloronium ion intermediate. The ethoxide ion then attacks the chloronium ion from the side opposite to the chlorine atom, leading to an anti-addition of the chlorine and ethoxy groups.[1][2] This stereochemical outcome is crucial when the starting alkene can lead to stereoisomeric products.

For unsymmetrical alkenes, the addition generally follows Markovnikov's rule, where the electrophilic chlorine atom adds to the carbon atom with the greater number of hydrogen atoms, and the nucleophilic ethoxy group adds to the more substituted carbon, which can better stabilize the partial positive charge in the transition state.[3][4][5]

Data Presentation: Reaction of this compound with Alkenes

Due to the limited availability of specific quantitative data for the reaction of this compound with a wide range of alkenes in publicly accessible literature, the following table provides representative data based on analogous reactions and general principles of electrophilic additions.

Alkene SubstrateProduct(s)Typical Yield (%)RegioselectivityStereoselectivityCitation
Styrene (B11656)2-Chloro-1-ethoxy-1-phenylethane70-85 (estimated)Markovnikovanti-addition[6]
Cyclohexenetrans-1-Chloro-2-ethoxycyclohexane75-90 (estimated)N/Aanti-addition[7]
1-Octene1-Chloro-2-ethoxyoctane65-80 (estimated)Markovnikovanti-addition[3]
Experimental Protocols

2.4.1. Preparation of this compound Solution in Carbon Tetrachloride

  • Materials: Ethanol (B145695), Sodium hydroxide (B78521), Chlorine gas, Carbon tetrachloride.

  • Procedure:

    • Prepare a 10% aqueous solution of sodium hydroxide.

    • Cool the sodium hydroxide solution in an ice bath.

    • Bubble chlorine gas through the cold sodium hydroxide solution containing ethanol.

    • The this compound will separate as a pale yellow oil.

    • Carefully separate the oily layer and dissolve it in cold carbon tetrachloride.

    • Wash the solution with a cold, dilute sodium bicarbonate solution and then with cold water.

    • Dry the solution over anhydrous calcium chloride.

    • Store the resulting solution in a dark, cool place and use it promptly due to its instability.

2.4.2. General Protocol for the Reaction of this compound with an Alkene (e.g., Styrene)

  • Materials: Styrene, this compound solution in CCl4, Anhydrous sodium sulfate, Rotary evaporator.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve styrene (1 equivalent) in carbon tetrachloride.

    • Cool the flask in an ice-water bath.

    • Slowly add the prepared this compound solution in CCl4 (1.1 equivalents) to the stirred solution of the alkene over 30 minutes.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted chlorine species, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Reaction with Alkynes

The reaction of this compound with alkynes is less commonly documented than its reaction with alkenes. Based on the reaction of mthis compound with phenylacetylene (B144264), the reaction likely proceeds through an initial electrophilic addition to form a vinyl ether intermediate, which can then undergo further reaction.

General Reaction Scheme

The reaction with terminal alkynes can lead to the formation of α,α-dichloro ketones after hydrolysis of the intermediate, as observed with hypochlorous acid. However, under anhydrous conditions with an alcohol present, an acetal (B89532) can be formed.

Data Presentation: Reaction of Hypochlorite Esters with Phenylacetylene
Alkyne SubstrateReagentProductYield (%)Citation
PhenylacetyleneMthis compound1-Phenyl-1,1-dimethoxy-2,2-dichloroethane~70
Experimental Protocols

3.3.1. General Protocol for the Reaction of this compound with a Terminal Alkyne (e.g., Phenylacetylene)

This protocol is adapted from the procedure for mthis compound.

  • Materials: Phenylacetylene, Anhydrous ethanol, Chlorine gas, Anhydrous sodium sulfate, Rotary evaporator.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, dissolve phenylacetylene (1 equivalent) in anhydrous ethanol.

    • Cool the flask in an ice-water bath.

    • Slowly bubble dry chlorine gas into the stirred solution. The this compound is generated in situ.

    • Monitor the reaction by TLC. The reaction is typically rapid.

    • After the starting material is consumed, stop the chlorine flow and purge the system with nitrogen.

    • Pour the reaction mixture into a larger volume of cold water to precipitate the product.

    • Collect the solid product by filtration and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or chloroform) to obtain the purified product.

Visualizations (DOT Language)

Reaction of this compound with an Alkene

alkene_reaction cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Alkene Alkene (R-CH=CH-R) Chloronium Chloronium Ion Alkene->Chloronium Electrophilic Attack EtOCl This compound (EtOCl) EtOCl->Chloronium Product β-Chloro Ethoxy Ether Chloronium->Product Nucleophilic Attack by Ethoxide (anti-addition)

Caption: Mechanism of this compound addition to an alkene.

Experimental Workflow for Alkene Reaction

alkene_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alkene in CCl4 C Cool Reaction Mixture A->C B Prepare EtOCl Solution D Slowly Add EtOCl Solution B->D C->D E Stir at Room Temperature D->E F Aqueous Wash (Na2S2O3, Brine) E->F G Dry Organic Layer (Na2SO4) F->G H Solvent Removal G->H I Column Chromatography H->I alkyne_reaction cluster_start Reactants cluster_intermediate Intermediate cluster_product Further Reaction Alkyne Terminal Alkyne (R-C≡CH) VinylEther α-Chloro Vinyl Ether Alkyne->VinylEther Electrophilic Addition EtOCl This compound (EtOCl) EtOCl->VinylEther Acetal Acetal Product (via 2nd addition) VinylEther->Acetal Second EtOCl Addition

References

Preparation of Ethyl Hypochlorite Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale preparation of ethyl hypochlorite (B82951) solutions. Ethyl hypochlorite is a reactive chemical species with applications in organic synthesis; however, its inherent instability and potential hazards necessitate careful handling and standardized preparation methods. This guide outlines a common synthesis protocol, purification and characterization methods, and critical safety considerations. Due to the limited availability of precise quantitative data in published literature, this document emphasizes a qualitative understanding of the compound's stability and provides a framework for researchers to establish their own quantitative metrics.

Introduction

This compound (C₂H₅ClO) is the ethyl ester of hypochlorous acid. It is a volatile and highly reactive compound that can serve as an oxidizing and chlorinating agent in organic synthesis. Its utility is tempered by its significant thermal and photochemical instability, which can lead to rapid decomposition and potentially explosive reactions, especially in concentrated forms. Therefore, the preparation and use of this compound solutions are typically performed in situ or with freshly prepared solutions. These notes are intended to provide researchers with a reliable method for the preparation of this compound solutions for immediate laboratory use, with a strong emphasis on safety and handling.

Data Presentation

Quantitative data for the synthesis and stability of this compound is not widely available in the peer-reviewed literature. The following table summarizes known physical properties and provides estimated or qualitative data where precise values are unavailable. Researchers are strongly encouraged to perform their own analyses to determine yields and stability under their specific experimental conditions.

ParameterValue / DescriptionMethod of Determination / Reference
Physical Properties
Molecular FormulaC₂H₅ClO-
Molecular Weight80.51 g/mol -
Boiling Point36 °CLiterature[1]
AppearanceYellowish, oily liquidVisual Observation[2]
Synthesis & Stability
Typical YieldNot reported. Highly dependent on reaction conditions.-
PurityCan be prepared with high purity (chlorine content of 44.13% vs. calculated 44.05% has been reported after purification).[3]Titration
StabilityHighly unstable. Decomposes upon heating or exposure to light.[2] A solution in CCl₄ showed a 10% loss of available chlorine over 2 days at 20°C in diffused light.[3]Iodometric Titration[3]
Decomposition ProductsAcetaldehyde, Hydrochloric Acid, and potentially other byproducts.[1]-

Experimental Protocols

Synthesis of this compound Solution

This protocol is adapted from analogous procedures for the preparation of alkyl hypochlorites and is considered a relatively safe method for generating a dilute solution of this compound for immediate use.

Materials and Reagents:

  • Commercial household bleach (sodium hypochlorite, NaOCl, solution, ~5-8%)

  • Ethanol (B145695) (C₂H₅OH), 95% or absolute

  • Glacial acetic acid (CH₃COOH)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄)

  • Ice bath

  • Stir plate and stir bar

  • Erlenmeyer flask

  • Separatory funnel

  • Storage vessel (amber glass bottle, protected from light)

Procedure:

  • Cooling: In a fume hood, place an Erlenmeyer flask containing a stir bar in an ice bath on a stir plate. Add a volume of commercial bleach to the flask and begin stirring. Allow the bleach to cool to below 10°C.

  • Reaction Mixture: In a separate container, prepare a mixture of ethanol and glacial acetic acid. A slight molar excess of ethanol to hypochlorite is recommended.

  • Addition: Slowly add the ethanol-acetic acid mixture to the cooled, stirring bleach solution. The addition should be done dropwise to maintain the temperature of the reaction mixture below 15°C.

  • Reaction: Continue stirring the mixture in the ice bath for approximately 5-10 minutes after the addition is complete. A yellowish, oily layer of this compound may separate.

  • Work-up: Transfer the entire reaction mixture to a separatory funnel.

  • Purification:

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acetic acid.

    • Wash with deionized water.

    • Carefully separate the organic layer.

  • Drying: Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

  • Storage: Decant or filter the dried this compound solution into a pre-chilled amber glass bottle. Store in a refrigerator or freezer, protected from light, and use immediately.

Characterization of this compound Solution

3.2.1. Iodometric Titration for Concentration Determination

The concentration of this compound can be determined by measuring its active chlorine content via iodometric titration.[3][4]

Materials and Reagents:

  • This compound solution (prepared as above)

  • Potassium iodide (KI), 10% aqueous solution

  • Sulfuric acid (H₂SO₄), dilute solution (e.g., 1 M)

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)

  • Starch indicator solution

Procedure:

  • To an Erlenmeyer flask, add a known volume of the this compound solution.

  • Add an excess of 10% potassium iodide solution and a small amount of dilute sulfuric acid. The solution should turn a dark brown/yellow due to the formation of iodine.

  • Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the solution becomes a pale straw color.

  • Add a few drops of starch indicator. The solution will turn a deep blue/black.

  • Continue the titration dropwise with sodium thiosulfate until the blue color disappears.

  • Calculate the concentration of this compound based on the stoichiometry of the reaction.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution.

  • Explosion Hazard: this compound can decompose explosively when heated or exposed to bright light.[2] Avoid heating and direct sunlight.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All work with this compound must be performed in a well-ventilated fume hood.

  • Storage: Store solutions in a cool, dark place, such as a refrigerator or freezer rated for flammable materials. Do not store in sealed containers that cannot withstand pressure buildup from decomposition.

  • Disposal: Unused this compound solutions should be decomposed before disposal. This can be achieved by carefully adding the solution to a stirred, dilute solution of sodium bisulfite or sodium thiosulfate until the oxidizing capacity is neutralized (test with potassium iodide-starch paper). Dispose of the resulting solution in accordance with local regulations for aqueous chemical waste.[5]

Diagrams

experimental_workflow Experimental Workflow for this compound Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis_storage Analysis & Storage reagents Ethanol + Acetic Acid reaction Reaction < 15°C reagents->reaction bleach Sodium Hypochlorite (Bleach) bleach->reaction workup Separatory Funnel Work-up reaction->workup wash_bicarb Wash with NaHCO₃ workup->wash_bicarb wash_water Wash with H₂O wash_bicarb->wash_water drying Dry with CaCl₂ or Na₂SO₄ wash_water->drying product This compound Solution drying->product analysis Iodometric Titration for Concentration product->analysis storage Store at < 4°C in Dark product->storage

Caption: Workflow for the synthesis, purification, and analysis of this compound solution.

References

Handling and Storage of Ethyl Hypochlorite: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hypochlorite (B82951) (C₂H₅OCl) is a highly reactive and unstable organic compound. Due to its hazardous nature, extreme caution must be exercised during its handling, storage, and use. This document provides a summary of the known properties and safety considerations for ethyl hypochlorite, based on available scientific literature. It is intended to serve as a guide for experienced researchers in a controlled laboratory setting. Note: The information provided here is not exhaustive, and it is imperative to consult comprehensive safety data sheets (SDS) and conduct a thorough risk assessment before handling this substance.

Hazard Summary

This compound is a volatile, colorless liquid that is known to be thermally unstable and potentially explosive, particularly when heated or confined. Its decomposition is autocatalytic and can be accelerated by the presence of heat, light, and certain metals. The decomposition process is strongly exothermic, with a heat of decomposition reported to be in excess of 2100 J/g.[1]

Key Hazards:

  • Explosive: Can decompose explosively upon heating or confinement.

  • Thermally Unstable: Prone to autocatalytic decomposition.[1]

  • Light Sensitive: Decomposition is accelerated by light.

  • Reactive: Reacts vigorously with many organic and inorganic materials.

  • Inhalation Hazard: As a volatile liquid, its vapors are likely to be irritating and toxic.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₂H₅ClO
Molecular Weight 80.51 g/mol
Appearance Colorless, volatile liquid
Boiling Point 36 °C
Density 1.015 g/cm³

Handling Procedures

All work with this compound must be conducted in a certified chemical fume hood with the sash at the lowest practical height. An explosion-proof shield should be used.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Double-gloving with chemically resistant gloves is recommended. Suitable materials include:

    • Butyl rubber

    • Neoprene

    • Nitrile rubber

  • Body Protection: A flame-resistant laboratory coat, fully buttoned.

  • Footwear: Closed-toe shoes made of a chemical-resistant material.

General Handling Precautions
  • Work in a Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.

  • Use Small Quantities: Work with the smallest possible quantities of the material.

  • Avoid Heat and Light: Protect from all sources of heat, sparks, and direct sunlight.

  • Use Compatible Materials: Use only glass or other inert materials for handling and storage. Avoid contact with metals.

  • Grounding: Ensure all equipment is properly grounded to prevent static discharge.

Storage Procedures

Proper storage is critical to prevent decomposition and potential accidents.

  • Temperature: Store in a dedicated, explosion-proof refrigerator or freezer at low temperatures (e.g., -20 °C). It has been noted that keeping the compound in the dark at 0°C is suitable for short-term storage during analysis.[2]

  • Light: Store in amber or opaque containers to protect from light.

  • Inert Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Container: Use tightly sealed containers made of compatible materials. Glass is generally suitable.

  • Segregation: Store away from incompatible materials, especially flammable substances, reducing agents, and acids.

Experimental Protocols

Disclaimer: The following protocols are based on general procedures for similar compounds and available literature. They must be thoroughly evaluated and adapted by experienced chemists based on a comprehensive risk assessment for each specific experimental setup.

Synthesis of this compound (Adapted from Sandmeyer Method)

Warning: The synthesis of this compound is a hazardous procedure and should only be attempted by experienced chemists in a controlled environment with all necessary safety precautions in place.

One reported method for the preparation of this compound involves the reaction of ethanol (B145695) with a source of hypochlorous acid.[2] A general procedure is as follows:

  • A solution of sodium hypochlorite is cooled in an ice bath.

  • A mixture of ethanol and a weak acid (e.g., acetic acid) is added slowly to the cooled sodium hypochlorite solution with vigorous stirring.

  • The this compound, which is insoluble in the aqueous phase, separates as an oily layer.

  • The organic layer is separated, washed with a dilute sodium bicarbonate solution, and then with water.

  • The product is dried over anhydrous calcium chloride.

Due to its instability, purification by distillation is generally not recommended. The crude product is often used directly in subsequent reactions as a solution in an inert solvent.

Quantitative Analysis by Iodometric Titration

The concentration of this compound in a solution can be determined by iodometric titration. This method is based on the oxidation of iodide ions by the hypochlorite, followed by titration of the liberated iodine with a standardized sodium thiosulfate (B1220275) solution.

General Procedure:

  • An aliquot of the this compound solution (in an inert solvent like carbon tetrachloride) is added to an excess of an acidified potassium iodide solution.

  • The mixture is allowed to react in the dark for a few minutes.

  • The liberated iodine is then titrated with a standardized solution of sodium thiosulfate until the solution becomes a pale yellow color.

  • A starch indicator is added, which will turn the solution a deep blue/black color.

  • The titration is continued until the blue color disappears.

  • The concentration of this compound can be calculated from the volume of sodium thiosulfate solution used.

It has been reported that a solution of this compound in carbon tetrachloride liberates iodine quantitatively from potassium iodide and acetic acid.[2]

Stability and Decomposition

This compound is inherently unstable. Its decomposition can be autocatalytic and is accelerated by heat, light, and the presence of metals. The decomposition products can include acetaldehyde, among other chlorinated and oxidized species.

A study on a pure solution of this compound in carbon tetrachloride showed a 10% loss of available chlorine after standing for two days at 20°C in diffused laboratory light.[2]

Emergency Procedures

Spills
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: If safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Neutralization: For small spills, a quenching agent can be carefully applied (see section 8.2).

  • Cleanup: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solution (see section 9).

Quenching and Disposal

Unused or waste this compound must be quenched before disposal. A common method for quenching reactive electrophiles is the slow addition to a stirred solution of a reducing agent or a nucleophile.

Recommended Quenching Agents:

  • Sodium bisulfite solution: A dilute solution of sodium bisulfite can be used to reduce the hypochlorite.

  • Sodium thiosulfate solution: Another effective reducing agent.

Quenching Procedure:

  • The quenching solution should be cooled in an ice bath.

  • The this compound solution should be added dropwise to the stirred quenching solution.

  • The reaction should be monitored for any signs of exotherm or gas evolution.

  • After the addition is complete, the mixture should be stirred for an extended period to ensure complete reaction.

  • The resulting solution should be neutralized and disposed of as hazardous waste according to local regulations.

Decontamination

All glassware and equipment that have been in contact with this compound must be decontaminated.

Procedure:

  • Rinse the equipment with a suitable inert solvent to remove the bulk of the material.

  • Immerse the equipment in a quenching solution (e.g., dilute sodium bisulfite or sodium thiosulfate) for several hours.

  • Wash the equipment thoroughly with soap and water.

  • Rinse with deionized water.

Visualizations

Experimental Workflow for Synthesis and Handling

G Experimental Workflow for this compound cluster_prep Preparation cluster_synthesis Synthesis cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_reagents Prepare Reagents (Ethanol, NaOCl, Acetic Acid) setup_apparatus Setup Apparatus (Fume Hood, Shield) mix_reagents Mix Reagents (Slow Addition at 0°C) setup_apparatus->mix_reagents separation Separate Organic Layer mix_reagents->separation wash_dry Wash and Dry separation->wash_dry use_in_reaction Use in Subsequent Reaction wash_dry->use_in_reaction analysis Quantitative Analysis (Iodometric Titration) wash_dry->analysis quench Quench Unused Material use_in_reaction->quench analysis->quench decontaminate Decontaminate Glassware quench->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: A logical workflow for the synthesis, handling, and disposal of this compound.

Logical Relationship for Safe Storage

G Safe Storage of this compound cluster_conditions Storage Conditions cluster_container Container cluster_location Location storage This compound Storage low_temp Low Temperature (-20°C) storage->low_temp dark Darkness (Amber/Opaque Container) storage->dark inert_atm Inert Atmosphere (Argon/Nitrogen) storage->inert_atm material Compatible Material (Glass) storage->material sealed Tightly Sealed storage->sealed explosion_proof Explosion-Proof Refrigerator/Freezer storage->explosion_proof segregated Segregated Storage storage->segregated

Caption: Key factors for the safe storage of this compound.

References

Application Notes and Protocols for Safe Handling of Ethyl Hypochlorite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

WARNING: Ethyl hypochlorite (B82951) is a highly unstable and potentially explosive compound. These notes are intended for experienced laboratory personnel who are fully aware of the risks associated with handling energetic materials. A thorough risk assessment must be conducted before any work with ethyl hypochlorite is initiated.

Introduction

This compound (C₂H₅ClO) is a reactive chemical that, while having potential applications in organic synthesis, poses significant safety risks. It is part of the alkyl hypochlorite family of compounds, which are known for their thermal instability and explosive nature.[1] The information provided herein is intended to serve as a comprehensive guide to the safe handling, use, and disposal of this compound in a research and development setting. Adherence to these protocols is critical to mitigate the risks of accidents, including violent decomposition or explosion.

Hazard Assessment

This compound is a highly hazardous substance with the following key risks:

  • Explosive Instability: this compound is very unstable.[2] Its vapor can explode upon contact with a flame or spark, or if heated rapidly.[2] The cold liquid has been reported to explode on contact with copper.[2] Mthis compound, a related compound, has explosive properties similar to TNT.[1]

  • Thermal Sensitivity: The compound is sensitive to heat and decomposes exothermically.[1] The decomposition is autocatalytic and can be accelerated by the presence of metals, changes in pH, and exposure to light.[1]

  • Reactivity: As a strong oxidizing agent, it can react violently with a wide range of organic and inorganic materials.

  • Toxicity: When heated to decomposition, it emits toxic fumes of chlorine.[2]

Data Presentation: Properties and Hazards of this compound

The following table summarizes the known physical, chemical, and hazard properties of this compound.

PropertyValue
Chemical Formula C₂H₅ClO
Molecular Weight 80.51 g/mol
Appearance Reported as a yellow oil.[1]
Boiling Point 30.4 °C at 760 mmHg
Density 1.015 g/cm³
Vapor Pressure 626 mmHg at 25°C
Solubility Relatively insoluble in water.[1]
Heat of Decomposition > 2100 J/g[1]
Known Hazards - Very unstable; vapor can explode on contact with flame or spark.[2]- Cold liquid can explode on contact with copper.[2]- Decomposes on heating or exposure to light.[1]- Emits toxic fumes of chlorine upon decomposition.[2]
Incompatibilities Light, heat, copper, and other metals.[1][2] It should be considered incompatible with strong acids, bases, and reducing agents.

Experimental Protocols

The following is a generalized, hypothetical protocol for the in situ generation and use of a dilute solution of this compound. This protocol should not be attempted without a prior, site-specific risk assessment and approval from the relevant safety committee.

Objective: To generate a dilute solution of this compound in an appropriate solvent for immediate use in a subsequent reaction.

Materials:

  • Ethanol (B145695) (anhydrous)

  • Sodium hypochlorite (commercial bleach, concentration verified)

  • Dry ice/acetone bath

  • Inert solvent (e.g., a fluorinated hydrocarbon or carbon tetrachloride - NOTE: use of carbon tetrachloride is highly restricted in many jurisdictions)

  • Stirring plate with temperature control and probe

  • Addition funnel

  • Three-neck round-bottom flask

  • Nitrogen or Argon source for inert atmosphere

  • Blast shield

Personal Protective Equipment (PPE):

  • Full-face shield and safety goggles

  • Flame-resistant lab coat

  • Blast-resistant gloves (e.g., heavy leather) over chemical-resistant inner gloves (e.g., nitrile)

  • Hearing protection

  • Access to an emergency shower and eyewash station

Protocol:

  • Preparation of the Reaction Setup:

    • Assemble the three-neck flask with a magnetic stir bar, temperature probe, and addition funnel. The third neck should be fitted with a nitrogen/argon inlet.

    • Place the entire apparatus in a secondary container within a fume hood, behind a blast shield.

    • Ensure the fume hood sash is at the lowest possible working height.

    • Prepare a dry ice/acetone bath and place it under the flask.

  • Reaction Cooldown:

    • Charge the flask with the desired volume of anhydrous ethanol and the inert solvent.

    • Begin stirring and cool the solution to between -70 °C and -78 °C using the dry ice/acetone bath. Maintain a slow, steady flow of inert gas.

  • Preparation of Hypochlorite Solution:

    • Cool the sodium hypochlorite solution in a separate ice bath to approximately 0-5 °C.

    • Load the chilled sodium hypochlorite solution into the addition funnel.

  • Slow Addition and Synthesis:

    • Once the ethanol solution is at the target temperature, begin the dropwise addition of the cold sodium hypochlorite solution.

    • CRITICAL STEP: Monitor the internal temperature closely. Do not allow the temperature to rise more than 2-3 °C during the addition. The addition rate must be extremely slow to prevent localized heating and potential decomposition.

    • The formation of this compound may be indicated by the appearance of a pale yellow color.

  • In Situ Use of the Solution:

    • Once the addition is complete, the dilute solution of this compound should be used immediately in the next step of the synthesis.

    • DO NOT attempt to isolate or store the this compound. The risks of explosion during concentration or storage are extremely high.

    • The substrate for the subsequent reaction should be added slowly to the cold this compound solution, again with careful temperature monitoring.

  • Quenching and Workup:

    • After the reaction is complete, the remaining this compound must be quenched before any workup.

    • A suitable quenching agent, such as a freshly prepared solution of sodium bisulfite, should be added slowly to the cold reaction mixture.

    • Allow the mixture to slowly warm to room temperature behind the blast shield.

  • Waste Disposal:

    • All waste materials should be treated as hazardous. The quenched reaction mixture should be disposed of according to institutional guidelines for reactive waste.

    • Any glassware that came into contact with this compound should be rinsed with a reducing agent solution (e.g., sodium bisulfite) before being washed.

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeEthylHypochloriteWorkflow start Start: Propose use of This compound risk_assessment Mandatory Risk Assessment: - Evaluate necessity - Review literature for hazards - Consult with safety officer start->risk_assessment go_nogo Proceed with experiment? risk_assessment->go_nogo stop Stop: Use a safer alternative go_nogo->stop No prep_ppe Prepare Engineering Controls & PPE: - Fume hood with blast shield - Emergency quench station - Face shield, FR coat, dual gloves go_nogo->prep_ppe Yes synthesis In Situ Synthesis Protocol: - Use dilute solutions - Maintain T < -70 °C - Slow, controlled addition prep_ppe->synthesis temp_monitoring Continuous Temperature Monitoring synthesis->temp_monitoring use_immediately Immediate In Situ Use: - Do NOT isolate or store - Add substrate to cold solution synthesis->use_immediately temp_monitoring->synthesis quench Quench Reaction: - Add reducing agent (e.g., NaHSO₃) - Allow to warm slowly use_immediately->quench waste Waste Disposal: - Treat all materials as hazardous - Follow institutional protocols quench->waste end End of Procedure waste->end

References

Application Notes and Protocols: Phase-Transfer Catalyzed Oxidation using Sodium Hypochlorite and Ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase-transfer catalysis (PTC) is a powerful and environmentally benign methodology for conducting heterogeneous reactions. This document provides detailed application notes and protocols for the oxidation of alcohols using sodium hypochlorite (B82951) (NaOCl) as the oxidant, ethyl acetate (B1210297) as the organic solvent, and a phase-transfer catalyst. This system offers a mild, efficient, and safe alternative to traditional oxidation methods that often employ toxic and hazardous reagents like chromium or manganese salts.[1] The use of readily available and inexpensive household bleach as the source of NaOCl further enhances the green credentials and cost-effectiveness of this process. These protocols are applicable to a wide range of substrates, including primary, secondary, and benzylic alcohols.

Reaction Mechanism and Principle

The reaction occurs in a biphasic system, with the alcohol substrate in the organic phase (ethyl acetate) and the sodium hypochlorite in the aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogen sulfate (B86663), facilitates the transfer of the hypochlorite anion (OCl⁻) from the aqueous phase to the organic phase. In the organic phase, the "naked" and thus more reactive hypochlorite anion oxidizes the alcohol to the corresponding aldehyde or ketone. The catalyst then returns to the aqueous phase to repeat the cycle. The reaction is often pH-dependent, with optimal rates observed around pH 9-11.[2]

Reaction_Mechanism NaOCl Na⁺OCl⁻ QOCl_org Q⁺OCl⁻ NaOCl->QOCl_org Phase Transfer QBr_aq Q⁺Br⁻ QBr_org Q⁺Br⁻ ROH R-CH(OH)-R' Product R-C(=O)-R' ROH->Product QOCl_org->ROH Oxidation QOCl_org->QBr_org QBr_org->QBr_aq Return to Aqueous Phase

Figure 1: Phase-transfer catalytic cycle for alcohol oxidation.

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the phase-transfer catalyzed oxidation of various alcohols using sodium hypochlorite in ethyl acetate.

Table 1: Oxidation of Secondary Alcohols to Ketones

SubstrateCatalyst (mol%)Reaction TimeYield (%)Reference
BenzhydrolTetrabutylammonium hydrogen sulfate (5)30 min69-84[3]
CycloheptanolTetrabutylammonium hydrogen sulfate (5)1 h76[3]
CholesterolNot SpecifiedGood to Excellent[1]
4-MethylcyclohexanolNot SpecifiedNot SpecifiedHigh[4]

Table 2: Oxidation of Benzylic Alcohols to Aldehydes

SubstrateCatalyst (mol%)Reaction TimeYield (%)Reference
Benzyl (B1604629) alcoholTetrabutylammonium bromide (7.5)5-30 minHigh[5]
Substituted Benzyl AlcoholsNot SpecifiedNot Specified>90[6][7]
p-Methoxybenzyl alcoholAliquat 336 (0.05)2 min98[8]

Table 3: Oxidation of Primary Alcohols to Carboxylic Acids/Esters

SubstrateProductCatalyst (mol%)NotesReference
Primary AlcoholsCarboxylic AcidsNot SpecifiedNaOCl alone can sometimes yield acids/esters.[3]
AldehydesMethyl EstersTetrabutylammonium bromideIn the presence of methanol.[5]

Experimental Protocols

The following are detailed protocols for the oxidation of different classes of alcohols.

Protocol 1: General Procedure for the Oxidation of Secondary Alcohols

This protocol is adapted from the oxidation of benzhydrol to benzophenone.[3]

Materials:

  • Secondary alcohol (e.g., benzhydrol)

  • Ethyl acetate

  • Commercial bleach solution (sodium hypochlorite, ~5-6%)

  • Tetrabutylammonium hydrogen sulfate

  • Saturated brine solution

  • Magnesium sulfate (anhydrous)

  • Hexane (for recrystallization)

Procedure:

  • In a suitable flask, dissolve the secondary alcohol (1.0 eq) and tetrabutylammonium hydrogen sulfate (0.05 eq) in ethyl acetate.

  • Add the commercial bleach solution (5.0 eq) to the vigorously stirred organic solution.

  • Continue vigorous stirring at room temperature for 30 minutes to 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer twice with a saturated brine solution and then twice with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude ketone.

  • The crude product can be purified by recrystallization from a suitable solvent such as hexane.

Protocol 2: General Procedure for the Selective Oxidation of Benzylic Alcohols to Aldehydes

This protocol is a general representation based on literature for the selective oxidation of benzylic alcohols.[6][9][10]

Materials:

  • Benzylic alcohol (e.g., benzyl alcohol)

  • Ethyl acetate

  • Commercial bleach solution (sodium hypochlorite, ~5%)

  • Tetrabutylammonium bromide (TBAB)

  • 10% Sodium bicarbonate solution

  • Diethyl ether

  • Sodium sulfite (B76179)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the benzylic alcohol (1.0 eq) and TBAB (catalytic amount, e.g., 5-10 mol%) in ethyl acetate.

  • Add the sodium hypochlorite solution (1.5-2.0 eq) dropwise to the stirring solution at room temperature. Maintain vigorous stirring to ensure efficient mixing of the two phases.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the excess oxidant by adding a saturated solution of sodium sulfite until a drop of the aqueous layer no longer gives a positive test with starch-iodide paper.

  • Separate the organic layer. Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash with 10% sodium bicarbonate solution and then with water.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • The product can be further purified by distillation or chromatography if necessary. It is important to avoid over-oxidation to the carboxylic acid, which can be checked by the absence of an acidic spot on the TLC plate.[6][7]

Experimental_Workflow Start Start Setup Dissolve Alcohol and Catalyst in Ethyl Acetate Start->Setup Addition Add Sodium Hypochlorite Solution Setup->Addition Reaction Vigorous Stirring at Room Temperature Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench Excess Oxidant (e.g., Na₂SO₃) Monitoring->Quench Reaction Complete Separation Separate Organic and Aqueous Layers Quench->Separation Extraction Extract Aqueous Layer Separation->Extraction Wash Wash Combined Organic Layers Extraction->Wash Dry Dry with Anhydrous Salt (e.g., MgSO₄) Wash->Dry Evaporation Evaporate Solvent Dry->Evaporation Purification Purify Product (Recrystallization/Distillation) Evaporation->Purification End End Purification->End

Figure 2: General experimental workflow for the oxidation.

Safety and Handling Precautions

  • Sodium hypochlorite is a strong oxidant and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction can be exothermic. For larger scale reactions, consider external cooling to maintain the desired reaction temperature.

  • Ethyl acetate is flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

  • Always quench the excess oxidant before workup and disposal.

Troubleshooting

  • Low Conversion: Ensure vigorous stirring to maximize the interfacial area between the two phases. Check the concentration and age of the bleach solution, as it can degrade over time. The pH of the aqueous phase can also be a critical factor.[2]

  • Over-oxidation to Carboxylic Acid: This is more prevalent with primary alcohols and aldehydes. Use a shorter reaction time, lower temperature, and avoid a large excess of the oxidant. For the oxidation of primary alcohols to aldehydes, other catalytic systems such as TEMPO/NaOCl might be more selective.

  • Formation of Side Products: For certain secondary alcohols, free-radical mediated side reactions can occur, leading to byproducts.[11] Performing the reaction under an inert atmosphere might mitigate these side reactions.

Conclusion

Phase-transfer catalyzed oxidation with sodium hypochlorite in ethyl acetate is a versatile and practical method for the synthesis of aldehydes and ketones. Its mild conditions, use of inexpensive and readily available reagents, and simple workup procedures make it an attractive option for both academic research and industrial applications, including drug development. The protocols provided herein can be adapted and optimized for a wide variety of alcoholic substrates.

References

Application Notes and Protocols for the Use of Ethyl Hypochlorite in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hypochlorite (B82951) (C₂H₅OCl) is a reactive and versatile reagent in organic synthesis, finding application in the pharmaceutical industry primarily as a potent oxidizing and chlorinating agent. Its utility stems from the electrophilic nature of the chlorine atom, making it suitable for a range of transformations crucial in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While inherently reactive and requiring careful handling, its application under controlled conditions offers efficient routes to key structural motifs.

This document provides detailed application notes and protocols for two primary uses of ethyl hypochlorite and its conceptual analogues (such as in situ generated hypochlorite or related alkyl hypochlorites) in pharmaceutical synthesis: the N-chlorination of amines and the oxidation of sulfides to sulfoxides.

Key Applications in Pharmaceutical Synthesis

This compound is particularly effective for the following transformations:

  • N-Chlorination of Amines: The synthesis of N-chloroamines is a valuable step in the functionalization of amine-containing compounds. These N-chloro intermediates can be subsequently used in a variety of synthetic operations, including rearrangements and aminations. Many pharmaceuticals contain primary or secondary amine functionalities that can be targeted for such modifications. For instance, the amine groups in drugs like fluoxetine (B1211875) and metoprolol (B1676517) react rapidly with hypochlorite to form N-chloramines[1].

  • Oxidation of Sulfides to Sulfoxides: The selective oxidation of a sulfide (B99878) to a sulfoxide (B87167) without over-oxidation to the corresponding sulfone is a critical step in the synthesis of several important pharmaceuticals. A prominent example is the synthesis of proton pump inhibitors like pantoprazole, which involves the oxidation of a thioether intermediate. Hypochlorite-based reagents can achieve this transformation efficiently, often with high selectivity under controlled pH conditions[2][3].

Data Presentation

The following tables summarize quantitative data for representative reactions involving hypochlorite reagents in transformations relevant to pharmaceutical synthesis.

Table 1: N-Chlorination of Pharmaceutical Amines with Hypochlorite

Substrate (Pharmaceutical)ReagentReaction TimeProductYieldReference
FluoxetineSodium Hypochlorite< 2 minN-chlorofluoxetineQuantitative[1]
MetoprololSodium Hypochlorite< 2 minN-chlorometoprololQuantitative[1]

Table 2: Chlorooxidation of Indole Derivatives with tert-Butyl Hypochlorite

SubstrateReagentSolventTemperature (°C)Time (h)ProductYieldReference
Ethyl 1H-indole-2-carboxylatetert-Butyl HypochloriteEthyl Acetate (B1210297)4016Ethyl 2-chloro-3-oxoindoline-2-carboxylate99%[4]

Table 3: Oxidation of Sulfides to Sulfoxides with Sodium Hypochlorite

SubstrateReagentSolventpHProductSelectivity (Sulfoxide:Sulfone)YieldReference
Generic ThioetherSodium HypochloriteAcetonitrile (B52724)/Water>10SulfoxideHighHigh[2][3]

Experimental Protocols

The following are generalized protocols based on the known reactivity of hypochlorite reagents. Safety Precaution: this compound is a reactive and potentially unstable compound. It should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, in a well-ventilated fume hood. Reactions should be conducted behind a blast shield, especially when working on a larger scale.

Protocol 1: General Procedure for N-Chlorination of a Secondary Amine

This protocol describes a general method for the N-chlorination of a secondary amine using a solution of this compound.

Materials:

  • Amine-containing substrate

  • This compound solution in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • Anhydrous sodium sulfate

  • Solvent for extraction (e.g., dichloromethane)

  • Brine solution

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the amine-containing substrate in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of this compound: Slowly add a pre-chilled solution of this compound (1.0-1.2 equivalents) dropwise to the stirred amine solution over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically rapid.

  • Work-up: Once the reaction is complete, quench any remaining this compound by adding a saturated aqueous solution of sodium thiosulfate (B1220275). Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting N-chloroamine should be used immediately in the next synthetic step due to potential instability.

Protocol 2: General Procedure for the Selective Oxidation of a Sulfide to a Sulfoxide

This protocol provides a general method for the selective oxidation of a thioether to a sulfoxide.

Materials:

  • Sulfide-containing substrate

  • This compound solution

  • Aqueous sodium hydroxide (B78521) solution (to maintain alkaline pH)

  • Solvent (e.g., acetonitrile/water mixture)

  • Sodium thiosulfate solution

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the sulfide substrate in a mixture of acetonitrile and water. Add a sufficient amount of aqueous sodium hydroxide solution to adjust the pH to >10. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Addition of this compound: Add a solution of this compound (1.0-1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature and pH.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting sulfide is consumed. Avoid prolonged reaction times to minimize over-oxidation to the sulfone.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Acidify the mixture carefully with dilute HCl and extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired sulfoxide.

Visualizations

Signaling Pathways and Experimental Workflows

N_Chlorination_Workflow cluster_prep Reaction Preparation cluster_reaction Chlorination cluster_workup Work-up and Isolation start Dissolve Amine Substrate in Anhydrous Solvent cool Cool to 0 °C start->cool add_reagent Add this compound (1.0-1.2 eq) Dropwise cool->add_reagent monitor Monitor by TLC/LC-MS add_reagent->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Extract with Solvent quench->extract dry Dry and Concentrate extract->dry product N-Chloroamine Product (Use Immediately) dry->product

Caption: Workflow for the N-chlorination of an amine using this compound.

Sulfide_Oxidation_Pathway Sulfide R-S-R' (Sulfide) Sulfoxide R-S(O)-R' (Sulfoxide) Sulfide->Sulfoxide [O] This compound (1.0-1.1 eq) pH > 10 (Selective) Sulfone R-S(O)₂-R' (Sulfone) Sulfoxide->Sulfone [O] (Over-oxidation)

Caption: Reaction pathway for the selective oxidation of sulfides.

Sulfide_Oxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation cluster_workup Work-up and Purification start Dissolve Sulfide Substrate in Acetonitrile/Water adjust_ph Adjust pH > 10 with NaOH start->adjust_ph cool Cool to 0-5 °C adjust_ph->cool add_reagent Add this compound (1.0-1.1 eq) Dropwise cool->add_reagent monitor Monitor by TLC/LC-MS add_reagent->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify product Sulfoxide Product purify->product

Caption: Experimental workflow for sulfide to sulfoxide oxidation.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl Hypochlorite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ethyl hypochlorite (B82951) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of ethyl hypochlorite, focusing on practical solutions to improve reaction yield and product purity.

Problem Potential Cause Recommended Solution
Low or No Yield of this compound Poor Quality of Hypochlorite Precursor: Commercial bleach solutions can degrade over time, leading to a lower concentration of active hypochlorite.[1]Use fresh, high-quality sodium hypochlorite or calcium hypochlorite. It is advisable to titrate the stock solution to determine the exact concentration of active hypochlorite before use.
Incorrect pH of the Reaction Mixture: The equilibrium between hypochlorous acid (HOCl), the reactive species for esterification, and the hypochlorite ion (ClO⁻) is pH-dependent. At high pH, the concentration of HOCl is low.[2][3][4][5][6]Adjust the pH of the reaction mixture to a slightly acidic to neutral range (pH 5-7) to favor the formation of hypochlorous acid. This can be achieved by the controlled addition of a weak acid like acetic acid or by using a buffer.[7]
Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures, while higher temperatures can lead to the decomposition of the unstable this compound product.[8]Maintain the reaction temperature at a low and controlled level, typically between 0-10°C, to balance reaction rate and product stability.
Formation of Chloroform (B151607) and Other Side Products Haloform Reaction: In the presence of a base, ethanol (B145695) can react with hypochlorite to form chloroform and other chlorinated byproducts, reducing the yield of the desired ester.[7]Ensure the reaction is not performed under strongly basic conditions. Maintaining a slightly acidic to neutral pH will suppress the haloform reaction.
Rapid Decomposition of the Product Inherent Instability of this compound: Alkyl hypochlorites, particularly those with primary alkyl groups, are known to be thermally unstable and can decompose, sometimes explosively.[8]Prepare and use this compound in situ whenever possible. If isolation is necessary, it should be done at low temperatures and the product should be stored in the dark at or below 0°C. Avoid contact with metals and easily oxidized materials.
Presence of Impurities: Metal ions can catalyze the decomposition of hypochlorite solutions.[1]Use deionized or distilled water and high-purity reagents to minimize metal ion contamination.
Difficulty in Product Isolation Volatility and Instability: this compound is a volatile compound, and attempts to isolate it by distillation at atmospheric pressure can lead to decomposition.If isolation is required, consider extraction into a suitable organic solvent followed by careful removal of the solvent under reduced pressure at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A common laboratory method involves the reaction of ethanol with a source of hypochlorous acid. This is often achieved by acidifying a solution of sodium hypochlorite or calcium hypochlorite to generate hypochlorous acid in situ, which then reacts with ethanol to form the ester.

Q2: How can I accurately determine the yield of my this compound synthesis?

A2: The yield can be determined by quantifying the concentration of this compound in the reaction mixture or isolated product. A reliable method for this is iodometric titration.[9][10][11][12][13] In this procedure, this compound oxidizes iodide ions to iodine, and the resulting iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275).

Q3: What are the main factors that influence the yield of the synthesis?

A3: The key factors influencing the yield are:

  • Concentration and Purity of Reactants: Using fresh and accurately quantified hypochlorite and pure ethanol is crucial.

  • Reaction pH: Maintaining a slightly acidic to neutral pH is critical to maximize the concentration of the reactive intermediate, hypochlorous acid.[2][3][4][5][6]

  • Temperature: Low and controlled temperatures (0-10°C) are necessary to prevent the decomposition of the unstable product.

  • Molar Ratio of Reactants: Optimizing the molar ratio of ethanol to hypochlorite can improve the yield. An excess of ethanol may be used to drive the equilibrium towards the product.

Q4: What are the primary side reactions to be aware of?

A4: The most significant side reaction is the haloform reaction, which occurs under basic conditions and leads to the formation of chloroform and other chlorinated byproducts from ethanol.[7] Additionally, the decomposition of this compound itself is a competing process that reduces the overall yield.

Q5: Is it safe to distill this compound?

A5: Distillation of this compound is generally not recommended due to its thermal instability.[8] Heating the compound can lead to rapid and potentially explosive decomposition. If purification is necessary, methods that do not involve heating, such as extraction and careful solvent removal under vacuum at low temperatures, are preferred.

Experimental Protocols

Protocol 1: Synthesis of this compound via In Situ Generation of Hypochlorous Acid

This protocol describes a general method for the synthesis of this compound by reacting ethanol with hypochlorous acid generated in situ from sodium hypochlorite.

Materials:

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined by titration)

  • Ethanol (anhydrous)

  • Acetic acid (glacial)

  • Deionized water

  • Ice bath

  • Stir plate and stir bar

  • Separatory funnel

Procedure:

  • Preparation of Hypochlorite Solution: Cool the sodium hypochlorite solution to 0-5°C in an ice bath.

  • Reaction Setup: In a separate flask, prepare a solution of ethanol in deionized water, also cooled to 0-5°C.

  • Acidification and Esterification: While vigorously stirring the ethanol solution, slowly add the chilled sodium hypochlorite solution. Concurrently, add glacial acetic acid dropwise to maintain the pH of the mixture between 5 and 7. The reaction should be maintained at 0-5°C throughout the addition.

  • Reaction Time: Continue stirring the mixture at 0-5°C for 30-60 minutes after the addition is complete.

  • Extraction (Optional): If isolation is desired, transfer the reaction mixture to a separatory funnel and extract the this compound with a pre-chilled, inert organic solvent such as carbon tetrachloride or dichloromethane.

  • Washing and Drying: Wash the organic layer with cold deionized water and then with a cold, dilute sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal (Caution): If desired, the solvent can be carefully removed under reduced pressure at a temperature below 10°C. Warning: Do not attempt to distill the this compound to dryness.

Protocol 2: Iodometric Titration for Yield Determination

This protocol outlines the procedure for determining the concentration of this compound.

Materials:

  • Sample containing this compound

  • Potassium iodide (KI) solution (e.g., 10% w/v)

  • Sulfuric acid (e.g., 1 M)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

  • Starch indicator solution

  • Burette, pipette, and flasks

Procedure:

  • Sample Preparation: Accurately measure a known volume or weight of the this compound solution or reaction mixture and place it in an Erlenmeyer flask.

  • Iodine Generation: Add an excess of potassium iodide solution and a small amount of sulfuric acid to the flask. The solution should turn a yellow-brown color due to the formation of iodine. C₂H₅OCl + 2I⁻ + 2H⁺ → C₂H₅OH + I₂ + Cl⁻ + H⁺

  • Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • Endpoint Determination: Add a few drops of starch indicator. The solution will turn a deep blue-black. Continue the titration dropwise until the blue color disappears, indicating the endpoint.

  • Calculation: Calculate the moles of sodium thiosulfate used, and from the stoichiometry of the reactions, determine the moles of this compound in the original sample. This can then be used to calculate the concentration and overall yield of the synthesis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Analysis reagents Prepare and Cool Reagents (NaOCl, Ethanol, Acetic Acid) mix Mix Ethanol and NaOCl at 0-5°C reagents->mix acidify Slowly Add Acetic Acid (Maintain pH 5-7) mix->acidify react Stir for 30-60 min at 0-5°C acidify->react extract Extract with Cold Organic Solvent react->extract wash Wash with H₂O and NaHCO₃ extract->wash dry Dry over Na₂SO₄ wash->dry analyze Determine Yield by Iodometric Titration dry->analyze

Caption: Experimental workflow for the synthesis and analysis of this compound.

troubleshooting_logic start Low Yield? check_reagents Check Reagent Quality (Titrate Hypochlorite) start->check_reagents Yes side_products Side Products Observed? (e.g., Chloroform) start->side_products No check_ph Verify Reaction pH (Target: 5-7) check_reagents->check_ph check_temp Monitor Reaction Temperature (Target: 0-5°C) check_ph->check_temp optimize Optimize Conditions check_temp->optimize adjust_ph Adjust pH to be Slightly Acidic side_products->adjust_ph Yes side_products->optimize No adjust_ph->optimize

Caption: Troubleshooting logic for improving this compound synthesis yield.

References

Technical Support Center: Ethyl Hypochlorite Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude ethyl hypochlorite (B82951).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude ethyl hypochlorite?

A1: Crude this compound may contain several impurities depending on the synthesis method. Common impurities include unreacted starting materials such as ethanol (B145695) and hypochlorous acid, as well as side products from decomposition. During storage, chlorites and chlorates can also form.[1][2]

Q2: What are the recommended storage conditions for purified this compound?

A2: this compound is highly unstable.[1] To minimize decomposition, it should be stored in a cool, dark place, ideally at 0°C.[1] It is sensitive to heat and light, which can cause it to decompose and potentially explode.[1][3] Solutions of this compound in a solvent like carbon tetrachloride have shown greater stability, with a reported loss of only 10% of available chlorine over two days at 20°C in diffused laboratory light.[1]

Q3: How can I verify the purity of my this compound sample?

A3: The purity of this compound can be determined quantitatively using iodometric titration.[1][4] This method involves reacting the this compound with potassium iodide in an acidic solution to liberate iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution.[1][5] Other analytical methods for hypochlorites, in general, include UV-vis spectroscopy, high-performance liquid chromatography (HPLC), and various electrochemical methods.[6][7]

Q4: What are the primary hazards associated with handling this compound?

A4: this compound is a hazardous substance that requires careful handling. The primary risks include:

  • Explosion Risk: It can explode when ignited or exposed to bright light.[1]

  • Corrosivity: As a hypochlorite, it can cause severe skin burns and eye damage.[8]

  • Toxic Gas Release: Contact with acids will liberate toxic chlorine gas.[8][9]

  • Inhalation Hazard: Vapors may cause irritation to the respiratory tract.[10][11]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[10][12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of purified product. 1. Incomplete extraction from the aqueous layer. 2. Decomposition during purification. 3. Inefficient separation of layers.1. Perform multiple extractions with the organic solvent to ensure complete transfer of the product. 2. Keep all solutions and equipment cool (ideally at or below 10°C) throughout the process. Avoid exposure to bright light.[1][4] 3. Allow sufficient time for layers to separate completely in the separatory funnel.
Product decomposes rapidly after purification. 1. Presence of residual acid or water. 2. Improper storage conditions (exposure to light or heat). 3. Contamination with metal ions.1. Ensure thorough washing with sodium bicarbonate solution to neutralize any acid, followed by effective drying with a suitable agent like anhydrous calcium chloride.[1] 2. Store the purified product in a dark, tightly sealed container at 0°C.[1] 3. Use clean, metal-free glassware. Metal ions can catalyze hypochlorite decomposition.[3]
Inaccurate results from iodometric titration. 1. Instability of the sodium thiosulfate titrant. 2. Loss of iodine due to volatility. 3. Interference from other oxidizing impurities.1. Standardize the sodium thiosulfate solution frequently against a primary standard. 2. Perform the titration immediately after adding the acidic potassium iodide solution in a stoppered flask (e.g., an iodine flask) to prevent iodine loss.[4] 3. If impurities like chlorates are suspected, specific analytical methods may be required to differentiate them.[2]
Formation of toxic gas during the process. Accidental mixing of hypochlorite solution with acidic waste or solutions.Immediate Action: Evacuate the area and ensure adequate ventilation. Prevention: Strictly segregate acidic waste from hypochlorite-containing waste streams. Always add acid to the reaction mixture in a controlled manner within a fume hood.[8][9]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₂H₅ClO[13]
Molecular Weight 80.51 g/mol [13]
Boiling Point 36°C[1]
Density ~1.015 g/cm³[14][15]
Calculated % Chlorine 44.05%[1]
Experimentally Determined % Chlorine ~44.13%[1]
Stability in CCl₄ Solution ~10% loss of available chlorine over 2 days at 20°C in diffused light.[1]

Experimental Protocols

Caution: These procedures should only be performed by trained personnel in a well-ventilated fume hood, wearing appropriate PPE.

Protocol 1: Purification of Crude this compound

This protocol is based on the Sandmeyer method and subsequent washing and drying steps.[1]

Materials:

  • Crude this compound solution

  • Sodium bicarbonate solution (e.g., 10% aqueous)

  • Anhydrous calcium chloride

  • Separatory funnel

  • Erlenmeyer flask

  • Ice bath

Procedure:

  • Transfer the crude this compound, which may be in an organic solvent like carbon tetrachloride, to a separatory funnel.

  • Place the separatory funnel in an ice bath to keep the solution cool.

  • Add an equal volume of cold sodium bicarbonate solution to the funnel.

  • Gently swirl the funnel to mix the layers, periodically venting to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer and discard it appropriately.

  • Transfer the washed organic layer containing the this compound to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous calcium chloride to the flask to dry the solution. Swirl gently.

  • Allow the solution to stand over the drying agent for a short period in a cool, dark place.

  • Carefully decant or filter the dried solution into a pre-chilled storage vessel.

  • Store the purified product at 0°C in the dark.[1]

Protocol 2: Purity Determination by Iodometric Titration

This protocol is a standard method for determining the concentration of hypochlorite.[4][5]

Materials:

  • Purified this compound sample

  • Glacial acetic acid

  • Potassium iodide (KI)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution

  • Iodine flask (or stoppered Erlenmeyer flask)

  • Buret and stand

  • Analytical balance

Procedure:

  • Accurately weigh a small amount (e.g., <0.5 g) of the purified this compound sample into a small, sealed vial.[4]

  • In an iodine flask, prepare a solution containing approximately 20 mL of glacial acetic acid, 10 mL of water, and 3 g of potassium iodide.[4]

  • Carefully place the sealed vial containing the sample into the iodine flask.

  • Stopper the flask and shake vigorously to break the vial and release the sample into the acidic KI solution. The solution should turn a dark reddish-brown due to the formation of triiodide.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution. Swirl the flask continuously.

  • As the endpoint approaches, the solution color will fade to a pale yellow. At this point, add a few drops of starch indicator solution. The solution will turn a deep blue-black.

  • Continue the titration dropwise until the blue color completely disappears. This is the endpoint.

  • Record the volume of sodium thiosulfate solution used and calculate the purity of the this compound.

Visualizations

Experimental Workflows

G cluster_purification Purification Workflow crude Crude Ethyl Hypochlorite wash Wash with cold NaHCO₃ Solution crude->wash separate Separate Aqueous Layer wash->separate dry Dry with CaCl₂ separate->dry store Store at 0°C in the Dark dry->store

Caption: Workflow for the purification of crude this compound.

G cluster_titration Iodometric Titration Workflow sample This compound Sample react React with KI in Acetic Acid sample->react titrate1 Titrate with Na₂S₂O₃ (to pale yellow) react->titrate1 add_starch Add Starch Indicator titrate1->add_starch titrate2 Titrate with Na₂S₂O₃ (to colorless endpoint) add_starch->titrate2 calculate Calculate Purity titrate2->calculate

Caption: Workflow for purity analysis via iodometric titration.

References

Technical Support Center: Stabilization of Ethyl Hypochlorite Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stabilization of ethyl hypochlorite (B82951) solutions for long-term storage. The information is designed to assist researchers in maintaining the integrity and efficacy of their ethyl hypochlorite solutions during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing its concentration over time. What are the primary factors contributing to its degradation?

A1: this compound, like other alkyl hypochlorites, is inherently unstable. Several factors can accelerate its decomposition:

  • Temperature: Higher temperatures significantly increase the rate of degradation. The decomposition of alkyl hypochlorites is strongly exothermic, and in some cases, can be autocatalytic.[1]

  • Light Exposure: UV light can induce photolytic degradation, breaking down the this compound molecule.

  • pH: The stability of hypochlorite solutions is highly pH-dependent. A decrease in pH can lead to the formation of less stable hypochlorous acid, which can further decompose. For related sodium hypochlorite solutions, a pH range of 11-13 is often recommended for optimal stability.[2]

  • Presence of Metal Ions: Transition metal ions such as copper, nickel, cobalt, and iron can act as catalysts, accelerating the decomposition of hypochlorite.[3]

  • Initial Concentration: Higher concentrations of hypochlorite solutions tend to degrade more rapidly.[4]

Q2: What are the visible signs of this compound degradation?

A2: While a loss of concentration is the primary indicator, you may also observe:

  • Color Change: Pure this compound is a yellowish oil. A change in color could indicate the formation of degradation products.

  • Gas Evolution: Decomposition can release gases, leading to pressure buildup in sealed containers. This is a significant safety concern.

  • Precipitate Formation: The formation of solid precipitates can occur as the solution degrades.

Q3: Are there any recommended stabilizers for this compound solutions?

A3: While specific studies on stabilizers for this compound are limited in publicly available literature, research on stabilizing other hypochlorite solutions suggests several potential approaches:

  • pH Buffering: Maintaining a high pH is a common strategy. The use of alkali metal hydroxides, like sodium hydroxide, can help stabilize the solution.[5]

  • Chelating Agents: To counteract the catalytic effect of metal ions, chelating agents can be employed. For instance, the calcium chelate of disodium (B8443419) ethylenediaminetetraacetic acid (EDTA) has been patented for stabilizing dilute sodium hypochlorite solutions.[6]

  • Periodate (B1199274) Ions: The addition of periodate ions has been shown to reduce the rate of decomposition of hypochlorite ions caused by trace metal compounds.[7]

It is crucial to validate the compatibility and effectiveness of any potential stabilizer with your specific this compound solution and experimental conditions.

Q4: What are the ideal storage conditions for long-term stability?

A4: Based on the factors influencing degradation, the following storage conditions are recommended:

  • Temperature: Store solutions at refrigerated temperatures (e.g., 2-8 °C) to minimize thermal decomposition.

  • Light: Use opaque or amber-colored containers to protect the solution from light.

  • Container Material: Store in appropriate containers, such as those made of high-density polyethylene (B3416737) (HDPE), and ensure they are tightly sealed to prevent contamination and changes in pH due to CO2 absorption. For concentrated solutions, vented caps (B75204) may be necessary to release any evolved gas safely.

  • Purity: Use high-purity solvents and reagents to prepare your solutions to minimize contamination with metal ions and other reactive species.

Troubleshooting Guides

Problem 1: Rapid loss of active chlorine content.

Possible Cause Troubleshooting Step
High Storage Temperature Verify the storage temperature is within the recommended range (2-8 °C). Relocate the solution to a colder, temperature-controlled environment if necessary.
Light Exposure Ensure the solution is stored in a light-protecting container (amber or opaque) and away from direct sunlight or laboratory light sources.
Low pH Measure the pH of the solution. If it is below 11, consider adjusting it with a suitable base (e.g., dilute NaOH) and using a buffer system.
Metal Ion Contamination Review the preparation procedure to identify potential sources of metal ion contamination (e.g., glassware, spatulas, reagents). Consider using metal-free handling equipment and high-purity reagents. The addition of a chelating agent could be investigated.
High Initial Concentration If feasible for your application, consider preparing and storing more dilute solutions, as they tend to be more stable.[4]

Problem 2: Inconsistent experimental results using the this compound solution.

Possible Cause Troubleshooting Step
Degraded Solution The concentration of your this compound solution may have decreased. Re-standardize the solution using a suitable analytical method (see Experimental Protocols section) before each use or on a regular schedule.
Formation of Interfering Degradation Products Degradation products may interfere with your assay. Analyze the solution for the presence of common degradation products. If significant degradation has occurred, a freshly prepared solution should be used.
Inhomogeneous Solution If any precipitate has formed, the solution may no longer be homogeneous. Ensure the solution is clear and free of precipitates before use.

Data on Hypochlorite Stability

Direct quantitative data for the long-term storage of this compound is scarce in available literature. However, extensive data exists for sodium hypochlorite, which can provide valuable insights. The principles of degradation are largely applicable to this compound.

Table 1: Factors Affecting Sodium Hypochlorite Decomposition

FactorEffect on StabilityRecommendations
Temperature The rate of decomposition increases significantly with temperature. A 10°C rise can increase the decomposition rate by a factor of 3 to 3.5.[3]Store at low temperatures (e.g., 60°F or ~15°C is ideal if decomposition is a problem).[3]
Concentration Higher concentrations decompose faster.Dilute the solution if your application allows.
pH Stability is greatest at high pH (typically >11). Decomposition is rapid at neutral or acidic pH.[2]Maintain a pH above 11.
UV Light Accelerates decomposition.Store in opaque or dark containers.
Metal Ions (Ni, Co, Cu, Fe) Catalyze decomposition, leading to oxygen evolution. Nickel appears to be a particularly strong catalyst.[3]Use high-purity water and reagents. Avoid contact with metal surfaces. Consider using chelating agents.

Experimental Protocols

1. Synthesis of this compound (for stability testing)

This protocol is adapted from the synthesis of other alkyl hypochlorites and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Ethanol (B145695)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Glacial acetic acid

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous calcium chloride)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, cool the sodium hypochlorite solution to below 10°C.

  • Slowly add a pre-mixed solution of ethanol and glacial acetic acid to the cooled and stirred bleach solution. Maintain the temperature below 10°C throughout the addition.

  • Continue stirring for a few minutes after the addition is complete.

  • Transfer the reaction mixture to a separatory funnel. An oily, yellowish layer of this compound should separate.

  • Separate the organic layer and wash it sequentially with a dilute sodium carbonate solution and then with water to remove acidic impurities.

  • Dry the this compound layer over a suitable drying agent (e.g., anhydrous calcium chloride).

  • Filter to remove the drying agent. The resulting this compound should be stored under the recommended conditions and its concentration determined promptly.

2. Iodometric Titration for Active Chlorine Content

This is a standard method to determine the concentration of hypochlorite.

Materials:

  • This compound solution

  • Potassium iodide (KI)

  • Glacial acetic acid (or other suitable acid)

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Starch indicator solution

  • Burette, flasks, and other standard titration equipment

Procedure:

  • Accurately pipette a known volume of the this compound solution into an Erlenmeyer flask containing a solution of excess potassium iodide in water.

  • Acidify the mixture with glacial acetic acid. The solution will turn a yellow-brown color due to the liberation of iodine.

    • EtOCl + 2I⁻ + 2H⁺ → Et-OH + I₂ + Cl⁻

  • Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the solution becomes a pale yellow.

    • I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • Add a few drops of starch indicator solution. The solution will turn a deep blue-black.

  • Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears. This is the endpoint.

  • Record the volume of sodium thiosulfate solution used and calculate the concentration of this compound.

3. Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products

General Guidance for Method Development:

  • Sample Preparation: Dilute the this compound solution in a suitable solvent (e.g., dichloromethane, hexane). Liquid-liquid extraction may be necessary for aqueous solutions.

  • GC Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a good starting point.

  • Injection: Use a splitless injection for trace analysis or a split injection for more concentrated samples. The inlet temperature should be optimized to ensure volatilization without thermal degradation.

  • Oven Program: Start at a low temperature (e.g., 40-60°C) and ramp up to a higher temperature (e.g., 250-300°C) to elute a range of potential degradation products.

  • MS Detection: Operate in full scan mode to identify unknown degradation products by comparing their mass spectra to libraries (e.g., NIST). For quantitative analysis, develop a method using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for target analytes.

4. High-Performance Liquid Chromatography (HPLC) for Stability Indicating Assay

HPLC can be used to quantify the parent this compound and non-volatile degradation products. This requires the development of a stability-indicating method.

General Guidance for Method Development:

  • Column: A reversed-phase column (e.g., C18 or C8) is typically used for the analysis of small organic molecules.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common starting point. The pH of the aqueous phase may need to be controlled with a buffer.

  • Detection: UV detection is often suitable. The detection wavelength should be optimized for this compound.

  • Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)) to ensure it is accurate, precise, specific, linear, and robust for its intended purpose. This includes performing forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the intact this compound from its degradation products.[8][9]

Diagrams

degradation_pathway cluster_factors Degradation Factors ethyl_hypochlorite This compound (CH3CH2OCl) degradation_products Degradation Products (e.g., Acetaldehyde, Ethanol, Ethyl Chloride, etc.) ethyl_hypochlorite->degradation_products Decomposition heat Heat heat->ethyl_hypochlorite light Light (UV) light->ethyl_hypochlorite metal_ions Metal Ions (Cu²⁺, Ni²⁺, Fe³⁺) metal_ions->ethyl_hypochlorite low_ph Low pH low_ph->ethyl_hypochlorite

Caption: Factors influencing the degradation of this compound.

troubleshooting_workflow start Rapid Loss of Concentration Observed check_temp Check Storage Temperature start->check_temp temp_ok Temp OK? check_temp->temp_ok  Yes adjust_temp Store at 2-8 °C check_temp->adjust_temp No check_light Check Light Exposure light_ok Light Protected? check_light->light_ok  Yes use_opaque Use Opaque/Amber Container check_light->use_opaque No check_ph Measure pH ph_ok pH > 11? check_ph->ph_ok  Yes adjust_ph Adjust pH with Base/ Use Buffer check_ph->adjust_ph No check_contamination Investigate Metal Ion Contamination remediate_contamination Use High-Purity Reagents/ Consider Chelators check_contamination->remediate_contamination temp_ok->check_light light_ok->check_ph ph_ok->check_contamination end Solution Stabilized adjust_temp->end use_opaque->end adjust_ph->end remediate_contamination->end

Caption: Troubleshooting workflow for rapid concentration loss.

References

Alkyl Hypochlorite Stability & Handling Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the explosive decomposition of alkyl hypochlorites.

Troubleshooting Guides

Issue: Unexpectedly rapid or violent decomposition of an alkyl hypochlorite (B82951) solution.

Question Possible Cause Troubleshooting Steps
Did the reaction temperature increase unexpectedly? The decomposition of alkyl hypochlorites is strongly exothermic and can be autocatalytic.[1] Elevated temperatures significantly accelerate decomposition.[2][3][4]1. Immediately cool the reaction vessel using an ice bath. 2. Ensure the reaction is conducted in a vessel with adequate heat dissipation. 3. For larger scale reactions, consider a cooling system that can handle potential exotherms.
Is the solution exposed to light? Alkyl hypochlorites are sensitive to light, which can initiate or accelerate decomposition.[1]1. Protect the reaction from light by using amber glass vessels or by wrapping the glassware in aluminum foil. 2. Work in a fume hood with the sash down to minimize ambient light exposure.
What is the pH of the solution? The decomposition of alkyl hypochlorites is catalyzed by the presence of HCl and is influenced by pH.[1] Hypochlorite solutions are most stable in a pH range of 11 to 13.[5][6]1. Monitor and adjust the pH of the reaction mixture. For sodium hypochlorite-based preparations, ensure the pH remains alkaline. 2. Avoid acidic conditions, as they can lead to the formation of hypochlorous acid, which is less stable.[7]
Are there any metal contaminants present? Metal ions, such as copper, iron, nickel, and cobalt, can catalyze the decomposition of hypochlorites.[2]1. Use high-purity reagents and solvents. 2. Ensure all glassware and equipment are scrupulously clean and free of metal residues. 3. Avoid using metal spatulas or stir bars that could introduce catalytic impurities.

Issue: Formation of a separate, oily phase during a reaction involving an alcohol and sodium hypochlorite.

Question Possible Cause Troubleshooting Steps
Have you inadvertently synthesized an alkyl hypochlorite? Alkyl hypochlorites can form when alcohols are mixed with sodium hypochlorite and may separate as an oily layer due to their limited water solubility.[1]1. Treat the oily phase as potentially explosive. Do not attempt to isolate or concentrate it without proper safety precautions. 2. If its formation is unintentional, the process needs to be re-evaluated to avoid the conditions leading to its synthesis.
Is the concentration of the reactants too high? Higher concentrations of hypochlorite are less stable.[2][3][4][8]1. Work with dilute solutions whenever possible to minimize the risk of forming a concentrated, unstable alkyl hypochlorite phase.

Frequently Asked Questions (FAQs)

Q1: What are alkyl hypochlorites and why are they hazardous?

Alkyl hypochlorites are organic compounds with the general formula R-O-Cl, where R is an alkyl group. They are known to be thermally unstable and can undergo explosive decomposition.[1] Methyl hypochlorite, in particular, is classified as a high explosive with a similar potential to TNT.[1] The decomposition is highly exothermic and can lead to a significant pressure increase in a closed system.[1]

Q2: Under what conditions can alkyl hypochlorites form?

Alkyl hypochlorites can be formed by the reaction of alcohols with sodium hypochlorite.[1] This is a critical safety consideration in processes such as waste treatment where alcoholic solutions might come into contact with bleach.[1]

Q3: What factors influence the stability of alkyl hypochlorites?

The stability of alkyl hypochlorites is influenced by several factors:

  • Structure of the Alkyl Group: Stability generally increases with the size and branching of the alkyl group.[1]

  • Temperature: Higher temperatures increase the rate of decomposition.[2][3][4]

  • Light: Exposure to light can trigger or accelerate decomposition.[1]

  • pH: Decomposition can be catalyzed by acidic conditions.[1]

  • Presence of Metals: Certain metal ions can catalyze decomposition.[2]

  • Concentration: Higher concentrations are generally less stable.[2][3][4][8]

Q4: How can I safely handle and store alkyl hypochlorites?

Given their instability, it is recommended to generate and use alkyl hypochlorites in situ whenever possible. If they must be handled, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and gloves.[9][10][11]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.[11][12]

  • Temperature Control: Maintain low temperatures throughout the experiment.

  • Light Protection: Protect the compound from light.[1]

  • Avoid Contamination: Use clean, metal-free glassware.

  • Small Scale: Work on the smallest possible scale.

Q5: What are the signs of decomposition?

Signs of decomposition can include gas evolution, a change in color, an increase in temperature, or a rapid pressure increase in a closed system.

Data Presentation

Table 1: Factors Affecting the Stability of Hypochlorite Solutions

FactorEffect on StabilityRecommendations for Prevention of Decomposition
Temperature Stability decreases as temperature increases.[2][4][8][13]Store and handle at low temperatures.
Light Exposure to light accelerates decomposition.[1][2][4]Store in dark or amber containers; protect from light during reactions.
pH Most stable between pH 11 and 13.[5][6] Stability decreases significantly at lower pH.Maintain a high pH for hypochlorite solutions.
Concentration Higher concentrations are less stable.[2][3][4][8]Use the lowest effective concentration.
Metal Ions (e.g., Cu, Fe, Ni, Co) Catalyze decomposition.[2]Use pure reagents and clean, metal-free equipment.
Alkyl Group Structure Stability increases with size and branching.[1]Be aware that lower homologues (e.g., mthis compound) are particularly unstable.

Experimental Protocols

Protocol 1: General Procedure for In Situ Generation and Use of Alkyl Hypochlorites

Objective: To provide a general and safety-conscious methodology for the in situ generation and use of alkyl hypochlorites to minimize the risk of explosive decomposition.

Materials:

  • Alcohol

  • Sodium hypochlorite solution (commercial bleach)

  • Reaction solvent (e.g., a chlorinated solvent)

  • Buffer solution to maintain high pH (optional)

  • Ice bath

  • Amber glassware or glassware wrapped in aluminum foil

  • Magnetic stirrer and stir bar

  • Thermometer

Procedure:

  • Set up the reaction in a chemical fume hood.

  • Cool the reaction vessel containing the alcohol dissolved in the reaction solvent to 0-5 °C using an ice bath.

  • Slowly add the sodium hypochlorite solution dropwise to the cooled, stirring alcohol solution.

  • Monitor the temperature of the reaction mixture closely and ensure it does not rise significantly.

  • Maintain the reaction at a low temperature and protect it from light throughout the process.

  • The in situ generated alkyl hypochlorite should be used immediately in the subsequent reaction step without isolation.

  • Upon completion of the reaction, any remaining alkyl hypochlorite should be quenched. This can be achieved by adding a suitable reducing agent, such as a sodium bisulfite solution.

Safety Note: This is a generalized procedure. The specific conditions, such as solvent, temperature, and reaction time, will need to be optimized for each specific reaction. Always conduct a thorough risk assessment before carrying out any new reaction.

Visualizations

Decomposition_Pathway Fig 1. Simplified Alkyl Hypochlorite Decomposition Pathway Alkyl_Hypochlorite Alkyl Hypochlorite (R-O-Cl) Initiation Initiation (Heat, Light, Metal Catalyst) Alkyl_Hypochlorite->Initiation Triggered by Alkoxy_Radical Alkoxy Radical (R-O·) Initiation->Alkoxy_Radical Chlorine_Radical Chlorine Radical (Cl·) Initiation->Chlorine_Radical Decomposition_Products Decomposition Products (Ketones, Alkyl Chlorides, etc.) Alkoxy_Radical->Decomposition_Products β-scission Chlorine_Radical->Decomposition_Products Abstraction Explosion Runaway Reaction (Explosion) Decomposition_Products->Explosion Exothermic Autocatalysis

Caption: Simplified pathway of alkyl hypochlorite decomposition.

Troubleshooting_Workflow Fig 2. Troubleshooting Unexpected Decomposition Start Unexpectedly Rapid Decomposition Observed Check_Temp Is Temperature Elevated? Start->Check_Temp Cool_Reaction Immediately Cool Reaction Check_Temp->Cool_Reaction Yes Check_Light Is Reaction Exposed to Light? Check_Temp->Check_Light No Cool_Reaction->Check_Light Protect_Light Protect from Light Check_Light->Protect_Light Yes Check_pH Is pH Acidic or Neutral? Check_Light->Check_pH No Protect_Light->Check_pH Adjust_pH Adjust to Alkaline pH Check_pH->Adjust_pH Yes Check_Metals Potential Metal Contamination? Check_pH->Check_Metals No Adjust_pH->Check_Metals Use_Pure_Reagents Use High-Purity Reagents and Clean Glassware Check_Metals->Use_Pure_Reagents Yes End Decomposition Controlled Check_Metals->End No Use_Pure_Reagents->End

Caption: Workflow for troubleshooting unexpected decomposition.

References

identifying and minimizing byproducts in ethyl hypochlorite reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl hypochlorite (B82951). The information is designed to help identify and minimize common byproducts in your reactions.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems you may encounter during the synthesis or use of ethyl hypochlorite.

Issue 1: Low Yield of Desired Product and Formation of Acetaldehyde (B116499)

Question: My reaction is showing a low yield of the desired chlorinated product, and I'm detecting acetaldehyde as a major byproduct. What's happening and how can I fix it?

Answer:

The formation of acetaldehyde is a common issue, arising from the oxidation of ethanol (B145695), the precursor to this compound. This side reaction is particularly prevalent under certain conditions.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Incorrect pH Hypochlorite is a more potent oxidizing agent at a near-neutral pH (around 7). Commercial sodium hypochlorite solutions are typically alkaline (pH 11-13) for stability.[1] If the pH of your reaction mixture drops, the equilibrium shifts towards the more reactive hypochlorous acid (HOCl), which can readily oxidize ethanol to acetaldehyde.[2][3]Maintain a slightly alkaline pH (8.5-10) during the reaction to favor the hypochlorite ion (OCl⁻) over hypochlorous acid. This can be achieved by using a buffered solution or by the slow, controlled addition of a dilute acid to the hypochlorite solution before introducing ethanol. Monitor the pH throughout the reaction.
Elevated Temperature Higher temperatures can accelerate the decomposition of this compound and promote the oxidation of ethanol to acetaldehyde.[4][5]Conduct the reaction at a low temperature, ideally between 0-5 °C. Use an ice bath to maintain a consistent low temperature throughout the addition of reagents and the reaction period.
Excess Ethanol A large excess of ethanol can increase the likelihood of its oxidation to acetaldehyde.Use a stoichiometric amount or a slight excess of ethanol relative to the hypochlorite. This minimizes the amount of unreacted ethanol available for oxidation.
Presence of Metal Ions Metal ions can catalyze the decomposition of hypochlorite, leading to the formation of reactive oxygen species that can oxidize ethanol.[1]Use high-purity reagents and solvents. If contamination is suspected, consider using a chelating agent like EDTA, but be aware that EDTA can also react with hypochlorite and reduce its effective concentration.[6]

Issue 2: Unwanted Formation of Chloroform (B151607)

Question: I'm detecting chloroform in my reaction mixture. What is the source, and how can I prevent its formation?

Answer:

Chloroform is a common byproduct when ethanol and hypochlorite are mixed, due to a haloform reaction.[2][7] This reaction proceeds through the initial oxidation of ethanol to acetaldehyde, which is then chlorinated and cleaved.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Reaction Conditions Favoring Haloform Reaction The haloform reaction is favored under basic conditions and with an excess of hypochlorite. The acetaldehyde intermediate is rapidly chlorinated multiple times.[2]Strict Temperature Control: Maintain a low temperature (0-5 °C) to slow down the reaction rates, including the haloform reaction. pH Control: While the haloform reaction proceeds in basic conditions, maintaining a moderately alkaline pH (8.5-9.5) can help control the initial oxidation of ethanol to acetaldehyde, which is a prerequisite for chloroform formation.[8] Order of Addition: Add the ethanol solution slowly to the hypochlorite solution. This helps to avoid localized high concentrations of ethanol that can be readily oxidized.
Presence of Acetaldehyde If acetaldehyde is already present as an impurity in the starting materials or is formed during the reaction, it will readily undergo the haloform reaction.Use high-purity ethanol. Implement the strategies mentioned in "Issue 1" to minimize the in-situ formation of acetaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts I should be concerned about in this compound reactions?

A1: The primary byproducts of concern are acetaldehyde and chloroform. Acetaldehyde results from the oxidation of ethanol.[2] Chloroform is formed via the haloform reaction, where ethanol is first oxidized to acetaldehyde, which is then chlorinated and cleaved.[7] Other potential byproducts can include ethyl acetate (B1210297) and various chlorinated organic compounds, depending on the specific reaction conditions and substrates.[2]

Q2: How does pH affect the stability and reactivity of my this compound solution?

A2: The pH of your solution is critical. Hypochlorite solutions are most stable at a high pH (above 11).[1] As the pH is lowered, the equilibrium shifts from the hypochlorite ion (OCl⁻) to the more reactive but less stable hypochlorous acid (HOCl).[3][9] At a pH below 5, the formation of chlorine gas can occur. For many applications, a balance must be struck between reactivity and stability. A slightly alkaline pH of 8.5-10 is often a good starting point to maintain a sufficient concentration of the reactive species while minimizing decomposition.[8]

Q3: What is the ideal temperature for conducting reactions with this compound?

A3: Low temperatures are generally recommended to enhance the stability of this compound and minimize side reactions. A temperature range of 0-5 °C is often ideal.[4] Elevated temperatures can lead to the rapid decomposition of this compound and increase the formation of byproducts like acetaldehyde.[5]

Q4: How can I analyze my reaction mixture to identify and quantify byproducts?

A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile byproducts like chloroform and acetaldehyde.[10][11] For sample preparation, you may need to perform a liquid-liquid extraction of your aqueous reaction mixture with a suitable organic solvent. It is crucial to quench the reaction before analysis to prevent further reactions during sample workup. A suitable quenching agent is sodium thiosulfate (B1220275), which rapidly consumes excess hypochlorite.[12]

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: Yes, this compound is a thermally unstable and potentially explosive compound, especially in concentrated form.[13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid exposure to heat, light, and friction. Reactions should be conducted behind a safety shield. Be aware that mixing hypochlorite solutions with acids can release toxic chlorine gas.[14]

Experimental Protocols

Protocol 1: Synthesis of a Dilute this compound Solution for In-Situ Use

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for your specific experimental needs and safety protocols.

Materials:

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration determined by titration)

  • Ethanol (high purity)

  • Deionized water, cooled to 0-5 °C

  • Buffer solution (e.g., borate (B1201080) buffer, pH 9) or dilute acid (e.g., 0.1 M HCl) for pH adjustment

  • Ice bath

  • Stir plate and stir bar

  • pH meter

Procedure:

  • In a pre-chilled flask equipped with a stir bar, place the desired volume of deionized water and buffer solution.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add the sodium hypochlorite solution while stirring and monitoring the temperature.

  • If not using a buffer, adjust the pH of the hypochlorite solution to between 8.5 and 9.5 by the dropwise addition of dilute HCl. Continuously monitor the pH and temperature.

  • In a separate container, prepare a dilute solution of ethanol in chilled deionized water.

  • Slowly add the dilute ethanol solution to the stirred, chilled, and pH-adjusted hypochlorite solution. Maintain the temperature below 5 °C throughout the addition.

  • The resulting dilute solution of this compound is now ready for immediate use in your reaction. Due to its instability, it is not recommended to store this solution.

Protocol 2: Quenching and Sample Preparation for GC-MS Analysis

Materials:

  • Aqueous sodium thiosulfate solution (e.g., 10% w/v)

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)

  • Anhydrous sodium sulfate

  • GC vials

Procedure:

  • At the desired time point, take an aliquot of your reaction mixture.

  • Immediately add an excess of cold aqueous sodium thiosulfate solution to quench any remaining active chlorine species. You can test for the absence of hypochlorite using potassium iodide-starch paper (no immediate color change indicates quenching is complete).

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Perform a liquid-liquid extraction with a suitable organic solvent. Repeat the extraction 2-3 times.

  • Combine the organic layers and dry them over anhydrous sodium sulfate.

  • Carefully filter or decant the dried organic extract into a clean GC vial for analysis.

Visualizations

Troubleshooting_Byproduct_Formation cluster_synthesis This compound Synthesis cluster_byproducts Potential Byproduct Pathways cluster_mitigation Mitigation Strategies Start Start: Mix Ethanol & Hypochlorite Desired_Product Desired Product: This compound Start->Desired_Product Desired Pathway Oxidation Oxidation of Ethanol Start->Oxidation Acetaldehyde Acetaldehyde Oxidation->Acetaldehyde Haloform Haloform Reaction Acetaldehyde->Haloform Chloroform Chloroform Haloform->Chloroform Control_Temp Low Temperature (0-5 °C) Control_Temp->Oxidation Inhibits Control_Temp->Haloform Inhibits Control_pH Control pH (8.5-10) Control_pH->Oxidation Inhibits Control_Stoich Control Stoichiometry Control_Stoich->Oxidation Inhibits Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Hypo 1. Prepare & Cool pH-adjusted Hypochlorite Reaction 3. Slow Addition of Ethanol to Hypochlorite at 0-5 °C Prep_Hypo->Reaction Prep_EtOH 2. Prepare Dilute Chilled Ethanol Prep_EtOH->Reaction Quench 4. Quench Reaction (e.g., Sodium Thiosulfate) Reaction->Quench Extract 5. Liquid-Liquid Extraction Quench->Extract Analyze 6. GC-MS Analysis Extract->Analyze

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl Hypochlorite Oxidations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ethyl hypochlorite (B82951) in oxidation reactions. The information is designed to help you optimize your reaction conditions, troubleshoot common issues, and ensure safe and efficient experimental execution.

Frequently Asked Questions (FAQs)

Q1: What is ethyl hypochlorite and why is it used as an oxidizing agent?

This compound (C₂H₅OCl) is an ester of hypochlorous acid. It serves as a source of electrophilic chlorine and is used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Its advantages include being a powerful oxidizing agent and its potential for use in non-aqueous conditions, unlike many inorganic hypochlorite salts. However, it is a thermally unstable and potentially explosive compound, requiring careful handling.[1][2]

Q2: How is this compound typically prepared?

This compound is often prepared in situ for immediate use due to its instability. A common method involves the reaction of ethanol (B145695) with a source of hypochlorous acid, which can be generated by reacting sodium hypochlorite with an acid, such as acetic acid.[3] Another described method involves bubbling chlorine gas through a solution of ethanol and a base like sodium hydroxide.[1] Solutions in inert solvents like carbon tetrachloride have been shown to have some stability for short periods.[1]

Q3: What are the primary safety concerns when working with this compound?

The primary safety concern is its thermal instability and potential for explosive decomposition, especially in pure form or when heated or confined.[1][2] It is also sensitive to light. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should always be worn. It is crucial to avoid heating concentrated solutions of this compound and to have a quenching plan in place.

Q4: Can this compound be used for the oxidation of primary alcohols to carboxylic acids?

Similar to other hypochlorite-based oxidants, the oxidation of primary alcohols with this compound can sometimes proceed to the carboxylic acid, especially with prolonged reaction times or an excess of the oxidant. To selectively obtain the aldehyde, it is crucial to carefully control the reaction conditions, such as temperature and stoichiometry, and to monitor the reaction progress closely.

Troubleshooting Guide

Problem Possible Causes Solutions & Recommendations
Low or No Product Yield 1. Degradation of this compound: The reagent is unstable and may have decomposed before or during the reaction. 2. Insufficient Oxidant: The stoichiometry may be incorrect, or the this compound solution may be less concentrated than assumed. 3. Low Reaction Temperature: The activation energy for the oxidation may not be reached. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.1. Prepare this compound in situ: Generate the reagent in the reaction mixture for immediate consumption. 2. Use a Slight Excess of Oxidant: Empirically determine the optimal stoichiometry, starting with a 1.1 to 1.5 molar excess. 3. Optimize Temperature: Gradually increase the reaction temperature. For many hypochlorite oxidations, a range of 0 to 50 °C is effective.[4] Monitor for exothermic reactions. 4. Solvent Screening: Test different solvents. Dichloromethane and ethyl acetate (B1210297) are common choices for hypochlorite oxidations.[5]
Formation of Chlorinated Byproducts 1. Reaction with Solvent: Chlorination of susceptible organic solvents can occur. 2. Reaction with Substrate/Product: The alkene or enol/enolate form of the carbonyl product can be chlorinated. 3. Acidic Conditions: Low pH can favor the formation of chlorine gas, which can lead to radical chlorination.1. Choose an Inert Solvent: Use solvents that are less prone to chlorination, such as carbon tetrachloride (with appropriate safety precautions) or acetonitrile. 2. Control Reaction Time and Temperature: Minimize reaction time and maintain a controlled temperature to reduce the likelihood of side reactions. 3. pH Control: If possible, maintain a neutral or slightly basic pH to minimize chlorine gas formation.
Reaction is Too Exothermic/Uncontrolled 1. Concentration of Reagents is Too High. 2. Rate of Addition of Reagent is Too Fast. 3. Inadequate Cooling. 1. Dilute Reagents: Use more dilute solutions of your starting materials and the this compound. 2. Slow Addition: Add the this compound solution dropwise to the substrate solution. 3. Use an Ice Bath: Maintain the reaction temperature with an ice bath, especially during the addition of the oxidant.
Incomplete Conversion of Starting Material 1. Insufficient Reaction Time. 2. Inadequate Mixing. 3. Deactivation of the Oxidant. 1. Increase Reaction Time: Monitor the reaction by TLC or GC-MS and continue until the starting material is consumed. 2. Ensure Efficient Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous. 3. Add Additional Oxidant: If monitoring shows the reaction has stalled, a fresh portion of this compound can be added.

Experimental Protocols

General Protocol for the Oxidation of a Secondary Alcohol to a Ketone

This protocol is a general starting point and should be optimized for each specific substrate.

Materials:

  • Secondary alcohol

  • Ethanol

  • Sodium hypochlorite solution (e.g., commercial bleach, concentration verified)

  • Acetic acid

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate (B1220275) solution

  • Anhydrous magnesium sulfate

  • Stir bar

  • Round-bottom flask

  • Addition funnel

  • Ice bath

Procedure:

  • Setup: In a round-bottom flask equipped with a stir bar and an addition funnel, dissolve the secondary alcohol in dichloromethane. Cool the flask in an ice bath.

  • In Situ Generation of this compound and Oxidation:

    • In a separate flask, prepare a solution of sodium hypochlorite in a mixture of ethanol and dichloromethane.

    • Slowly add acetic acid to this solution while stirring and maintaining a low temperature.

    • Transfer this freshly prepared this compound solution to the addition funnel.

    • Add the this compound solution dropwise to the stirred solution of the secondary alcohol over a period of 15-30 minutes, maintaining the reaction temperature between 0-10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench any excess oxidant by adding saturated sodium thiosulfate solution. Test for the absence of oxidant using starch-iodide paper (the blue-black color should not appear).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude ketone.

  • Purification: Purify the crude product by distillation or column chromatography.

Quantitative Data Summary (Adapted from Sodium Hypochlorite Oxidations)

The following table provides a summary of typical reaction conditions for the oxidation of secondary alcohols using sodium hypochlorite, which can serve as a starting point for optimizing this compound oxidations.

Parameter Typical Range/Value Notes
Temperature 0 - 50 °CLower temperatures can improve selectivity and control exotherms. Higher temperatures can increase the reaction rate.[4]
Solvent Dichloromethane, Ethyl Acetate, AcetonitrileThe choice of solvent can influence reaction rate and side reactions. Biphasic systems are sometimes used.[5]
pH Slightly acidic to neutralAcetic acid is commonly used to activate the hypochlorite. Maintaining a controlled pH can prevent the formation of chlorine gas.
Stoichiometry (Oxidant:Alcohol) 1.1:1 to 2:1A slight excess of the oxidant is typically used to ensure complete conversion of the alcohol.
Reaction Time 15 minutes to several hoursHighly dependent on the substrate, temperature, and concentration. Should be determined by monitoring the reaction.

Visualizations

Experimental_Workflow General Workflow for this compound Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alcohol in Solvent C Slowly Add this compound to Alcohol A->C B Prepare this compound Solution (in situ) B->C D Monitor Reaction Progress (TLC/GC-MS) C->D E Quench Excess Oxidant D->E Reaction Complete F Aqueous Workup (Wash & Extract) E->F G Dry and Concentrate F->G H Purify Product G->H

Caption: General workflow for this compound oxidation.

Troubleshooting_Logic Troubleshooting Low Yield in this compound Oxidations Start Low Product Yield A Check Reagent Stability (Prepare in situ?) Start->A A->Start Reagent Degraded B Verify Stoichiometry (Increase oxidant?) A->B Reagent OK B->Start Insufficient Oxidant C Optimize Temperature (Increase temp. gradually?) B->C Stoichiometry OK C->Start Temp. Too Low/High D Evaluate Solvent Choice (Solvent screen?) C->D Temp. Optimized D->Start Poor Solvent Choice E Monitor for Side Reactions (GC-MS Analysis) D->E Solvent OK E->Start Major Side Products F Successful Optimization E->F Side Reactions Minimized

Caption: Troubleshooting logic for low reaction yields.

References

troubleshooting common issues in ethyl hypochlorite preparations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Hypochlorite (B82951) Preparation

Disclaimer: Ethyl hypochlorite is a highly unstable and potentially explosive compound. The information provided here is intended for experienced researchers, scientists, and drug development professionals with a thorough understanding of handling hazardous materials in a controlled laboratory setting. DO NOT attempt these procedures without proper training, personal protective equipment (PPE), and appropriate engineering controls (e.g., fume hood, blast shield). All operations should be conducted on a small scale, in dim light, and at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (C₂H₅ClO) is the ethyl ester of hypochlorous acid. It is a volatile liquid with a low boiling point (around 30-36°C).[1][2][3] The primary hazards are its extreme instability and explosive nature. The vapor can explode upon contact with a flame or spark, or upon rapid heating.[4] The liquid is sensitive to shock, heat, and light, and can explode on contact with certain metals like copper.[4][5]

Q2: What is the most common method for synthesizing this compound?

A2: The most cited method for preparing simple alkyl hypochlorites like this compound is the Sandmeyer reaction.[3] This involves bubbling chlorine gas through a cooled solution of ethanol (B145695) in aqueous sodium hydroxide (B78521).[3] Other methods include the reaction of the alcohol with a concentrated solution of hypochlorous acid.[3]

Q3: Why is temperature control so critical during the preparation?

A3: Temperature control is paramount due to the thermal instability of alkyl hypochlorites.[5] The synthesis is an exothermic reaction, and allowing the temperature to rise significantly increases the risk of rapid, uncontrolled decomposition, which can be explosive. Preparations are typically carried out in an ice bath to maintain low temperatures (e.g., below 10°C).[6]

Q4: How stable is this compound after preparation?

A4: this compound is very unstable and should be used immediately after preparation. It is sensitive to light, and its decomposition is accelerated by heat and contact with metals.[4][7] If brief storage is absolutely necessary, it should be kept in the dark at or near 0°C.[3] For instance, a solution of this compound in carbon tetrachloride showed a 10% loss of available chlorine after two days at 20°C in diffused laboratory light.[3]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Q: I performed the synthesis, but my yield is very low or I isolated no product. What could be the cause?

A: Low or no yield can be attributed to several factors. Here is a step-by-step guide to troubleshoot the issue:

  • Reagent Quality:

    • Hypochlorite Source: If using commercial bleach (sodium hypochlorite), its concentration may be lower than stated, especially if the bottle is old or has been stored improperly.[6] It is recommended to use fresh bleach or titrate the solution to determine the active chlorine content before use.

    • Solvent/Alcohol Purity: Ensure the ethanol and any solvents used are pure and free from contaminants that could react with hypochlorite.

  • Reaction Conditions:

    • Temperature: While low temperatures are crucial for safety, if the temperature is too low, the reaction rate might be significantly reduced. Ensure the reaction mixture is being stirred efficiently to allow the reactants to interact.

    • pH Level: The stability of hypochlorite solutions is pH-dependent, with optimal stability in the pH range of 11-13.[7] If the pH of your reaction mixture drops significantly (e.g., due to HCl carry-over from a chlorine gas generator), it can lead to the decomposition of the hypochlorite reagent.[3] Consider adding more base if this is a concern.[3]

    • Addition Rate: If bubbling chlorine gas, the rate of addition is important. A rate that is too slow may not be sufficient to form the product, while a rate that is too fast could lead to side reactions or a dangerous temperature increase.

  • Side Reactions:

    • Ethanol can be oxidized by hypochlorite to form acetaldehyde, which can then be chlorinated to produce chloral (B1216628).[3] The presence of a base like NaOH can then convert chloral into chloroform.[3] These side reactions consume your starting materials and reagent.

  • Work-up and Isolation:

    • This compound is volatile (Boiling Point: ~36°C).[3] During the work-up (e.g., washing, separation), ensure the solutions are kept cold to minimize product loss through evaporation.

    • The product is unstable. Delays between the end of the reaction and isolation can lead to significant product decomposition.

G start Low or No Yield reagent_check Check Reagent Quality start->reagent_check cond1 cond1 reagent_check->cond1 Reagents OK? conditions_check Review Reaction Conditions cond2 cond2 conditions_check->cond2 Conditions Optimal? side_reactions Consider Side Reactions cond3 cond3 side_reactions->cond3 Evidence of Oxidation/Side Products? workup_check Evaluate Work-up Procedure cond4 cond4 workup_check->cond4 Work-up Efficient? cond1->conditions_check Yes reagent_fix Use fresh/titrated bleach. Ensure pure alcohol. cond1->reagent_fix No reagent_fix->start cond2->side_reactions Yes conditions_fix Adjust temperature. Check pH. Optimize addition rate. cond2->conditions_fix No conditions_fix->start cond3->workup_check No side_reactions_fix Modify conditions to favor hypochlorite formation (e.g., lower temp, controlled Cl2 addition). cond3->side_reactions_fix Yes side_reactions_fix->start end_ok Yield issue likely resolved or requires further investigation. cond4->end_ok Yes workup_fix Keep solutions cold. Minimize time to isolation. cond4->workup_fix No workup_fix->start

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

Issue 2: Product Instability and Decomposition

Q: The product formed, but it decomposed rapidly (e.g., color change, gas evolution). What happened?

A: Rapid decomposition is a characteristic and dangerous feature of this compound. The following can contribute to this instability:

  • Exposure to Light: Hypochlorite solutions and esters are notoriously light-sensitive.[4][7] Decomposition is significantly accelerated by exposure to UV or even strong ambient light. All work should be carried out in dim light or with glassware wrapped in aluminum foil.

  • Elevated Temperature: As mentioned, the compound is thermally unstable.[5] Even at room temperature, decomposition can be rapid. The product must be kept cold (at or near 0°C) at all times.

  • Contamination:

    • Metals: Contact with certain metals, especially copper, can cause explosive decomposition.[4] Ensure all glassware is scrupulously clean and avoid using any metal equipment (spatulas, stir bars with exposed metal, etc.) that could come into contact with the pure product.

    • Acid/Base: Traces of acid or base can catalyze decomposition. While the synthesis occurs in a basic solution, the isolated product is sensitive. It is sometimes washed with a sodium bicarbonate solution and dried with calcium chloride to achieve a more stable state for immediate use.[3]

G cluster_main This compound Decomposition cluster_conditions Initiators cluster_products Decomposition Products EtOCl C₂H₅OCl (this compound) Acetaldehyde CH₃CHO (Acetaldehyde) EtOCl->Acetaldehyde Primary Path HCl HCl EtOCl->HCl Primary Path Gases Gases (e.g., Cl₂, O₂) + Other Products EtOCl->Gases Radical/Other Paths Heat Heat (Δ) Heat->EtOCl Light Light (hν) Light->EtOCl Metals Metals (Cu) Metals->EtOCl

Caption: Potential decomposition pathways and initiators for this compound.

Quantitative Data Summary

The following tables summarize key physical properties and factors influencing stability.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₂H₅ClO[1]
Molecular Weight~80.51 g/mol [8]
Boiling Point30.4 - 36 °C at 760 mmHg[1][3]
Density~1.015 g/cm³[1]

Table 2: Factors Affecting Hypochlorite Stability

FactorEffect on StabilityRecommendationsSource(s)
Temperature Higher temperature greatly accelerates decomposition.Maintain temperature at or below 0°C during synthesis, work-up, and any brief storage.[3][5]
Light Accelerates decomposition.Work in dim light or use foil-wrapped glassware. Store in opaque containers if necessary.[4][7]
pH Solutions are most stable at high pH (11-13).During synthesis, ensure sufficient excess base.[7][9]
Metal Ions Catalyze decomposition; can be explosive.Use clean, metal-free glassware. Filter solutions to remove insoluble metal oxides.[4][7][10]
Concentration More concentrated solutions may decompose more rapidly.Prepare and use in dilute solutions when possible. Handle neat product with extreme caution.[9]

General Experimental Protocol (Sandmeyer Method)

WARNING: This is a conceptual outline for trained professionals and not a detailed recipe. A thorough risk assessment must be performed before proceeding.

  • Preparation of Reaction Vessel: A three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, and a thermometer is placed in an ice/salt bath.

  • Charging the Flask: A solution of ethanol in aqueous sodium hydroxide (e.g., 10% NaOH) is added to the flask.[3] The solution is cooled to below 5°C with efficient stirring.

  • Introduction of Chlorine: Chlorine gas from a cylinder is bubbled through the cold, stirred solution at a moderate rate.

  • Temperature Monitoring: The temperature of the reaction mixture must be carefully monitored and maintained below 10°C throughout the addition of chlorine. The rate of chlorine addition should be adjusted to control the temperature.

  • Reaction Endpoint: The reaction is typically continued until a yellow, oily layer of this compound separates.

  • Isolation and Work-up (Immediate):

    • All subsequent steps must be performed quickly and in the cold.

    • The reaction mixture is transferred to a cold separatory funnel.

    • The lower aqueous layer is removed.

    • The oily this compound layer may be washed carefully with cold dilute sodium bicarbonate solution, followed by cold water, to remove acidic impurities.[3]

    • The product is dried over a neutral drying agent like anhydrous calcium chloride, keeping the temperature low.[3]

  • Usage: The product should be used immediately without purification by distillation, as heating can lead to an explosion.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up (Cold & Fast) cluster_use Usage A Prepare cooled solution of EtOH in aq. NaOH (< 5°C) B Set up reaction vessel (in ice bath, dim light) A->B C Bubble Cl₂ gas into solution B->C D CRITICAL: Maintain Temp < 10°C Monitor for separation of oil C->D E Separate organic layer D->E F Wash with cold dilute NaHCO₃ E->F G Dry over CaCl₂ F->G H USE IMMEDIATELY DO NOT STORE DO NOT DISTILL G->H

Caption: General workflow for the preparation of this compound.

References

Technical Support Center: Stability of Hypochlorite Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the stability of hypochlorite (B82951) solutions, with a primary focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing sodium hypochlorite solutions to ensure maximum stability?

A1: For maximum stability, sodium hypochlorite solutions should be maintained at an alkaline pH, ideally between 11 and 13.[1][2] In this pH range, the hypochlorite is predominantly in the OCl⁻ form, which is more stable.[2] A slight excess of caustic soda (sodium hydroxide) is often used to maintain this high pH and protect the solution from the detrimental effects of light.[3]

Q2: How does a lower pH affect the stability of my hypochlorite solution?

A2: Lowering the pH of a hypochlorite solution significantly decreases its stability.[4] As the pH drops, the equilibrium shifts from the more stable hypochlorite ion (OCl⁻) to the less stable and more reactive hypochlorous acid (HOCl).[4] This leads to accelerated decomposition of the active chlorine content.[2] The decomposition rate increases as the pH moves from 11 down to 7, with the highest rate of decomposition to chlorate (B79027) occurring around neutral pH.[2][5]

Q3: What are the primary decomposition pathways for sodium hypochlorite?

A3: Sodium hypochlorite solutions have two main decomposition pathways. The primary and faster pathway leads to the formation of sodium chlorate (NaClO₃) and sodium chloride (NaCl).[3][6] A secondary, slower pathway results in the production of oxygen gas (O₂) and sodium chloride.[1][6] The rate and prevalence of these pathways are influenced by factors such as pH, temperature, and the presence of metallic impurities.[1][3]

Q4: Besides pH, what other factors influence the stability of hypochlorite solutions?

A4: Several other factors can adversely affect the stability of hypochlorite solutions:

  • Temperature: Higher temperatures significantly accelerate the rate of decomposition. For every 10°C increase in storage temperature, the decomposition rate can increase by a factor of approximately 3.5.[1][6]

  • Concentration: More concentrated solutions of sodium hypochlorite decompose more rapidly than dilute solutions.[3][7]

  • Light Exposure: Exposure to UV light and sunlight speeds up the degradation of sodium hypochlorite.[4]

  • Metallic Impurities: The presence of transition metal ions, such as copper, nickel, and cobalt, can catalyze the decomposition of hypochlorite, leading to a more rapid loss of strength.[1][3]

Q5: How frequently should I test the concentration of my hypochlorite stock and working solutions?

A5: Due to its inherent instability, the concentration of available chlorine in hypochlorite solutions diminishes over time. For critical applications, it is recommended to test the concentration of your stock solution regularly, especially if it has been stored for an extended period or under suboptimal conditions. Working solutions, particularly diluted ones, have a much shorter shelf life and should ideally be prepared fresh daily. The concentration should be verified before use to ensure it meets the requirements of your experimental protocol.

Data Presentation: Factors Affecting Stability

The following tables summarize the quantitative impact of various factors on the stability of sodium hypochlorite solutions.

Table 1: Effect of Temperature and Concentration on the Half-Life of Sodium Hypochlorite Solutions (Stored in the Dark)

Concentration of Available Chlorine (g/L)Half-Life at 60°F (15.5°C) (days)Half-Life at 80°F (26.7°C) (days)Half-Life at 100°F (37.8°C) (days)
200~400~150~50
150~800~300~100
100~1500~550~200
50~3000~1100~400
5>10000~4000~1500

Data adapted from industry technical literature. The values represent approximate half-lives and can be influenced by other factors such as initial pH and purity.

Table 2: Qualitative Effect of pH on the Stability of Sodium Hypochlorite Solutions

pH RangePredominant SpeciesRelative StabilityPrimary Decomposition Notes
> 11Hypochlorite (OCl⁻)HighSlow decomposition to chlorate and oxygen.[1][2]
9 - 11OCl⁻ > HOClModerateIncreased decomposition rate as pH decreases.[8]
7.5 (pKa)OCl⁻ ≈ HOClLowEquilibrium point, significant instability.
5 - 9HOCl > OCl⁻Very LowThird-order decomposition to chlorate is significant.[5]
< 5Hypochlorous Acid (HOCl)Extremely LowRapid decomposition, potential for chlorine gas evolution.[4]

Troubleshooting Guide

Issue 1: My hypochlorite solution is losing concentration much faster than expected, even though I store it in the dark at a low temperature.

  • Possible Cause 1: Incorrect pH. The pH of your solution may have dropped below the optimal range of 11-13. Dilution of a stock solution with unbuffered water can lower the pH, accelerating degradation.[8]

    • Solution: Measure the pH of your solution. If it is below 11, adjust it by adding a small amount of a compatible base, such as sodium hydroxide (B78521) (NaOH), to bring it back into the stable range. For future preparations, consider using a buffered diluent if compatible with your application.

  • Possible Cause 2: Metallic Ion Contamination. Your solution may be contaminated with transition metal ions (e.g., copper, nickel, iron) which catalyze decomposition.[1][3] This can be introduced through the use of metal spatulas, non-passivated stainless steel containers, or impure water.

    • Solution: Use high-purity, deionized water for all dilutions. Ensure all glassware is thoroughly cleaned and avoid contact with metals. Store solutions in appropriate containers such as glass or high-density polyethylene (B3416737) (HDPE).

  • Possible Cause 3: High Initial Concentration. You may be storing a highly concentrated solution, which naturally degrades faster.[7]

    • Solution: If possible, store a more dilute stock solution that is still concentrated enough for your needs. Dilute to the final working concentration immediately before use.

Issue 2: I am observing gas bubbles forming in my stored hypochlorite solution.

  • Possible Cause: Decomposition to Oxygen. The formation of gas bubbles is likely due to the decomposition of sodium hypochlorite into sodium chloride and oxygen gas.[1] This can be accelerated by elevated temperatures, light exposure, and the presence of catalytic metal ions.[1][4]

    • Solution: Review your storage conditions. Ensure the solution is stored in a cool, dark place. Check for potential sources of metal contamination. If the bubbling is vigorous, it is a sign of rapid decomposition, and the solution's concentration is likely no longer accurate. It is safer to discard the solution and prepare a fresh batch.

Issue 3: I get inconsistent results in my experiments that use a hypochlorite solution.

  • Possible Cause: Inconsistent Concentration of Working Solutions. If you are not preparing your working solutions fresh for each experiment, or if you are not verifying the concentration, the actual active chlorine content may vary significantly from day to day.

    • Solution: Always prepare fresh working dilutions of hypochlorite for each experiment. Standardize your stock solution periodically using a reliable method like iodometric titration to know its exact starting concentration.

Mandatory Visualizations

Hypochlorite_Equilibrium pH_low < 2 (Strongly Acidic) pH_mid_low ~4-6 (Weakly Acidic) pH_neutral ~7.5 (Neutral - pKa) pH_high > 8 (Alkaline) Cl2 Chlorine Gas (Cl₂) HOCl Hypochlorous Acid (HOCl) Cl2->HOCl + H₂O - H⁺, Cl⁻ OCl Hypochlorite Ion (OCl⁻) HOCl->OCl - H⁺ + OH⁻ stability_high Most Stable stability_low Highly Unstable stability_mid Unstable

Caption: Chemical equilibrium of chlorine species in aqueous solution as a function of pH.

Troubleshooting_Workflow start Start: Inconsistent Results or Rapid Loss of Concentration check_pH Is the pH of the solution in the 11-13 range? start->check_pH adjust_pH Adjust pH with dilute NaOH. Consider using buffered diluents. check_pH->adjust_pH No check_storage Is the solution stored in a cool, dark place in a proper container? check_pH->check_storage Yes adjust_pH->check_storage correct_storage Store at low temperature, away from light, in glass or HDPE containers. check_storage->correct_storage No check_contamination Is there a possibility of metal ion contamination? check_storage->check_contamination Yes correct_storage->check_contamination mitigate_contamination Use high-purity water. Use non-metallic utensils. Ensure glassware is scrupulously clean. check_contamination->mitigate_contamination Yes check_prep Are working solutions prepared fresh daily? check_contamination->check_prep No mitigate_contamination->check_prep fresh_prep Discard old working solutions. Prepare fresh dilutions before each use. check_prep->fresh_prep No end_ok Problem Resolved check_prep->end_ok Yes fresh_prep->end_ok end_persist If problem persists, consider a new stock of sodium hypochlorite. end_ok->end_persist Further Issues

Caption: Troubleshooting workflow for hypochlorite solution instability.

Experimental Protocols

Protocol 1: Determination of Available Chlorine by Iodometric Titration

This protocol details the standard method for determining the concentration of available chlorine in a hypochlorite solution.

Materials:

  • Sodium hypochlorite solution (sample)

  • Potassium iodide (KI), solid or 10% solution

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)

  • Glacial acetic acid or sulfuric acid (H₂SO₄)

  • Starch indicator solution (1%)

  • Deionized water

  • Buret, volumetric flasks, pipettes, Erlenmeyer flasks

Procedure:

  • Sample Preparation: Accurately dilute the concentrated bleach solution to a working concentration. For example, pipette 10 mL of commercial bleach into a 100 mL volumetric flask and dilute to the mark with deionized water.

  • Reaction Setup: In an Erlenmeyer flask, add approximately 2 g of potassium iodide (or 20 mL of a 10% solution) and dissolve in about 50 mL of deionized water.

  • Acidification: Carefully add 10 mL of glacial acetic acid or 1 M sulfuric acid to the KI solution in the flask. This acidification step is crucial for the reaction to proceed.

  • Addition of Hypochlorite: Pipette a known volume (e.g., 25 mL) of the diluted hypochlorite solution into the acidified KI solution. The solution will turn a dark reddish-brown color, indicating the liberation of iodine (I₂).

    • OCl⁻ + 2I⁻ + 2H⁺ → I₂ + Cl⁻ + H₂O

  • Titration: Immediately begin titrating the liberated iodine with the standardized sodium thiosulfate solution from a buret. Swirl the flask continuously.

    • I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • Endpoint Determination: Continue the titration until the reddish-brown color fades to a pale, straw-yellow. At this point, add about 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.

  • Final Titration: Continue adding the sodium thiosulfate solution dropwise, with constant swirling, until the blue-black color disappears completely. This is the endpoint.

  • Calculation: Record the volume of sodium thiosulfate used. Calculate the concentration of available chlorine in your original sample using the stoichiometry of the reactions.

Protocol 2: Accelerated Stability Study of Hypochlorite Solutions

This protocol provides a framework for assessing the stability of a hypochlorite solution under accelerated conditions to predict its shelf-life.

Objective: To determine the degradation rate of a hypochlorite solution at elevated temperatures to model its stability at normal storage temperatures.

Materials:

  • Hypochlorite solution to be tested

  • pH meter and buffers

  • Temperature-controlled ovens or water baths (e.g., set at 40°C, 50°C, and 60°C)

  • Opaque, tightly sealed containers (e.g., amber glass or HDPE bottles)

  • Reagents and equipment for iodometric titration (see Protocol 1)

Procedure:

  • Initial Characterization: Before starting the study, determine the initial concentration of available chlorine and the initial pH of the bulk hypochlorite solution.

  • Sample Preparation: Aliquot the hypochlorite solution into multiple identical, opaque, tightly sealed containers. Ensure each container is filled to the same level to minimize headspace effects. Prepare enough samples for each temperature and time point.

  • Storage Conditions: Place the prepared samples into the pre-heated, temperature-controlled ovens or water baths. Also, keep a set of control samples at the intended normal storage temperature (e.g., room temperature, ~25°C).

  • Time Points: Define the time points for sampling. For an accelerated study, these might be 0, 7, 14, 21, and 28 days.

  • Sampling and Analysis: At each time point, remove one sample container from each temperature condition. Allow the samples to cool to room temperature before opening. Determine the concentration of available chlorine using the iodometric titration protocol. It is also advisable to measure the pH of the solution at each time point.

  • Data Analysis:

    • Plot the concentration of available chlorine versus time for each temperature.

    • Determine the order of the decomposition reaction (often pseudo-first or second order for hypochlorite).

    • Calculate the degradation rate constant (k) for each temperature from the slope of the plotted data.

    • Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin). This will yield a straight line.

    • Extrapolate the line to the normal storage temperature to determine the rate constant at that temperature.

    • Use the calculated rate constant to predict the shelf-life of the solution (e.g., the time it takes to lose 10% of its initial concentration).

References

Technical Support Center: Catalytic Decomposition of Sodium Hypochlorite by Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the catalytic decomposition of sodium hypochlorite (B82951) by metal ions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the experimental process.

1. Why is my sodium hypochlorite solution decomposing faster/slower than expected?

Several factors influence the rate of sodium hypochlorite (NaOCl) decomposition.[1] Check the following:

  • Temperature: The decomposition rate increases significantly with higher temperatures. For every 10°C increase, the decomposition rate can increase by a factor of 3.5.[2] Storing your NaOCl solution at around 15°C (60°F) can greatly reduce decomposition.[2]

  • Concentration: Higher concentrations of sodium hypochlorite lead to faster decomposition.[1][3]

  • pH: The ideal pH for stability is between 11.86 and 13.[2] Below pH 11, the decomposition rate increases, which can also promote the formation of chlorate (B79027) and perchlorate.[3][4]

  • Light Exposure: Light, especially UV light, accelerates decomposition.[1][5] Store solutions in opaque containers in a dark environment.[1][3]

  • Presence of Metal Ions: Transition metal ions such as copper (Cu²⁺), nickel (Ni²⁺), and cobalt (Co²⁺) are potent catalysts for NaOCl decomposition.[2][3][6] Ensure your glassware is scrupulously clean and consider the purity of your reagents to avoid unintentional catalysis.

2. My reaction is producing unexpected byproducts. How can I control the reaction pathway?

Sodium hypochlorite can decompose via two main pathways: the formation of chloride and oxygen, or the formation of chloride and chlorate.[6]

  • Catalyst Selection: The choice of metal ion catalyst is critical.

    • For Oxygen and Chloride Production: Cobalt (Co²⁺), nickel (Ni²⁺), and copper (Cu²⁺) oxides primarily catalyze the decomposition to oxygen and chloride.[7][8][9] Ruthenium (IV) oxide (RuO₂) and Iridium (IV) oxide (IrO₂) are also effective catalysts for this pathway, especially in acidic conditions.[10][11]

    • For Chlorate and Chloride Production: This reaction is favored at higher temperatures and specific pH ranges (around pH 6.5) and is less influenced by the metal catalysts mentioned above.[6] In fact, metal oxide catalysts have been shown to not accelerate the formation of chlorate.[7][8][9]

  • pH Control: The rate of chlorate formation is maximized around a neutral pH.[5] Maintaining a high pH (11-13) will favor stability and minimize chlorate formation.[4]

  • UV Light: Exposure to UV light can promote the formation of chlorate ions.[10]

3. My catalyst seems to have lost its activity. What could be the cause?

Catalyst deactivation can occur due to several reasons:

  • Oxidation State Changes: In some cases, the metal catalyst can be oxidized to a higher, less active, or inactive state. For example, manganese and iron can be oxidized to permanganate (B83412) and ferrate, respectively, in concentrated NaOCl solutions, which do not effectively catalyze the decomposition to oxygen.[7][8][9]

  • Precipitation: Changes in pH or the presence of certain ions can cause the metal catalyst to precipitate out of the solution as hydroxides or other insoluble salts, reducing its availability.[12]

  • Surface Poisoning: Impurities in the reaction mixture can adsorb to the surface of a heterogeneous catalyst, blocking active sites.

To troubleshoot, consider washing and drying the catalyst if it is heterogeneous. For homogeneous catalysts, ensure the pH and solution composition are maintained within the optimal range for catalyst stability.

4. I am observing gas evolution in my reaction. What is it and is it hazardous?

The gas is most likely oxygen (O₂), a primary product of the metal-catalyzed decomposition of sodium hypochlorite.[6][7][8][9] While oxygen itself is not toxic, the rapid release of gas can cause pressure buildup in a closed system, which can be hazardous.[13] Additionally, if the sodium hypochlorite solution comes into contact with acids, toxic chlorine gas (Cl₂) will be released.[13]

Safety Precautions:

  • Always work in a well-ventilated area.[14]

  • Do not conduct these reactions in a completely sealed vessel.[13]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16]

  • Be aware of chemical incompatibilities. Never mix sodium hypochlorite with acids, ammonia, or organic materials.[13][16]

Quantitative Data Summary

The following tables summarize key quantitative data related to the catalytic decomposition of sodium hypochlorite.

Table 1: Relative Catalytic Activity of Metal Ions for Oxygen Evolution

Metal IonRelative Catalytic ActivityReaction Order with Respect to [NaOCl]Reference(s)
Nickel (Ni²⁺)HighProportional to catalyst concentration, little dependence on [NaOCl][8],[12],[9]
Cobalt (Co²⁺)HighProportional to catalyst concentration, little dependence on [NaOCl][8],[9]
Copper (Cu²⁺)ModerateClose to first-order[8],[9]
Iron (Fe³⁺)Low/IneffectiveNot an effective catalyst for oxygen evolution in basic solutions[7],[8],[12],[9]
Manganese (Mn²⁺)Low/IneffectiveNot an effective catalyst for oxygen evolution in basic solutions[7],[8],[12],[9]

Table 2: Factors Affecting Sodium Hypochlorite Decomposition Rate

FactorEffect on Decomposition RateOptimal Condition for StabilityReference(s)
TemperatureIncreases with increasing temperature~15°C (60°F)[2],[1]
ConcentrationIncreases with increasing concentrationLower concentrations are more stable[1],[3]
pHIncreases at pH < 1111.86 - 13[2],[4],[3]
LightAccelerates decompositionStorage in dark, opaque containers[1],[3]
Metal IonsCatalyze decomposition (Ni²⁺, Co²⁺, Cu²⁺)Minimized presence of transition metal ions[2],[6],[3]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Catalytic Decomposition of Sodium Hypochlorite by UV-Vis Spectrophotometry

This protocol is adapted from methodologies described in the literature.[10][11]

  • Preparation of Solutions:

    • Prepare a stock solution of sodium hypochlorite of the desired concentration. The concentration can be verified by measuring its absorbance at ~292 nm.[17]

    • Prepare a stock solution of the metal ion catalyst (e.g., CoCl₂, NiCl₂, CuCl₂) in deionized water.

  • Reaction Setup:

    • In a quartz cuvette, add a specific volume of the sodium hypochlorite solution.

    • If necessary, adjust the pH of the solution using a suitable buffer or dilute NaOH.

    • Place the cuvette in a UV-Vis spectrophotometer with a temperature-controlled cell holder.

    • Allow the solution to equilibrate to the desired temperature.

  • Initiation and Monitoring of the Reaction:

    • Initiate the reaction by adding a small, precise volume of the metal ion catalyst stock solution to the cuvette.

    • Immediately start monitoring the decrease in absorbance at the wavelength corresponding to the hypochlorite ion (e.g., ~292 nm) over time.

  • Data Analysis:

    • Plot the concentration of sodium hypochlorite (calculated from the absorbance using the Beer-Lambert law) as a function of time.

    • Determine the initial reaction rate from the slope of the curve at t=0.

Protocol 2: Analysis of Gaseous Products by Mass Spectrometry

This protocol is based on descriptions of gas evolution analysis.[10]

  • Reaction Setup:

    • Set up the reaction in a sealed vessel equipped with a magnetic stirrer and ports for introducing reactants and sampling the headspace gas.

    • Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air.

    • Introduce the sodium hypochlorite solution and the metal ion catalyst.

  • Gas Analysis:

    • Connect the headspace of the reaction vessel to a mass spectrometer.

    • Monitor the evolution of gases over time, specifically looking for the mass-to-charge ratio (m/z) corresponding to oxygen (O₂).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_naocl Prepare NaOCl Solution setup Reaction Setup (pH, Temp Control) prep_naocl->setup prep_catalyst Prepare Metal Ion Catalyst prep_catalyst->setup initiate Initiate Reaction setup->initiate monitor Monitor Decomposition initiate->monitor uv_vis UV-Vis Spectrophotometry monitor->uv_vis mass_spec Mass Spectrometry (Gas Analysis) monitor->mass_spec data_analysis Data Analysis (Rate Determination) uv_vis->data_analysis mass_spec->data_analysis

Caption: Experimental workflow for studying the catalytic decomposition of sodium hypochlorite.

reaction_pathways cluster_path1 Pathway 1: Oxygen Evolution cluster_path2 Pathway 2: Chlorate Formation NaOCl Sodium Hypochlorite (NaOCl) O2 Oxygen (O₂) NaOCl->O2 2 NaOCl → 2 NaCl + O₂ NaClO3 Sodium Chlorate (NaClO₃) NaOCl->NaClO3 3 NaOCl → 2 NaCl + NaClO₃ NaCl1 Sodium Chloride (NaCl) catalyst Catalyst (Co²⁺, Ni²⁺, Cu²⁺) catalyst->O2 NaCl2 Sodium Chloride (NaCl) conditions Conditions (High Temp, pH ~6.5) conditions->NaClO3

References

Technical Support Center: Analytical Methods for Determining Ethyl Hypochlorite Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical determination of ethyl hypochlorite (B82951) concentration. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the concentration of ethyl hypochlorite?

A1: The main analytical methods for quantifying this compound are based on the reactivity of the hypochlorite ion. These include:

  • Iodometric Titration: A classic and widely used redox titration method.

  • UV-Visible Spectrophotometry: A method based on the absorbance of light by a colored species that reacts with the hypochlorite.

  • Gas Chromatography (GC): A separation technique that can be used for volatile compounds like this compound.

Q2: Is this compound stable in solution?

A2: No, this compound is known to be an unstable compound.[1] Its stability is influenced by several factors, including:

  • Temperature: Higher temperatures accelerate decomposition.[2]

  • Light: Exposure to UV light can cause degradation.[2]

  • pH: The stability of hypochlorite solutions is pH-dependent.

  • Presence of Impurities: Metal ions (e.g., copper, nickel, cobalt) can catalyze decomposition.[2]

Due to its instability, it is crucial to analyze this compound solutions as soon as possible after preparation and to control storage conditions.

Q3: Can I use the same methods for this compound as for sodium hypochlorite (bleach)?

A3: While the underlying chemical principles are similar due to the presence of the hypochlorite ion, direct application of methods for sodium hypochlorite to this compound requires careful consideration and likely modification. Key differences to consider are the volatility, solubility, and specific degradation pathways of this compound. Protocols should be adapted and validated specifically for this compound.

Q4: What are the main safety precautions when working with this compound?

A4: this compound is a reactive and potentially hazardous compound. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting Guides

Iodometric Titration

Issue 1: Inconsistent or non-reproducible titration results.

  • Possible Cause: Decomposition of the this compound sample.

    • Solution: Analyze the sample immediately after preparation. Store it in a cool, dark place if immediate analysis is not possible. Prepare fresh dilutions for each titration.

  • Possible Cause: Loss of iodine due to volatility.

    • Solution: Perform the titration in a stoppered flask (e.g., an Erlenmeyer flask with a ground glass stopper) and keep it cool. Titrate immediately after the addition of potassium iodide and acid.

  • Possible Cause: Incomplete reaction with iodide.

    • Solution: Ensure a sufficient excess of potassium iodide is added to drive the reaction to completion. Allow adequate reaction time before starting the titration, but be mindful of iodine volatility.

  • Possible Cause: Degradation of the sodium thiosulfate (B1220275) titrant.

    • Solution: Standardize the sodium thiosulfate solution regularly against a primary standard like potassium iodate.[3] Store the titrant in a dark, cool place.

Issue 2: Fading or indistinct endpoint.

  • Possible Cause: Starch indicator added too early.

    • Solution: Add the starch indicator only when the solution has faded to a pale yellow color.[4] Adding it too soon can result in a stable starch-iodine complex that is slow to decolorize.

  • Possible Cause: Degradation of the starch indicator.

    • Solution: Use a freshly prepared starch solution for each set of titrations.[4]

UV-Visible Spectrophotometry

Issue 1: Drifting absorbance readings.

  • Possible Cause: Decomposition of this compound during measurement.

    • Solution: Minimize the time between sample preparation and measurement. Use a temperature-controlled cuvette holder to maintain a constant, cool temperature.

  • Possible Cause: Interference from degradation products.

    • Solution: Scan a spectrum of the sample over time to identify any changes in the absorbance profile. This can help in selecting a wavelength that is less affected by interfering species. Method validation should include specificity studies.

Issue 2: Non-linear calibration curve.

  • Possible Cause: Reaction between the chromogenic reagent and this compound is not stoichiometric at higher concentrations.

    • Solution: Prepare a wider range of standards to determine the linear dynamic range of the assay. It may be necessary to dilute the sample to fall within this range.

  • Possible Cause: Instability of the colored product.

    • Solution: Measure the absorbance at a consistent time point after mixing the reagents. Investigate the stability of the colored product over time to determine the optimal measurement window.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Determination.

Method Principle Advantages Disadvantages Typical Concentration Range
Iodometric Titration Redox titration of iodine liberated by the reaction of hypochlorite with iodide.High accuracy and precision, low cost, well-established for hypochlorites.Time-consuming, susceptible to interferences from other oxidizing agents, endpoint detection can be subjective.Millimolar (mM) and higher.
UV-Vis Spectrophotometry Measurement of light absorbance of a colored product formed by the reaction of hypochlorite with a chromogenic reagent (e.g., Rhodamine B).[5]Fast, high throughput, sensitive.Indirect method, requires a suitable chromogenic reaction, potential for interferences.Micromolar (µM) to millimolar (mM).
Gas Chromatography (GC) Separation of volatile compounds followed by detection.High specificity, can separate this compound from other volatile components.Requires specialized equipment, method development can be complex, sample preparation may be needed.Trace levels to percent concentrations.

Experimental Protocols

Key Experiment: Iodometric Titration of this compound

This protocol is adapted from standard methods for sodium hypochlorite and should be validated for this compound.

1. Reagents and Solutions:

  • Sodium Thiosulfate (Na₂S₂O₃) Solution (0.1 M): Dissolve 24.82 g of Na₂S₂O₃·5H₂O in 1 L of deionized water. Standardize against a primary standard (e.g., potassium iodate).

  • Potassium Iodide (KI) Solution (10% w/v): Dissolve 10 g of KI in 100 mL of deionized water. Prepare fresh and store in a dark bottle.

  • Acetic Acid Solution (1 M): Dilute 57.2 mL of glacial acetic acid to 1 L with deionized water.

  • Starch Indicator Solution (1% w/v): Make a paste of 1 g of soluble starch in a small amount of cold water. Add this paste to 100 mL of boiling water with constant stirring. Cool before use. Prepare fresh daily.[4]

2. Procedure:

  • Sample Preparation: Due to the volatility of this compound, prepare a dilution in a suitable solvent (e.g., a co-solvent like ethanol (B145695) or a non-reactive organic solvent if the sample is not in an aqueous matrix) in a volumetric flask immediately before titration. The dilution factor should be chosen to result in a titrant volume of 15-25 mL.

  • Reaction: In a 250 mL Erlenmeyer flask with a ground glass stopper, add 25 mL of the diluted this compound solution.

  • Add 10 mL of 10% KI solution and 10 mL of 1 M acetic acid. Stopper the flask, swirl gently, and let it stand in the dark for 5 minutes to allow for the complete liberation of iodine. The solution will turn a dark reddish-brown.

  • Titration: Titrate the liberated iodine with the standardized 0.1 M Na₂S₂O₃ solution until the solution becomes a pale yellow.[6]

  • Endpoint Determination: Add 2 mL of the starch indicator solution. The solution will turn a deep blue-black.[4]

  • Continue the titration dropwise with constant swirling until the blue color disappears completely, leaving a colorless solution. This is the endpoint.

  • Record the volume of Na₂S₂O₃ solution used.

  • Perform the titration in triplicate and calculate the average volume.

3. Calculation:

The concentration of this compound can be calculated using the following stoichiometry:

C₂H₅OCl + 2I⁻ + 2H⁺ → C₂H₅OH + I₂ + Cl⁻ I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

From the reactions, 1 mole of this compound reacts to produce iodine that reacts with 2 moles of sodium thiosulfate.

Molarity of this compound (M) = (M_thiosulfate × V_thiosulfate) / (2 × V_sample)

Where:

  • M_thiosulfate = Molarity of the standardized Na₂S₂O₃ solution

  • V_thiosulfate = Volume of Na₂S₂O₃ solution used in the titration (in L)

  • V_sample = Volume of the diluted this compound solution taken for titration (in L)

Remember to account for the initial dilution factor to determine the concentration of the original this compound solution.

Visualizations

Experimental Workflow for Iodometric Titration

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_titration Titration cluster_analysis Analysis prep_sample Prepare Diluted This compound Sample add_reagents Add KI and Acetic Acid to Sample prep_sample->add_reagents prep_titrant Standardize Na₂S₂O₃ Titrant titrate1 Titrate with Na₂S₂O₃ (to Pale Yellow) prep_titrant->titrate1 iodine_lib Iodine Liberation (Dark Solution) add_reagents->iodine_lib iodine_lib->titrate1 add_starch Add Starch Indicator (Blue-Black Color) titrate1->add_starch titrate2 Continue Titration (to Colorless Endpoint) add_starch->titrate2 record_vol Record Titrant Volume titrate2->record_vol calculate_conc Calculate this compound Concentration record_vol->calculate_conc

Caption: Workflow for the iodometric titration of this compound.

Logical Relationship for Troubleshooting Titration Issues

troubleshooting_titration cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Results cause1 Sample Decomposition issue->cause1 cause2 Iodine Volatility issue->cause2 cause3 Titrant Instability issue->cause3 cause4 Endpoint Detection Error issue->cause4 sol1 Analyze Immediately Store Cool & Dark cause1->sol1 sol2 Use Stoppered Flask Keep Cool cause2->sol2 sol3 Standardize Titrant Store Properly cause3->sol3 sol4 Add Starch at Pale Yellow Use Fresh Starch cause4->sol4

Caption: Troubleshooting guide for inconsistent iodometric titration results.

References

Validation & Comparative

A Comparative Guide to Ethyl Hypochlorite and Tert-Butyl Hypochlorite as Chlorinating Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the choice of a chlorinating agent is pivotal for the successful and safe execution of a reaction. Alkyl hypochlorites, esters of hypochlorous acid, have long been recognized for their utility in various chlorination and oxidation reactions. Among them, ethyl hypochlorite (B82951) and tert-butyl hypochlorite are two reagents that, despite their structural similarity, exhibit vastly different properties and applicability. This guide provides an objective comparison of their performance, supported by available data, to aid researchers in selecting the appropriate reagent for their synthetic needs.

At a Glance: Key Differences

PropertyEthyl HypochloriteTert-Butyl Hypochlorite
Chemical Formula C₂H₅OCl(CH₃)₃COCl
Molecular Weight 80.51 g/mol 108.57 g/mol
Physical State Yellowish, volatile liquidPale yellow liquid
Boiling Point 36 °C77-78 °C
Stability Highly unstable, potentially explosiveModerately stable, can be stored
Handling Requires extreme caution due to instabilityShould be handled with care, light-sensitive
Primary Use Limited due to instabilityVersatile chlorinating and oxidizing agent

Stability and Safety: A Decisive Factor

The most critical distinction between this compound and tert-butyl hypochlorite lies in their stability. This compound is notoriously unstable and is known to decompose, sometimes explosively, upon heating or exposure to light.[1] This inherent instability severely restricts its practical application in a laboratory setting and is the primary reason for the scarcity of modern experimental data.

In stark contrast, tert-butyl hypochlorite exhibits significantly greater stability.[2] While it is still a reactive and light-sensitive compound that should be stored in a cool, dark place, it can be prepared, isolated, and used in a controlled manner.[2][3] This enhanced stability is attributed to the tertiary butyl group, which lacks alpha-hydrogens, thus preventing decomposition pathways that are accessible to primary and secondary alkyl hypochlorites.[1] The decomposition of tert-butyl hypochlorite, when it occurs, typically proceeds via a free-radical mechanism to form acetone (B3395972) and methyl chloride.[2]

Reactivity and Applications: The Versatility of Tert-Butyl Hypochlorite

Due to its favorable stability profile, tert-butyl hypochlorite has emerged as a versatile and widely used reagent in organic synthesis. It serves as an effective agent for both free-radical and ionic chlorinations, as well as a potent oxidizing agent.

Free-Radical Chlorination of Alkanes and Aralkanes

Tert-butyl hypochlorite is a well-established reagent for the free-radical chlorination of hydrocarbons. The reaction is typically initiated by light or a radical initiator (e.g., AIBN) and proceeds via a chain mechanism involving the tert-butoxy (B1229062) radical as the hydrogen-abstracting species.

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation Initiation Initiation Propagation Propagation Termination Termination tBuOCl t-BuOCl tBuO_rad t-BuO• tBuOCl->tBuO_rad hν or Δ Cl_rad Cl• RH R-H R_rad R• RH->R_rad + t-BuO• tBuOH t-BuOH RCl R-Cl R_rad->RCl + t-BuOCl tBuO_rad2 t-BuO• tBuOCl2 t-BuOCl

Caption: Free-radical chlorination mechanism with tert-butyl hypochlorite.

Experimental Data: Chlorination of Toluene

SubstrateReagentConditionsProductYieldReference
Toluenet-BuOClAIBN, 40°C, 260 minBenzyl chlorideQuantitative[4]
Toluenet-BuOClFeBr₂, 40°C, 14 hBenzyl chloride65%[5]
Electrophilic Chlorination of Aromatic Compounds

Tert-butyl hypochlorite can also effect the electrophilic chlorination of electron-rich aromatic compounds. The regioselectivity of these reactions can be influenced by the solvent and the nature of the aromatic substrate. For instance, the chlorination of anisole (B1667542) with tert-butyl hypochlorite shows a preference for the para-product.[6]

Experimental Data: Chlorination of Anisole

SubstrateReagentSolventOrtho/Para Ratio
Anisolet-BuOClMethanol0.61
Anisolet-BuOClAcetonitrile0.20
Oxidation Reactions

Beyond chlorination, tert-butyl hypochlorite is a versatile oxidizing agent, capable of converting alcohols to ketones, aldehydes to acid chlorides, and sulfides to sulfoxides.[7] These transformations often proceed under mild conditions.

This compound: A Reagent of Historical Interest

The available literature on this compound primarily dates back to older studies, with a significant lack of recent, detailed experimental data. This is a direct consequence of its instability. While it can be prepared, typically by the reaction of ethanol (B145695) with hypochlorous acid or by chlorination of an alkaline solution of ethanol, it is generally not isolated in a pure form and is used in solution.[1]

Experimental Protocols

Preparation of Tert-Butyl Hypochlorite

A common and reliable method for the preparation of tert-butyl hypochlorite involves the reaction of tert-butyl alcohol with sodium hypochlorite solution (bleach) in the presence of acetic acid.[8]

Materials:

  • Tert-butyl alcohol

  • Commercial household bleach (e.g., Clorox, ~5.25% NaOCl)

  • Glacial acetic acid

  • 10% aqueous sodium carbonate solution

  • Calcium chloride

Procedure:

  • In a flask equipped with a mechanical stirrer and cooled in an ice bath, place 500 mL of commercial bleach solution.

  • In a separate container, prepare a solution of 37 mL of tert-butyl alcohol and 24.5 mL of glacial acetic acid.

  • Add the alcohol-acid solution in a single portion to the rapidly stirred bleach solution.

  • Continue stirring for approximately 3 minutes.

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the lower aqueous layer and discard it.

  • Wash the upper organic layer with 50 mL of 10% aqueous sodium carbonate solution, followed by 50 mL of water.

  • Dry the product over anhydrous calcium chloride and filter. The yield of tert-butyl hypochlorite is typically in the range of 70-80%.[8]

Safety Note: This preparation should be carried out in a well-ventilated fume hood. The product is sensitive to light and heat and should be stored in a refrigerator in a dark bottle.

Chlorination of an Activated Aromatic Compound with Tert-Butyl Hypochlorite

The following protocol describes the chlorination of ethyl 1H-indole-2-carboxylate.[9]

Materials:

Procedure:

  • To a solution of ethyl 1H-indole-2-carboxylate (0.5 mmol) in ethyl acetate (3.0 mL), add tert-butyl hypochlorite (2.5 equivalents).

  • Stir the reaction mixture at 40°C for 16 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford ethyl 2-chloro-3-oxoindoline-2-carboxylate in 99% yield.[9]

Logical Workflow for Reagent Selection

Reagent_Selection Start Start: Need for a Chlorinating Agent Stability_Check Is high stability and safety a priority? Start->Stability_Check Use_tBuOCl Select tert-Butyl Hypochlorite Stability_Check->Use_tBuOCl Yes Consider_EtOCl Consider this compound (with extreme caution) Stability_Check->Consider_EtOCl No Reaction_Type Determine Reaction Type Use_tBuOCl->Reaction_Type End Proceed with Synthesis Consider_EtOCl->End Limited modern protocols available. High risk. Free_Radical Free-Radical Chlorination Reaction_Type->Free_Radical Alkane/Aralkane Electrophilic Electrophilic Chlorination / Oxidation Reaction_Type->Electrophilic Arene/Alkene/Alcohol Free_Radical->End Electrophilic->End

Caption: Decision workflow for selecting between ethyl and tert-butyl hypochlorite.

Conclusion

The comparison between this compound and tert-butyl hypochlorite is a clear illustration of how a subtle structural change can dramatically impact a reagent's utility and safety. While both are capable of acting as chlorinating agents, the inherent instability and hazardous nature of this compound have relegated it to a reagent of largely historical interest with very limited practical use in modern synthesis.

Conversely, tert-butyl hypochlorite stands out as a robust and versatile reagent for a wide array of chlorination and oxidation reactions. Its moderate stability allows for safe handling and storage, and its reactivity can be effectively harnessed to achieve a variety of synthetic transformations. For researchers in drug development and other scientific fields, tert-butyl hypochlorite is undoubtedly the superior and more practical choice for applications requiring an alkyl hypochlorite reagent.

References

A Comparative Guide to Ethyl Hypochlorite versus N-Chloro Compounds for Chlorination in Drug Development and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of chlorine atoms into molecular scaffolds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. The choice of chlorinating agent is critical, influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of ethyl hypochlorite (B82951) against a range of commonly used N-chloro compounds, offering a comprehensive overview of their respective performances supported by experimental data.

Executive Summary

Ethyl hypochlorite and N-chloro compounds both serve as effective electrophilic chlorinating agents, yet they exhibit distinct differences in reactivity, selectivity, stability, and handling requirements. N-chloro compounds, such as N-chlorosuccinimide (NCS) and N-chloromorpholine, are generally stable, commercially available solids or liquids, making them convenient and safe to handle in a laboratory setting. They often provide high regioselectivity in the chlorination of a wide array of substrates. This compound, typically prepared in situ, is a volatile and potentially hazardous reagent that requires careful handling. However, it can offer unique reactivity profiles and may be a cost-effective option for large-scale syntheses. The selection of the optimal reagent is therefore highly dependent on the specific substrate, desired outcome, and practical considerations of the experimental setup.

Performance Comparison: this compound vs. N-Chloro Compounds

The following tables summarize the performance of this compound and various N-chloro compounds in the chlorination of common organic substrates. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Chlorination of Activated Aromatic Compounds (Phenols and Anilines)

Activated aromatic rings are common motifs in pharmaceutical agents, and their selective chlorination is a key synthetic transformation.

Table 1: Chlorination of Phenol

ReagentSubstrateProduct(s)SolventTemperature (°C)Yield (%)Reference
This compoundPhenol2-Chlorophenol, 4-ChlorophenolCCl₄20Moderate[1]
N-Chlorosuccinimide (NCS)Phenol2-Chlorophenol, 4-ChlorophenolAcetonitrileRoom Temp.90 (total)[2]
N-ChloromorpholinePhenol4-Chlorophenol (major)H₂SO₄ (aq)0 - Room Temp.93 (4-Cl)[3]

Table 2: Chlorination of Aniline

ReagentSubstrateProduct(s)SolventTemperature (°C)Yield (%)Reference
This compoundAniline2-Chloroaniline, 4-ChloroanilineCCl₄Room Temp.Moderate[1]
N-Chlorosuccinimide (NCS)Aniline2,4,6-TrichloroanilineAcetonitrileRoom Temp.Good[4]
N-ChloromorpholineAniline4-Chloroaniline (major)H₂SO₄ (aq)0 - Room Temp.High[3]
Chlorination of Alkenes

The chlorination of alkenes is a fundamental reaction for the synthesis of various functionalized molecules.

Table 3: Chlorination of Styrene (B11656)

ReagentSubstrateProduct(s)SolventTemperature (°C)Yield (%)Reference
Sodium Hypochlorite (source for this compound)StyreneN-chloro-1-phenyl-2-chloroethylamine (in presence of NH₄⁺)Water (pH 6.0)Room Temp.-[5]
N-Chlorosuccinimide (NCS)StyreneDichlorostyrene derivativesCCl₄RefluxGood

Note: Data for a direct reaction of isolated this compound with styrene is limited; the provided data shows a reaction with its precursor in the presence of an amine source.

Chlorination of Active Methylene Compounds

α-Chlorination of carbonyl compounds provides key intermediates for further synthetic transformations.

Table 4: α-Chlorination of β-Ketoesters

ReagentSubstrateProductSolventTemperature (°C)Yield (%)Reference(s)
N-Chlorosuccinimide (NCS)Ethyl 2-oxocyclopentanecarboxylateEthyl 1-chloro-2-oxocyclopentanecarboxylateToluene-50High[6][7][8][9][10]
This compoundDiethyl malonateDiethyl 2-chloromalonate---[11]

Experimental Protocols

Preparation and Use of this compound (In Situ)

Warning: this compound is a volatile and potentially explosive compound and should be handled with extreme caution in a well-ventilated fume hood, behind a safety shield. It is sensitive to heat, light, and mechanical shock.

Materials:

  • Ethanol (B145695)

  • Calcium hypochlorite (bleaching powder)[12] or Sodium hypochlorite solution

  • Carbon tetrachloride (or another inert solvent)

  • Dry ice/acetone bath

Procedure (Illustrative, based on analogous preparations): [1]

  • A suspension of calcium hypochlorite in an inert solvent like carbon tetrachloride is cooled to -20 °C in a dry ice/acetone bath.

  • A solution of ethanol in the same solvent is added dropwise with vigorous stirring, while maintaining the low temperature.

  • The reaction mixture is stirred for a specified time at low temperature. The resulting solution contains this compound.

  • The solution of this compound is then added to the substrate to be chlorinated at a controlled temperature.

  • Work-up typically involves washing the reaction mixture with water and aqueous sodium thiosulfate (B1220275) solution to quench any unreacted hypochlorite, followed by drying and purification of the chlorinated product.

Chlorination of an Activated Arene using N-Chlorosuccinimide (NCS)

Materials:

  • Aromatic substrate (e.g., Acetanilide)

  • N-Chlorosuccinimide (NCS)

  • Hydrochloric acid (concentrated)

  • Water

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure: [13]

  • To a stirred solution of the aromatic substrate (10 mmol) in water (10-15 mL) at room temperature, add N-Chlorosuccinimide (1.1 eq).

  • Add concentrated hydrochloric acid (2 mL) dropwise over 15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with an organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or chromatography.

Chlorination of an Activated Arene using N-Chloromorpholine

Materials:

  • Aromatic substrate (e.g., 2-Chloromethoxybenzene)

  • N-Chloromorpholine

  • Sulfuric acid (80% v/v)

  • Diethyl ether

Procedure: [3]

  • In a flask equipped with a stirrer and a thermometer, cool 80% (v/v) sulfuric acid in an ice bath.

  • Add the aromatic substrate with stirring.

  • Add N-chloromorpholine dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, remove the cooling bath and continue stirring for 1 hour.

  • Carefully pour the reaction mixture into a mixture of ice and water.

  • Extract the product with diethyl ether.

  • Wash the combined ether extracts with a solution of potassium iodide and sodium thiosulfate, followed by aqueous sodium hydroxide.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain the chlorinated product.

Visualizations

General Workflow for Electrophilic Aromatic Chlorination

G Substrate Aromatic Substrate Reaction Electrophilic Aromatic Substitution Substrate->Reaction Reagent Chlorinating Agent (this compound or N-Chloro Compound) Intermediate Electrophilic Chlorine Species (Cl+) Generation Reagent->Intermediate Intermediate->Reaction Product Chlorinated Aromatic Product Reaction->Product Byproduct Byproduct(s) Reaction->Byproduct

Caption: General workflow for electrophilic aromatic chlorination.

Decision Pathway for Selecting a Chlorinating Agent

G Start Select Chlorinating Agent Substrate Substrate Reactivity & Sensitivity Start->Substrate Scale Reaction Scale Start->Scale Safety Safety & Handling Start->Safety Selectivity Desired Regio/Chemoselectivity Start->Selectivity NCS N-Chlorosuccinimide (NCS) Substrate->NCS Broad applicability NCM N-Chloromorpholine Substrate->NCM High selectivity for activated arenes EtOCl This compound Substrate->EtOCl Potentially high reactivity Scale->NCS Lab scale Scale->EtOCl Potentially large scale (cost-effective) Safety->NCS Stable solid, easy to handle Safety->NCM Liquid, handle with care Safety->EtOCl Volatile, potentially explosive, prepare in situ Selectivity->NCS Generally good Selectivity->NCM Often high for para-chlorination Selectivity->EtOCl Variable, substrate dependent

Caption: Decision pathway for selecting a suitable chlorinating agent.

Stability and Handling

This compound:

  • Stability: this compound is known to be thermally unstable and can decompose explosively, especially in concentrated form.[14] It is also sensitive to light.[1] Solutions in inert solvents like carbon tetrachloride are more stable than the neat substance but still degrade over time.[1]

  • Handling: Due to its instability, this compound is almost always prepared and used in situ at low temperatures.[1] It is crucial to avoid any sources of ignition, and all operations should be conducted behind a blast shield in a well-ventilated fume hood.

N-Chloro Compounds:

  • N-Chlorosuccinimide (NCS): NCS is a stable, crystalline solid that can be stored for extended periods. It is easy to handle and weigh, making it a convenient laboratory reagent.

  • N-Chloromorpholine: This is a liquid that should be stored in a cool, dark place. While more stable than this compound, it is still a reactive compound and should be handled with appropriate personal protective equipment.[3]

  • Other N-Chloro Compounds (e.g., N-Chlorotaurine): The stability of other N-chloro compounds can vary. For instance, solutions of N-chlorotaurine are known to be unstable and their decomposition follows first-order kinetics.[13][15]

Conclusion

Both this compound and N-chloro compounds are valuable reagents for chlorination in organic synthesis. N-chloro compounds, particularly NCS, offer significant advantages in terms of safety, stability, and ease of handling, making them the preferred choice for many laboratory-scale applications. They often provide excellent yields and regioselectivity. This compound, while more hazardous and requiring in situ preparation, can be a potent chlorinating agent and may be considered for specific applications where its reactivity profile is advantageous or for large-scale syntheses where cost is a primary concern. The choice between these reagents should be made after a careful evaluation of the substrate, desired selectivity, reaction scale, and, most importantly, the safety considerations associated with each compound. Further research into direct comparative studies under standardized conditions would be highly beneficial for the scientific community to make more informed decisions.

References

A Comparative Guide to the Stability of Alkyl Hypochlorites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkyl hypochlorites (R-OCl) are highly reactive compounds utilized as potent oxidizing and chlorinating agents in organic synthesis. However, their utility is often tempered by their inherent instability, which can pose significant safety risks, including the potential for violent decomposition. This guide provides an objective comparison of the stability of various alkyl hypochlorites, supported by experimental data and detailed methodologies, to inform safer and more effective handling and application in a research environment.

Factors Influencing Alkyl Hypochlorite (B82951) Stability

The stability of an alkyl hypochlorite is not an intrinsic constant but is heavily influenced by a combination of structural and environmental factors. Understanding these factors is critical for safe storage and use.

  • Molecular Structure: The single most important factor is the nature of the alkyl group. Stability follows a clear trend: tertiary > secondary > primary . Increased branching on the α-carbon enhances stability. For example, tert-butyl hypochlorite is significantly more stable than its primary (n-butyl) and secondary (sec-butyl) isomers.[1] Methyl hypochlorite, the simplest primary alkyl hypochlorite, is notoriously unstable and is classified as a high explosive with explosive potential similar to TNT.[1]

  • Temperature: Decomposition is an exothermic process that is highly sensitive to temperature.[1] Elevated temperatures drastically accelerate the rate of degradation. For this reason, storage at low temperatures (e.g., in a refrigerator or freezer) is crucial for preserving the compound.

  • Light: Alkyl hypochlorites are photolabile. Exposure to light, particularly UV radiation, can initiate rapid and sometimes violent decomposition.[1][2] They should be stored in amber or opaque containers to prevent photo-initiation.

  • Concentration: In general, higher concentrations of alkyl hypochlorites are less stable. Dilute solutions, particularly in inert solvents like carbon tetrachloride, exhibit greater stability than the neat compounds.

  • pH and Catalysis: The decomposition process can be autocatalytic, accelerated by the formation of acidic byproducts like HCl.[1] The presence of transition metal ions (e.g., copper, cobalt, nickel) can also catalyze decomposition.

Comparative Stability of Common Alkyl Hypochlorites

Direct, side-by-side kinetic data for the decomposition of all alkyl hypochlorites under identical conditions is scarce in the literature due to their hazardous nature. However, a combination of qualitative observations and quantitative measurements allows for a clear comparative assessment.

Alkyl HypochloriteAlkyl TypeObserved Stability & PropertiesQuantitative Data (where available)
Mthis compound PrimaryExtremely unstable; shock, heat, and light sensitive.[1] Classified as a high explosive .[1]Heat of Decomposition: ~3000 J/g to 23000 J/g (values vary by source and method).[1]
This compound PrimaryHighly unstable, similar to mthis compound. Decomposes on heating or exposure to light.[1]Heat of Decomposition: >100 J/g (for a solution).[1]
n-Propyl Hypochlorite PrimaryUnstable. Stability increases slightly compared to methyl and ethyl hypochlorites.[1]No specific rate data found.
iso-Propyl Hypochlorite SecondaryUnstable; explosions can occur during preparation without adequate cooling.No specific rate data found.
n-Butyl Hypochlorite PrimaryUnstable. More stable than lower homologues.In CCl4 solution at room temp/diffuse light, lost ~18% of active chlorine in 24 hours.
sec-Butyl Hypochlorite SecondaryVery unstable.In CCl4 solution at room temp/diffuse light, lost ~50% of active chlorine in 24 hours.
tert-Butyl Hypochlorite TertiaryComparatively stable . Can be isolated, purified, and stored for extended periods, especially when refrigerated and protected from light.[3]In CCl4 solution at room temp/diffuse light, lost ~2% of active chlorine in 24 hours. A commercial form stored at ≤ 20°C showed a decrease in active chlorine from 64.3% to 63.5% over 3 months.[4]

Decomposition Pathways and Mechanisms

The decomposition of alkyl hypochlorites proceeds via different pathways depending on the structure of the alkyl group. The process is often complex and can be autocatalytic.[1] For tertiary hypochlorites, decomposition is understood to proceed through a free-radical chain mechanism.

  • Primary and Secondary Hypochlorites: These typically decompose to form an aldehyde or a ketone, respectively, along with hydrogen chloride (HCl).

    R₂CH-OCl → R₂C=O + HCl

  • Tertiary Hypochlorites: These decompose via fragmentation to yield a ketone and an alkyl chloride. For tert-butyl hypochlorite, the products are acetone (B3395972) and methyl chloride.[2]

    (CH₃)₃C-OCl → (CH₃)₂C=O + CH₃Cl

The thermal or photochemical decomposition is initiated by the homolytic cleavage of the weak O-Cl bond, generating an alkoxy radical and a chlorine radical. These radicals then propagate a chain reaction.

i1 t-BuOCl i2 t-BuO• + •Cl i1->i2 p1 t-BuO• p2 Acetone + •CH₃ p1->p2 β-Scission p3 •CH₃ + t-BuOCl p4 Methyl Chloride + t-BuO• p3->p4 Cl Abstraction

Free-radical decomposition mechanism of t-butyl hypochlorite.

Experimental Protocols

Accurate assessment of alkyl hypochlorite stability requires robust experimental procedures. Below are methodologies for synthesis, thermal analysis, and chemical titration.

Synthesis of Alkyl Hypochlorites

A general and accessible method for synthesizing alkyl hypochlorites involves the reaction of the corresponding alcohol with an aqueous solution of sodium hypochlorite (commercial bleach) and an acid.

Protocol for tert-Butyl Hypochlorite (1 M Solution in DCM):

  • Preparation: Combine anhydrous dichloromethane (B109758) (DCM, 40 ml), the desired alcohol (e.g., butanol, 3 g), and glacial acetic acid (2.4 ml) in a conical flask. Cool the mixture to 0°C.[1]

  • Reaction: In a separate round-bottom flask covered to exclude light, place 8% sodium hypochlorite solution (44 ml) and cool to 0°C.[1]

  • Mixing: Transfer the chilled alcohol/acid mixture to the stirring bleach solution. Continue stirring for approximately 3 minutes.[1]

  • Workup: Transfer the reaction mixture to a chilled separating funnel. The lower organic phase contains the alkyl hypochlorite.

  • Washing: Wash the organic phase sequentially with chilled 10% NaHCO₃ solution and chilled water.

  • Drying & Storage: Dry the organic phase over anhydrous Na₂SO₄, filter, and store the resulting solution in a chilled, amber glass bottle in a freezer (-16°C) until use.[1]

Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

DSC is a primary screening tool for evaluating the thermal hazards of reactive chemicals by measuring the heat flow associated with decomposition as a function of temperature.

General Protocol:

  • Sample Preparation: A small sample (typically 5-20 mg) of the alkyl hypochlorite solution is hermetically sealed in a high-pressure test cell (e.g., gold-plated stainless steel) to prevent evaporation and contain pressure buildup.

  • Instrument Setup: Place the sample cell and an identical, empty reference cell into the DSC instrument.

  • Thermal Program: Heat the sample and reference cells at a constant linear rate (e.g., 2-10 K/min). A slower heating rate often improves the resolution for detecting the onset of decomposition.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference. Exothermic events (decomposition) appear as positive peaks.

  • Analysis: From the resulting thermogram, determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the total heat of decomposition (ΔHₔ), which is calculated from the integrated peak area. This data is crucial for assessing the material's thermal hazard.

Stability Assessment by Iodometric Titration

To quantify the stability of an alkyl hypochlorite solution over time, its active chlorine content can be periodically measured using iodometric titration.

Protocol:

  • Sample Preparation: Accurately pipette a known volume of the diluted alkyl hypochlorite solution into an Erlenmeyer flask containing a solution of excess potassium iodide (KI) in an acidic medium (e.g., acetic or hydrochloric acid). The hypochlorite oxidizes the iodide (I⁻) to iodine (I₂), which then forms the dark blue-black triiodide-starch complex (I₃⁻-starch).

    R-OCl + 3I⁻ + 2H⁺ → R-OH + I₃⁻ + HCl

  • Titration: Titrate the liberated triiodide with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.

    I₃⁻ + 2S₂O₃²⁻ → 3I⁻ + S₄O₆²⁻

  • Endpoint: The endpoint is reached when the dark blue color of the starch complex disappears, and the solution becomes colorless.

  • Calculation: The concentration of the alkyl hypochlorite is calculated from the volume of titrant used. By performing this analysis at regular intervals on a stored sample, a quantitative degradation profile can be established.

cluster_synthesis Synthesis cluster_analysis Stability Analysis s1 Mix Alcohol, Acid, & DCM at 0°C s2 React with NaOCl at 0°C s1->s2 s3 Separate & Wash Organic Layer s2->s3 s4 Dry & Store at -16°C s3->s4 a1 Take Sample at Time Intervals (t₀, t₁, t₂...) s4->a1 Stored Sample a2 Analyze via Iodometric Titration or DSC a1->a2 a3 Determine Active Chlorine Concentration or ΔHₔ a2->a3 a4 Plot Concentration vs. Time to Determine Rate a3->a4

Experimental workflow for alkyl hypochlorite stability study.

Hierarchy of Stability

The stability of alkyl hypochlorites is fundamentally dictated by the substitution pattern of the carbon atom bonded to the hypochlorite oxygen. This relationship can be visualized as a clear hierarchy.

cluster_stability Relative Stability of Alkyl Hypochlorites tertiary Tertiary (e.g., t-Butyl) Most Stable secondary Secondary (e.g., sec-Butyl) Unstable tertiary->secondary Decreasing Stability primary Primary (e.g., Methyl, Ethyl) Highly Unstable / Explosive secondary->primary Decreasing Stability

Hierarchy of alkyl hypochlorite stability.

References

Validation of Ethyl Hypochlorite: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ethyl hypochlorite (B82951) as a synthetic method in organic chemistry. Due to its inherent instability, ethyl hypochlorite is not a commonly employed reagent, and literature on its synthetic applications is limited. This document summarizes available information, draws comparisons with more established hypochlorite-based reagents, and presents relevant experimental insights.

Overview of this compound in Synthesis

This compound (C₂H₅OCl) is the ethyl ester of hypochlorous acid. While other alkyl hypochlorites, notably tert-butyl hypochlorite, have found utility as chlorinating and oxidizing agents, this compound's application has been hampered by its thermal instability and potential for explosive decomposition[1]. However, recent studies have explored its in situ generation and role as a reactive intermediate, suggesting potential for specialized applications[2].

The primary synthetic transformations where this compound could theoretically be applied, based on the reactivity of related hypochlorites, include electrophilic chlorination, epoxidation of alkenes, and oxidation of various functional groups. This guide will compare its potential in these areas with established methods.

Comparative Performance Data

Direct, quantitative comparisons of this compound with other synthetic reagents are scarce in peer-reviewed literature. The following table extrapolates potential applications and provides data for more common hypochlorite reagents in similar transformations to offer a comparative perspective.

TransformationReagentSubstrateProductYield (%)Reference
Oxidation of Alcohols
Sodium HypochloriteBenzyl alcoholBenzaldehyde97[3]
Sodium HypochloriteCyclohexanolCyclohexanone97[3]
Epoxidation of Alkenes
Sodium HypochloriteStyreneStyrene oxide70[4][5]
Chloroamidation of Alkenes
Sodium Hypochlorite PentahydrateCyclohexeneα-chloroamide derivativeup to 90[6]
Chlorination of Phenols
Hypochlorous AcidPhenol2-Chlorophenol, 4-Chlorophenol-[7][8]
Mediated Oxidation
This compound (intermediate)Ethanol (B145695)1,1-DiethoxyethaneNear-unity faradaic efficiency[2]

Experimental Protocols

Protocol 1: Chloroamidation of Alkenes using Sodium Hypochlorite Pentahydrate[6]

This protocol details a transition-metal-free method for the synthesis of α-chloroamide derivatives.

  • Dissolve the alkene (1.0 mmol) in acetonitrile (B52724) or tert-butylcyanide (5 mL).

  • Cool the mixture to 0 °C with stirring.

  • Add phosphoric acid (58 μL, 1.0 mmol) and anhydrous magnesium sulfate (B86663) (2.4 g, 20 mmol).

  • Slowly add sodium hypochlorite pentahydrate (197 mg, 1.20 mmol).

  • Stir the resulting mixture and allow it to warm to room temperature over 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of sodium hydrogensulfite (10 mL).

  • Extract the product with ethyl acetate (B1210297) (3 x 30 mL).

  • Wash the combined organic extracts with brine (30 mL) and dry over anhydrous sodium sulfate.

Protocol 2: Chloride-Mediated Neat Ethanol Oxidation to 1,1-Diethoxyethane[2]

This protocol describes an electrochemical method where this compound is a key intermediate.

  • The electrolysis is carried out in an H-type divided cell with a glass frit separator.

  • The anolyte consists of ethanol with 0.1 M tetrabutylammonium (B224687) chloride.

  • The catholyte is ethanol with 0.1 M tetrabutylammonium tetrafluoroborate.

  • A graphite (B72142) rod anode and a platinum wire cathode are used.

  • The electrolysis is conducted at a constant potential of 1.61 V vs. Fc+/0.

  • The reaction progress is monitored by UV-vis spectroscopy for the formation of the this compound intermediate.

Signaling Pathways and Experimental Workflows

Reaction of Alkenes with Hypochlorous Acid

The reaction of an alkene with hypochlorous acid, the parent acid of this compound, proceeds via an electrophilic addition mechanism to form a chlorohydrin. This is a fundamental reaction that provides insight into the potential reactivity of this compound with unsaturated bonds.

G cluster_0 Electrophilic Attack cluster_1 Nucleophilic Attack Alkene Alkene (C=C) Chloronium Chloronium Ion Intermediate Alkene->Chloronium Electrophilic attack by Clδ+ HOCl Hypochlorous Acid (HOCl) HOCl->Chloronium Chlorohydrin Chlorohydrin Chloronium->Chlorohydrin Nucleophilic attack by H₂O Water Water (H₂O) Water->Chlorohydrin G cluster_0 Intermediate Formation cluster_1 Nucleophilic Attack and Hydrolysis Alkene Alkene Chloronium_A Chloronium Intermediate (A) Alkene->Chloronium_A HOCl_Cl2 HOCl or Cl₂ HOCl_Cl2->Chloronium_A Nitrilium_B Nitrilium Ion Intermediate (B) Chloronium_A->Nitrilium_B Nucleophilic attack by Nitrile Nitrile Nitrile Solvent Nitrile->Nitrilium_B Amide α-chloroamide Nitrilium_B->Amide Hydrolysis Water Water Water->Amide G cluster_0 Electrochemical Step cluster_1 Chemical Conversion Ethanol_Cl Ethanol + Cl⁻ Ethyl_Hypochlorite This compound Intermediate Ethanol_Cl->Ethyl_Hypochlorite Anodic Oxidation Acetaldehyde Acetaldehyde Ethyl_Hypochlorite->Acetaldehyde Decomposition DEE 1,1-Diethoxyethane (DEE) Acetaldehyde->DEE Reaction with Ethanol Ethanol Ethanol Ethanol->DEE

References

A Comparative Guide to Analytical Techniques for the Characterization of Ethyl Hypochlorite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl hypochlorite (B82951) (C₂H₅OCl) is a reactive and volatile organic compound of interest in various chemical and pharmaceutical contexts. However, its inherent instability presents significant challenges for accurate and reliable characterization. This guide provides an objective comparison of common analytical techniques for quantifying and identifying ethyl hypochlorite, offering detailed experimental protocols and supporting data to aid researchers in method selection.

The Challenge: Instability

A primary consideration in the analysis of this compound is its thermal and photolytic instability. The compound is known to decompose, sometimes explosively, when exposed to heat or light. This reactivity dictates the choice of analytical method, as conditions must be carefully controlled to prevent degradation of the analyte before or during measurement. Many standard analytical techniques are not directly applicable without significant modification.

Compared Analytical Approaches

Analytical methods for this compound can be broadly categorized into two groups:

  • Indirect Quantification Methods: These techniques do not measure the intact this compound molecule but instead quantify its "available chlorine" content—the oxidizing capacity of the hypochlorite functional group. They are robust and widely used for general hypochlorite solutions.

  • Direct Identification and Quantification Methods: These techniques aim to separate and detect the intact this compound molecule, providing direct evidence of its presence and concentration. These methods require careful handling to prevent analyte degradation.

Indirect Quantification: Measuring Oxidizing Capacity

These methods are suitable for determining the overall concentration of the hypochlorite species in a solution but do not differentiate this compound from other hypochlorite salts or hypochlorous acid.

Iodometric Titration

This is a classic titrimetric method for determining the concentration of oxidizing agents. It is suitable for total chlorine concentrations greater than 1 mg/L.[1]

Principle: this compound oxidizes iodide (I⁻) to iodine (I₂) in an acidic solution. The amount of liberated iodine, which is directly proportional to the amount of this compound, is then determined by titrating it with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator.[2][3]

Reaction Scheme:

  • C₂H₅OCl + 2I⁻ + 2H⁺ → C₂H₅OH + I₂ + Cl⁻ + H₂O

  • I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

DPD Spectrophotometric Method

This is a rapid and sensitive colorimetric method widely used for determining free and total chlorine in water samples. It is operationally simpler than titration.[4]

Principle: In the presence of a phosphate (B84403) buffer to maintain a pH between 6.2 and 6.5, the "available chlorine" from this compound rapidly oxidizes N,N-diethyl-p-phenylenediamine (DPD) to form a magenta-colored compound (Würster dye).[5][6][7] The intensity of this color is proportional to the concentration of available chlorine and is measured using a spectrophotometer or colorimeter at a wavelength of approximately 515-557 nm.[8]

Direct Analysis: Identification and Quantification

This approach is necessary for unequivocally identifying this compound and distinguishing it from other chlorine-containing species.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds.[9][10] Given this compound's volatility (boiling point: ~36°C), GC-MS is a theoretically ideal technique. However, its thermal instability is a critical hurdle. Standard GC-MS methods, which often use high-temperature injectors, can cause complete degradation of the molecule before it reaches the detector.

Principle: A liquid sample is injected into the instrument, where it is vaporized. The volatile compounds are separated based on their boiling points and interaction with the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that allows for definitive identification.

To successfully analyze a thermally labile compound like this compound, modifications to the standard GC-MS protocol are essential. The use of "cold" injection techniques, such as Programmed Temperature Vaporization (PTV), is crucial to introduce the sample onto the column at a low temperature before gently heating it, minimizing thermal decomposition in the inlet.[5][11]

Performance Comparison

The following table summarizes the performance characteristics of the described analytical techniques. Data for Iodometric Titration and DPD methods are based on their application for measuring available chlorine in water, which serves as a proxy for their performance in quantifying the hypochlorite functional group.

Parameter Iodometric Titration DPD Spectrophotometric Method GC-MS (with PTV inlet)
Measurement Type Indirect (Total Available Chlorine)Indirect (Available Chlorine)Direct (Intact Molecule)
Specificity Low (measures total oxidizing power)Moderate (some interferences)High (confirmatory identification)
Typical MDL ~40 µg/L (0.04 mg/L)[1]~10-50 µg/L (0.01-0.05 mg/L)[8][12]Technique-dependent, but typically low µg/L to ng/L range
Key Advantages Low cost, established standard methodHigh sensitivity, rapid, simpleHigh specificity, definitive identification, can analyze complex mixtures
Key Disadvantages Labor-intensive, interferences from other oxidants[1], less precise at low concentrationsInterferences from oxidized manganese and chromium[6], potential for bleaching at high concentrations[7]High instrument cost, requires method development to prevent thermal degradation

Experimental Protocols

Workflow for Sample Analysis Decision

G cluster_start Starting Point cluster_goal Analysis Goal cluster_methods Recommended Method start Sample Containing This compound goal1 Need to confirm identity of This compound? start->goal1 Identity is critical goal2 Need only total oxidizing (hypochlorite) concentration? start->goal2 Concentration is sufficient gcms Use GC-MS with Cold Injection Protocol goal1->gcms indirect Use Indirect Method (Titration or DPD) goal2->indirect G A Sample Dilution (Cold, Anhydrous Solvent) B PTV Cold Injection (e.g., 30°C) A->B C Solvent Venting B->C D Inlet Temperature Ramp (e.g., to 150°C) C->D E GC Column Separation (Fast Flow, Low Initial Temp) D->E F MS Detection (EI, 70 eV) E->F G Data Analysis (Mass Spectrum ID) F->G

References

A Comparative Analysis of Reactivity: Ethyl Hypochlorite vs. Sodium Hypochlorite

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of the reactivity profiles of ethyl hypochlorite (B82951) and sodium hypochlorite, two distinct hypochlorite-containing reagents. While both possess oxidizing capabilities, their chemical nature, stability, and handling requirements differ significantly, influencing their applications in organic synthesis and other chemical processes. This document aims to furnish an objective comparison based on available experimental data and established chemical principles.

Executive Summary

Sodium hypochlorite (NaOCl), commonly available as an aqueous solution (bleach), is a widely utilized, cost-effective, and relatively stable oxidizing and chlorinating agent. Its reactivity is well-documented for a variety of transformations, including the oxidation of alcohols and the epoxidation of olefins. In contrast, ethyl hypochlorite (C₂H₅OCl) is a significantly more reactive yet highly unstable and hazardous organic hypochlorite. Its use is largely limited to specialized laboratory applications due to its propensity for explosive decomposition. Direct comparative studies on their reactivity under identical conditions are scarce in the literature, primarily due to the hazardous nature of this compound. This guide, therefore, draws comparisons from their known individual chemical behaviors and properties.

Data Presentation: Physicochemical Properties and Stability

A fundamental understanding of the intrinsic properties of these two reagents is crucial for evaluating their potential reactivity and application.

PropertyThis compound (C₂H₅OCl)Sodium Hypochlorite (NaOCl)
Formula Weight 80.51 g/mol 74.44 g/mol
Appearance Colorless to yellowish, volatile liquid[1]Pale greenish-yellow solid (pentahydrate) or colorless to yellowish aqueous solution[2]
State at STP LiquidSolid (anhydrous, unstable) or aqueous solution
Solubility Soluble in organic solvents like carbon tetrachloride[2]; sparingly soluble in waterHighly soluble in water; insoluble in most organic solvents
Stability Highly unstable; sensitive to heat, light, and shock.[3] Can decompose explosively.[3] Decomposition is autocatalytic.[3]Anhydrous solid is explosive.[4] Aqueous solutions are more stable, especially when dilute, alkaline (pH > 11), and stored in the dark at low temperatures.[5][6][7][8][9]
Key Hazards Explosive , toxic, irritantCorrosive, toxic, releases chlorine gas upon acidification[10]

Reactivity Comparison

The difference in the chemical bond—covalent O-Cl in this compound versus ionic Na⁺OCl⁻ in sodium hypochlorite—is the primary driver of their distinct reactivities.

Oxidation of Alcohols

Both reagents are capable of oxidizing alcohols. However, the reaction conditions and outcomes can differ.

Sodium Hypochlorite:

Sodium hypochlorite, often in the presence of a phase-transfer catalyst or under acidic conditions (generating hypochlorous acid, HOCl), is a common reagent for the oxidation of secondary alcohols to ketones and primary alcohols to aldehydes or carboxylic acids.[11][12] The reaction is generally considered a "green" alternative to heavy metal-based oxidants.[13]

This compound:

While less commonly used due to its instability, this compound is also a potent oxidizing agent for alcohols. The reaction of ethanol (B145695) with sodium hypochlorite can lead to the formation of this compound in situ, which can then participate in further reactions.[14] However, the high reactivity and potential for side reactions, including the formation of chloroform, make its controlled use challenging.[14][15]

Comparative Data (Illustrative)

SubstrateReagentConditionsProductReported YieldReference
Secondary AlcoholsSodium Hypochlorite (in Acetic Acid)0°C to RTKetonesGood to Excellent[11][13]
Primary AlcoholsSodium Hypochlorite/TEMPORTAldehydes/Carboxylic AcidsHigh[16]
EthanolSodium HypochloriteAlkalineChloroform-[14][15]
Epoxidation of Olefins

Sodium Hypochlorite:

Sodium hypochlorite is a well-established reagent for the epoxidation of olefins, often in the presence of a catalyst such as a manganese porphyrin complex or a phase-transfer catalyst.[17][18][19] The addition of a catalytic amount of a bromide salt can also facilitate this transformation.[3]

This compound:

Information on the use of this compound for the epoxidation of olefins is limited in readily accessible literature, likely due to its hazardous nature and the availability of safer alternatives.

Chlorination Reactions

Both reagents can act as chlorinating agents.

Sodium Hypochlorite:

In aqueous solutions, the equilibrium between hypochlorite (OCl⁻) and hypochlorous acid (HOCl) is pH-dependent. HOCl is a more potent electrophilic chlorinating agent. Sodium hypochlorite can be used for the chlorination of various organic substrates, including aromatic compounds.[20]

This compound:

This compound, with its covalent O-Cl bond, can also serve as a source of electrophilic chlorine. It has been reported to react with easily oxidized substances like phenol (B47542) and aniline.[2]

Experimental Protocols

Oxidation of a Secondary Alcohol with Sodium Hypochlorite

Objective: To synthesize a ketone from a secondary alcohol using sodium hypochlorite.

Materials:

  • Secondary alcohol (e.g., cyclohexanol)

  • Commercial bleach (e.g., 5.25% sodium hypochlorite solution)

  • Glacial acetic acid

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • Dissolve the secondary alcohol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add the sodium hypochlorite solution via a dropping funnel, maintaining the reaction temperature below 40-50°C.

  • After the addition is complete, continue stirring for a specified time until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a saturated solution of sodium bisulfite.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ketone.

  • Purify the product by distillation or chromatography if necessary.

Cautionary Note on this compound

Due to the extreme instability and explosive nature of this compound, a detailed experimental protocol is not provided. Its synthesis and use should only be attempted by highly experienced chemists in a specialized laboratory equipped with appropriate safety measures, including blast shields and remote handling capabilities. The synthesis typically involves the reaction of ethanol with a source of hypochlorous acid.[2]

Visualizing Reaction Pathways

General Oxidation of a Secondary Alcohol with Sodium Hypochlorite

The following diagram illustrates the key steps in the oxidation of a secondary alcohol to a ketone using sodium hypochlorite in an acidic medium.

Oxidation_Workflow cluster_0 Reagent Preparation cluster_1 Oxidation Reaction NaOCl NaOCl HOCl Hypochlorous Acid (HOCl) NaOCl->HOCl Acidification CH3COOH CH3COOH CH3COOH->HOCl Secondary_Alcohol Secondary Alcohol (R₂CHOH) Intermediate Intermediate Formation Secondary_Alcohol->Intermediate + HOCl Ketone Ketone (R₂C=O) Intermediate->Ketone Elimination of H₂O

Oxidation of a secondary alcohol with NaOCl.
Logical Relationship of Reactivity and Stability

This diagram illustrates the inverse relationship between stability and reactivity for the two hypochlorite compounds.

Stability_Reactivity Ethyl_Hypochlorite This compound High_Reactivity High Reactivity Ethyl_Hypochlorite->High_Reactivity Low_Stability Low Stability (Explosive Hazard) Ethyl_Hypochlorite->Low_Stability Sodium_Hypochlorite Sodium Hypochlorite Moderate_Reactivity Moderate Reactivity Sodium_Hypochlorite->Moderate_Reactivity High_Stability High Stability (in solution) Sodium_Hypochlorite->High_Stability High_Reactivity->Low_Stability Moderate_Reactivity->High_Stability

Reactivity vs. Stability.

Conclusion

This compound, on the other hand, is a highly reactive and dangerously unstable compound. Its application is severely limited by its hazardous nature. While it is a potent oxidizing agent, the significant risks associated with its handling make sodium hypochlorite and other alternative oxidants far more practical and safer choices for the vast majority of synthetic applications. For researchers and professionals in drug development, a thorough understanding of these differences is paramount for safe and effective laboratory practice.

References

A Comparative Guide to the Efficacy of Ethyl Hypochlorite and Chromium-Based Reagents as Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients. The choice of an oxidizing agent is critical, influencing not only the reaction's success but also its safety and environmental footprint. This guide provides an objective comparison between ethyl hypochlorite (B82951), a representative of hypochlorite-based "green" oxidants, and traditional chromium-based reagents like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC).

Executive Summary

Chromium-based reagents have long been staples in the synthetic chemist's toolbox, valued for their reliability in oxidizing primary and secondary alcohols. However, their significant toxicity and the generation of hazardous heavy metal waste have driven the search for more benign alternatives. Hypochlorite-based oxidants, such as ethyl hypochlorite, are emerging as promising "green" alternatives, offering advantages in terms of cost, safety, and environmental impact. This guide presents available experimental data to compare the efficacy of these two classes of oxidizing agents, alongside detailed experimental protocols and a discussion of their respective reaction mechanisms and safety profiles.

Data Presentation: A Comparative Analysis

Quantitative data for direct, side-by-side comparisons of this compound and chromium reagents across a broad range of substrates is limited in the readily available scientific literature. However, by compiling data from various studies on hypochlorite salts (a close proxy for this compound's reactivity) and chromium reagents, we can draw meaningful comparisons.

Table 1: Oxidation of Primary Alcohols to Aldehydes

SubstrateOxidizing AgentSolventReaction TimeTemperature (°C)Yield (%)Reference
Benzyl (B1604629) AlcoholPotassium HypochloriteWater/MethanolNot SpecifiedNot Specified~90
Various Primary AlcoholsPCC on Activated CarbonDichloromethane (B109758)5 - 24 hNot Specified10 - 42[1]
Primary AlcoholsPDCDichloromethaneRoom TempRoom TempExcellent[2]

Table 2: Oxidation of Secondary Alcohols to Ketones

SubstrateOxidizing AgentSolventReaction TimeTemperature (°C)Yield (%)Reference
Various Secondary AlcoholsPCC on Activated CarbonDichloromethane5 - 24 hNot SpecifiedModerate[1]
Secondary AlcoholsPDCDichloromethaneRoom TempRoom TempExcellent[2]
2-MethylcyclohexanolSodium HypochloriteAcetic AcidNot SpecifiedNot SpecifiedGood[3]

Note: The yields for PCC on activated carbon are notably lower than what is generally expected for PCC oxidations. This specific methodology may not be representative of all PCC applications. "Excellent" and "Good" are qualitative descriptors from the source material and are included in the absence of precise quantitative data.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of any synthetic methodology. Below are representative protocols for oxidation reactions using hypochlorite and chromium-based reagents.

Experimental Protocol 1: Oxidation of Benzyl Alcohol with Potassium Hypochlorite

This protocol is adapted from the oxidation of benzyl alcohol using a hypochlorite solution.

Materials:

  • Benzyl alcohol

  • Potassium hypochlorite solution (commercial or freshly prepared)

  • Methanol

  • Potassium carbonate

  • 2,4-Dinitrophenylhydrazine solution (for derivatization and product confirmation)

  • Ether for extraction

Procedure:

  • Prepare a solution of potassium hypochlorite (0.112 mole). Adjust the pH to 9-11 using potassium carbonate.

  • In a reaction flask, dissolve benzyl alcohol (0.1 mole) in 60 mL of methanol.

  • To the stirred solution of benzyl alcohol, add the potassium hypochlorite solution. The reaction is typically carried out at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench any excess hypochlorite with a suitable reducing agent (e.g., sodium bisulfite).

  • Extract the product, benzaldehyde, with ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude benzaldehyde.

  • The product can be further purified by distillation or chromatography. Confirmation of the aldehyde product can be achieved by forming the 2,4-dinitrophenylhydrazone derivative and comparing its melting point to the literature value.

Experimental Protocol 2: General Procedure for the Oxidation of Alcohols with Pyridinium Chlorochromate (PCC) on Activated Carbon

Materials:

  • Alcohol substrate

  • Pyridinium Chlorochromate (PCC)

  • Activated Carbon (Charcoal)

  • Dichloromethane (DCM)

  • Dry Ether

Procedure:

  • Suspend PCC (0.015 mole) supported on activated carbon in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add the alcohol (0.04 mole) dissolved in a small amount of dichloromethane to the stirred suspension in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from 5 to 24 hours depending on the substrate.[4]

  • After the reaction is complete, filter the mixture through a pad of silica (B1680970) gel or Celite to remove the chromium salts and activated carbon.

  • Wash the filter cake with dry ether.

  • Combine the filtrate and washings, and remove the solvent by rotary evaporation to obtain the crude carbonyl compound.

  • The product can be purified by distillation or column chromatography.

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism for hypochlorite oxidation and a general experimental workflow for alcohol oxidation.

Oxidation_Mechanism cluster_step1 Step 1: Formation of Alkyl Hypochlorite cluster_step2 Step 2: E2 Elimination Alcohol Alcohol Alkyl_Hypochlorite Alkyl Hypochlorite Intermediate Alcohol->Alkyl_Hypochlorite + EtOCl EtOCl Ethyl Hypochlorite HCl HCl Base Base Carbonyl Carbonyl Compound Base->Carbonyl Removes α-proton Chloride Chloride Ion Alkyl_Hypochlorite_2->Carbonyl Elimination

Caption: Proposed mechanism for alcohol oxidation by this compound.

Experimental_Workflow Start Start: Alcohol Substrate Reaction Reaction: Add Oxidizing Agent (this compound or Cr Reagent) Start->Reaction Monitoring Monitoring: TLC/GC-MS Reaction->Monitoring Quenching Work-up: Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification: Distillation/Chromatography Extraction->Purification Analysis Analysis: NMR, IR, MS Purification->Analysis End End: Pure Carbonyl Compound Analysis->End

Caption: General experimental workflow for alcohol oxidation.

Efficacy and Selectivity

This compound (and Hypochlorite Salts):

Hypochlorite-based reagents are effective for the oxidation of both primary and secondary alcohols.[5] A key advantage is their potential for high selectivity. For instance, primary alcohols can be oxidized to aldehydes with minimal over-oxidation to carboxylic acids, especially under controlled pH conditions. The reaction conditions are generally mild, often proceeding at room temperature. The use of phase-transfer catalysts can enhance the reaction rates and yields, particularly in biphasic systems.

Chromium Reagents (PCC and PDC):

PCC is a well-established reagent for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[6] It is particularly useful because it typically does not over-oxidize aldehydes to carboxylic acids in anhydrous conditions.[6] PDC is considered a milder and less acidic alternative to PCC, making it suitable for acid-sensitive substrates.[7] The choice of solvent with PDC can influence the reaction outcome; in dichloromethane, primary alcohols yield aldehydes, while in dimethylformamide (DMF), they can be oxidized to carboxylic acids.[8]

Safety and Environmental Impact

This is a critical differentiator between the two classes of reagents.

This compound:

  • Advantages: this compound is considered a "green" oxidizing agent. Its byproducts are generally benign (ethanol, sodium chloride, and water). The reagents are inexpensive and readily available.[5]

  • Disadvantages: Hypochlorite solutions can be corrosive. Mixing hypochlorites with acids can liberate toxic chlorine gas.[9] The formation of chlorinated organic byproducts is a potential concern that requires careful reaction control and analysis.

Chromium Reagents:

  • Disadvantages: Chromium(VI) compounds are highly toxic, carcinogenic, and mutagenic.[10] This poses significant health risks to researchers and requires stringent safety protocols for handling and disposal. The disposal of chromium waste is a major environmental concern and is heavily regulated. The reactions often produce a tar-like residue that can complicate product isolation.[11]

Conclusion

Both this compound and chromium-based reagents are effective for the oxidation of alcohols. Chromium reagents like PCC and PDC have a long history of reliable use and offer good selectivity. However, their severe toxicity and environmental hazards are significant drawbacks.

This compound, as part of the broader class of hypochlorite oxidants, presents a much more environmentally benign and safer alternative. While the available quantitative data for direct comparison is not as extensive, the existing evidence suggests that it can achieve high yields under mild conditions. For laboratories and industries focused on green chemistry principles, the development and adoption of hypochlorite-based oxidation methods are highly advantageous. Further research focusing on direct, systematic comparisons of this compound with chromium reagents on a wide array of substrates would be invaluable to the synthetic chemistry community.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Ethyl Hypochlorite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of ethyl hypochlorite (B82951) against relevant chemical alternatives. The data presented is intended to aid in the structural confirmation of ethyl hypochlorite through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for these techniques are also provided.

Spectroscopic Data Comparison

The following tables summarize the experimental and predicted spectroscopic data for this compound and its comparators.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data Comparison

CompoundChemical Shift (δ) ppm (Multiplicity, Integration, Assignment)
This compound (Predicted) ~4.0 (q, 2H, -O-CH₂-), ~1.4 (t, 3H, -CH₃)
tert-Butyl Hypochlorite~1.3 (s, 9H, -C(CH₃)₃)
Ethanol~3.7 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃), Variable (s, 1H, -OH)
Ethyl Chloride~3.5 (q, 2H, -CH₂-), ~1.5 (t, 3H, -CH₃)

Table 2: ¹³C NMR Data Comparison

CompoundChemical Shift (δ) ppm (Assignment)
This compound (Predicted) ~70 (-O-CH₂-), ~15 (-CH₃)
tert-Butyl Hypochlorite~78 (-O-C(CH₃)₃), ~27 (-C(CH₃)₃)
Ethanol~58 (-CH₂-), ~18 (-CH₃)[1]
Ethyl Chloride~40 (-CH₂-), ~19 (-CH₃)
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC-H StretchC-O StretchO-Cl StretchOther Key Bands
This compound (Expected) 2850-3000~1050~750-
tert-Butyl Hypochlorite2850-3000~1160~750-
Ethanol2850-3000~1050-1100[2]-~3300 (broad, O-H stretch)[2]
Ethyl Chloride2880-3080--~580-780 (C-Cl stretch)
Sodium Hypochlorite Solution--~700[3]~3400 (broad, O-H of water)
Mass Spectrometry (MS)

Table 4: Key Mass-to-Charge Ratios (m/z) in Mass Spectrometry

CompoundMolecular Ion (M⁺)Base PeakKey Fragment Ions
This compound (Predicted) 80/82 (Cl isotopes)4563/65, 35/37, 29
tert-Butyl HypochloriteNot typically observed5791/93, 73, 41
Ethanol46[4]31[4]45, 29[4][5]
Ethyl Chloride64/66 (Cl isotopes)[6]64[6]49, 35/37, 29, 28[6]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of a volatile liquid like this compound.

1.1. Sample Preparation:

  • Accurately weigh approximately 5-20 mg of the liquid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[7][8]
  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[7][8] The solvent should be chosen for its ability to dissolve the sample and for its own NMR signals not to interfere with the analyte's signals.
  • If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).
  • Gently swirl the vial to ensure the sample is completely dissolved.
  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[7]
  • Cap the NMR tube securely to prevent evaporation, especially for volatile samples.

1.2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
  • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[9]

1.3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale using the signal of the internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in different chemical environments.

Infrared (IR) Spectroscopy

This protocol outlines the procedure for obtaining an FT-IR spectrum of a liquid sample.

2.1. Sample Preparation (Neat Liquid):

  • Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of any residues. Handle them by the edges to avoid transferring moisture from your fingers.
  • Place one or two drops of the liquid sample onto the center of one salt plate.[10]
  • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.[10]
  • Mount the "sandwiched" plates in the spectrometer's sample holder.

2.2. Instrument Setup and Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
  • Place the sample holder with the prepared salt plates into the sample compartment.
  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3. Data Processing and Analysis:

  • Label the significant absorption bands in the spectrum.
  • Compare the positions and intensities of the observed bands with known correlation charts to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

This protocol describes the general procedure for obtaining an electron ionization (EI) mass spectrum of a volatile liquid.

3.1. Sample Introduction:

  • For a volatile liquid like this compound, a direct insertion probe or a gas chromatography (GC) inlet can be used.
  • If using a direct insertion probe, a small amount of the liquid is loaded into a capillary tube which is then inserted into the ion source of the mass spectrometer.
  • If using a GC-MS system, a dilute solution of the sample is injected into the GC, where it is vaporized and separated from the solvent before entering the mass spectrometer.[3]

3.2. Ionization and Mass Analysis:

  • In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.
  • The resulting positive ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
  • The detector records the abundance of each ion at a specific m/z value.

3.3. Data Analysis:

  • The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
  • Identify the molecular ion peak (M⁺), which corresponds to the molar mass of the compound. For compounds containing chlorine, an M+2 peak with an intensity of about one-third of the M⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope.[11]
  • Analyze the fragmentation pattern by identifying the major fragment ions and the neutral losses from the molecular ion. This pattern provides valuable information about the structure of the molecule.[2]

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_confirmation Structural Confirmation Sample This compound Sample NMR_Acquisition Acquire 1H & 13C Spectra Sample->NMR_Acquisition IR_Acquisition Acquire IR Spectrum Sample->IR_Acquisition MS_Acquisition Acquire Mass Spectrum Sample->MS_Acquisition NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acquisition->NMR_Data Confirmation Structure Confirmed NMR_Data->Confirmation IR_Data Absorption Frequencies (Functional Groups) IR_Acquisition->IR_Data IR_Data->Confirmation MS_Data m/z Ratios (Molecular Weight, Fragmentation) MS_Acquisition->MS_Data MS_Data->Confirmation

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

References

A Comparative Guide to the Kinetic Studies of Ethyl Hypochlorite Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies concerning ethyl hypochlorite (B82951) reactions. Due to the limited availability of specific kinetic data for ethyl hypochlorite, this document leverages data from related hypochlorite compounds and reactions to provide a comprehensive overview. The guide is intended to inform researchers on the reactivity, stability, and experimental considerations for handling and studying this compound.

Data Presentation: Kinetic Parameters

Quantitative kinetic data for this compound reactions are scarce in publicly accessible literature. However, data on its thermal stability and comparative reactivity with sodium hypochlorite can be summarized.

Table 1: Thermal Decomposition Data for this compound

ParameterValueMethodNotes
Heat of Decomposition> 2100 J/gDifferential Scanning Calorimetry (DSC)The decomposition is noted to be autocatalytic, making a simple kinetic model difficult to derive.[1]

Table 2: Comparative Kinetic Data for Hypochlorite Reactions with Sulfides

ReactantOxidantStoichiometry (Oxidant:Sulfide)Reaction RatepH Dependence
Sodium Sulfide (Na₂S)Sodium Hypochlorite (NaOCl)~5.2:1 to produce sulfateRapidReaction chemistry is pH-dependent, forming either elemental sulfur or sulfate.[2][3]
Sodium Sulfide (Na₂S)Chlorine Dioxide (ClO₂)~3.7:1Nearly instantaneousReaction chemistry is pH-dependent.[3]

Table 3: Comparative Kinetic Information for Hypochlorite Reactions with Anilines

ReactantOxidantProductsReaction Characteristics
Aniline (B41778)Sodium HypochloriteAzobenzene, azophenine, and other complex productsProduct distribution is dependent on the ratio of reactants. The reaction is thought to proceed through intermediates like hydrazobenzene.[4]
Substituted AnilinesChlorine Dioxide (ClO₂)Benzoquinone as a major intermediateSecond-order kinetics with respect to aniline and first-order with respect to ClO₂. The rate is pH-dependent.[5]

Experimental Protocols

1. UV-Visible Spectrophotometry for Reaction Kinetics

This method is suitable for monitoring reactions where a reactant or product absorbs light in the UV-Visible spectrum. The reaction of hypochlorite with colored dyes is a common example.

  • Objective: To determine the rate law and rate constant of a reaction by monitoring the change in absorbance over time.

  • Apparatus:

    • UV-Visible Spectrophotometer

    • Cuvettes (quartz for UV measurements)

    • Thermostatted cell holder

    • Stopwatch or automated data acquisition system

  • Procedure:

    • Preparation of Solutions: Prepare stock solutions of this compound and the reactant of interest in a suitable solvent. The solvent should not react with the reactants and should be transparent in the wavelength range of interest.

    • Determination of λmax: Record the absorbance spectrum of the light-absorbing species to determine the wavelength of maximum absorbance (λmax).

    • Kinetic Runs: a. Equilibrate the reactant solutions to the desired temperature in a water bath. b. Mix the reactants directly in the cuvette or in a separate vessel and quickly transfer the mixture to the cuvette. c. Place the cuvette in the spectrophotometer and start recording the absorbance at λmax as a function of time.

    • Data Analysis: a. Convert absorbance data to concentration using the Beer-Lambert law (A = εbc). b. Plot concentration versus time, ln(concentration) versus time, and 1/concentration versus time to determine the order of the reaction with respect to the monitored species. c. By varying the initial concentration of the other reactant (in pseudo-first-order conditions), determine its reaction order and the overall rate constant.

2. Stopped-Flow Spectroscopy for Fast Reactions

For reactions that are too fast to be monitored by conventional spectrophotometry (typically with half-lives in the millisecond to second range), the stopped-flow technique is employed.

  • Objective: To measure the kinetics of rapid reactions in solution.

  • Apparatus:

    • Stopped-flow instrument equipped with a spectrophotometer or fluorometer.

    • Drive syringes for reactants.

    • Mixing chamber.

    • Observation cell.

    • Data acquisition system.

  • Procedure:

    • Solution Preparation: Prepare reactant solutions as described for UV-Visible spectrophotometry.

    • Instrument Setup: a. Load the reactant solutions into the drive syringes of the stopped-flow apparatus. b. Purge the system to remove any air bubbles and to fill the lines with the reactant solutions.

    • Kinetic Measurement: a. Rapidly inject the reactants from the drive syringes into the mixing chamber. b. The mixed solution flows into the observation cell, triggering the data acquisition to start. c. The flow is abruptly stopped, and the change in absorbance or fluorescence of the solution in the observation cell is monitored over time.

    • Data Analysis: The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate kinetic model (e.g., single or double exponential decay) to extract the rate constant.

Visualizations

Experimental Workflow for UV-Vis Kinetic Study

experimental_workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_soln Prepare Reactant Solutions (this compound & Substrate) det_lambda Determine λmax of Absorbing Species prep_soln->det_lambda equilibrate Equilibrate Solutions to Desired Temperature det_lambda->equilibrate mix Mix Reactants equilibrate->mix measure Measure Absorbance vs. Time at λmax mix->measure convert_abs Convert Absorbance to Concentration measure->convert_abs plot_data Plot Kinetic Data (e.g., [A] vs. t, ln[A] vs. t) convert_abs->plot_data det_order Determine Reaction Order and Rate Constant plot_data->det_order

Caption: Workflow for a typical UV-Vis spectrophotometric kinetic study.

Conceptual Reaction Pathways for this compound

reaction_pathways cluster_decomp Decomposition cluster_reaction Reactions with Substrates EtOCl This compound (EtOCl) thermal Thermal (Autocatalytic) EtOCl->thermal Heat photo Photochemical EtOCl->photo Light (hν) sulfides Sulfides EtOCl->sulfides anilines Anilines EtOCl->anilines phenols Phenols EtOCl->phenols products_decomp Decomposition Products (e.g., HCl, aldehydes, etc.) thermal->products_decomp photo->products_decomp products_reaction Oxidation/Chlorination Products sulfides->products_reaction anilines->products_reaction phenols->products_reaction

References

Ethyl Hypochlorite: A Comparative Guide to its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl hypochlorite (B82951) (EtOCl) is a reactive and versatile reagent in organic synthesis, primarily utilized for chlorination and oxidation reactions. While not as commonly employed as some other hypochlorites, such as tert-butyl hypochlorite, its unique properties and reactivity profile make it a valuable tool for specific synthetic transformations. This guide provides a comparative overview of ethyl hypochlorite's applications, supported by experimental data, to assist researchers, scientists, and drug development professionals in its effective utilization.

Preparation and Stability

This compound is typically prepared in situ from the reaction of ethanol (B145695) with a chlorinating agent, such as sodium hypochlorite or calcium hypochlorite, often in the presence of an acid. The resulting solution is used directly due to the inherent instability of the isolated compound. The stability of this compound solutions is a critical consideration for its synthetic applications. Decomposition can be influenced by factors such as temperature, light, and the presence of impurities. For synthetic purposes, it is often prepared and used at low temperatures and protected from light to minimize degradation.

Core Applications in Synthesis

This compound's reactivity is primarily centered around the electrophilic nature of its chlorine atom and its oxidizing capabilities. Key applications include the oxidation of alcohols, chlorination of various substrates, and potential use in epoxidation and the formation of chlorohydrins.

Oxidation of Alcohols

This compound is an effective oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. A notable application is the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde.

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

In a typical procedure, a solution of hypochlorite is added to a solution of benzyl alcohol in an acetic acid-water medium. The reaction is monitored until the starting material is consumed. The product, benzaldehyde, can be isolated and purified using standard laboratory techniques. Kinetic studies have shown that the reaction follows second-order kinetics, being first order in both the alcohol and the hypochlorite. The proposed mechanism involves the formation of a benzyl alcohol-hypochlorite complex, which then decomposes to yield benzaldehyde.

SubstrateProductOxidizing SystemYieldReference
Benzyl AlcoholBenzaldehydeHypochlorite/Acetic Acid~90%[1][2]

Table 1: Oxidation of Benzyl Alcohol using Hypochlorite.

Oxidation_of_Benzyl_Alcohol Benzyl Alcohol Benzyl Alcohol Intermediate_Complex [PhCH2O-Cl-OEt H]+ Benzyl Alcohol->Intermediate_Complex + EtOCl This compound This compound Benzaldehyde Benzaldehyde Intermediate_Complex->Benzaldehyde - EtOH, - HCl Ethanol Ethanol HCl HCl

Caption: Proposed mechanism for the oxidation of benzyl alcohol with this compound.

Chlorination Reactions

This compound can be employed as a chlorinating agent for a variety of organic substrates, including phenols, anilines, and active methylene (B1212753) compounds.

Chlorination of Phenols:

The reaction of hypochlorous acid (from which this compound is derived) with phenols leads to the formation of chlorophenols. The reaction proceeds via electrophilic aromatic substitution, with the chlorine atom acting as the electrophile. The regioselectivity of the chlorination is influenced by the substituents on the phenolic ring. In some cases, ring cleavage products can be formed, with yields varying depending on the substrate and reaction conditions. For instance, the chlorination of various phenols with hypochlorous acid can yield 2-butene-1,4-dial (BDA) and its chlorinated analogue, with yields of BDA reaching up to 10.4% for bisphenol S and 2-chloromaleic acid yields up to 30.5% for 4-hydroxyphenylacetic acid.[3][4][5]

N-Chlorination of Amines and Amides:

While specific data for this compound is limited, related hypochlorites like calcium hypochlorite are effective for the N-chlorination of amides and carbamates. This suggests that this compound could also be a viable reagent for such transformations, which are important in the synthesis of various nitrogen-containing compounds.

Potential Applications: Epoxidation and Chlorohydrin Formation

The reaction of alkenes with hypochlorous acid is a well-established method for the formation of chlorohydrins, which are valuable intermediates in the synthesis of epoxides. Although direct and detailed experimental evidence for the use of this compound in these reactions is scarce in the readily available literature, its chemical nature as an electrophilic chlorine source suggests its potential utility in this area. The reaction would likely proceed through an electrophilic addition of the chlorine atom to the double bond, followed by nucleophilic attack of the ethoxy group or water.

Comparison with Other Chlorinating Agents

The choice of a chlorinating agent in organic synthesis depends on factors such as reactivity, selectivity, cost, and ease of handling. This compound offers a reactive source of electrophilic chlorine, but its instability necessitates in situ preparation.

ReagentKey FeaturesCommon Applications
This compound - Reactive electrophilic chlorine source- In situ preparation required- Moderate stability- Oxidation of alcohols- Chlorination of phenols and amines (potential)
tert-Butyl Hypochlorite - More stable than this compound- Commercially available- Versatile chlorinating and oxidizing agent- Allylic and benzylic chlorination- N-chlorination- Oxidation of alcohols and sulfides
N-Chlorosuccinimide (NCS) - Solid, stable, and easy to handle- Widely used source of electrophilic chlorine- Allylic and benzylic chlorination- Chlorination of ketones and esters- N-chlorination
Sodium Hypochlorite (Bleach) - Inexpensive and readily available- Aqueous solution- Used for large-scale oxidations and chlorinations- Oxidation of alcohols- Epoxidation of electron-deficient alkenes- Haloform reaction
Calcium Hypochlorite - Solid, stable, and easy to handle- Inexpensive- Oxidation of alcohols- N-chlorination of amides

Table 2: Comparison of this compound with Other Common Chlorinating Agents.

Reagent_Comparison cluster_ethyl This compound cluster_tbutyl tert-Butyl Hypochlorite cluster_ncs NCS cluster_naocl Sodium Hypochlorite EtOCl This compound + Reactive - Unstable - In situ prep. tBuOCl tert-Butyl Hypochlorite + More stable + Commercially available + Versatile EtOCl->tBuOCl Stability Versatility NCS N-Chlorosuccinimide + Solid & Stable + Easy to handle + Widely used EtOCl->NCS Handling Stability tBuOCl->NCS Substrate Scope NaOCl Sodium Hypochlorite + Inexpensive + Readily available - Aqueous solution NaOCl->EtOCl Reactivity in Organic Solvents

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Ethyl Hypochlorite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the proper disposal of ethyl hypochlorite (B82951). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining environmental compliance. Ethyl hypochlorite is a reactive and potentially hazardous compound, requiring careful handling and disposal.[1]

I. Immediate Safety and Hazard Information

This compound is a volatile, colorless liquid with a pungent odor.[1] Due to its reactive nature, it presents several hazards that necessitate stringent safety protocols.

Core Hazards:

  • Strong Oxidizer: Can react violently with reducing agents and flammable materials.

  • Instability: Can decompose, especially when exposed to heat, light, or certain metals, potentially releasing toxic chlorine gas.[2]

  • Corrosive: Can cause severe irritation or damage to the skin, eyes, and respiratory tract.[3][4]

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:

PPE CategorySpecification
Eye Protection Chemical splash goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Work in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

II. Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the safe neutralization and disposal of small quantities of this compound typically found in a laboratory setting. This procedure is based on the known reactivity of similar hypochlorite compounds.

A. Preparation and Pre-Disposal Checklist:

  • Verify Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office and local regulations for chemical waste disposal.[5][6]

  • Assemble Materials:

    • Appropriate PPE (see table above).

    • Sodium bisulfite or sodium thiosulfate (B1220275) solution (5-10% w/v in water) for neutralization.

    • A large beaker or flask (at least 10 times the volume of the this compound to be disposed of).

    • Stir bar and stir plate.

    • pH paper or a pH meter.

    • A designated, properly labeled hazardous waste container.[6]

  • Work Area: All steps must be performed in a certified chemical fume hood.

B. Neutralization Procedure:

  • Dilution: Slowly add the this compound to a large volume of cold water (a ratio of at least 1:10, this compound to water) in the beaker with stirring. This helps to dissipate heat from the neutralization reaction.

  • Neutralization: While continuously stirring the diluted this compound solution, slowly add the sodium bisulfite or sodium thiosulfate solution. This will reduce the hypochlorite to less hazardous chloride ions.

  • Monitor pH: Periodically check the pH of the solution. The reaction is complete when the pH is between 6 and 8. If the solution is acidic, it can be adjusted with a dilute solution of sodium hydroxide.

  • Final Check: After neutralization, allow the solution to stir for an additional 30 minutes to ensure the reaction is complete.

C. Final Disposal:

  • Waste Collection: The neutralized solution should be transferred to a properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.[6][7]

  • Container Labeling: The waste container must be clearly labeled with its contents (e.g., "Neutralized this compound Solution") and the date of generation.

  • Pickup and Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

III. Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][8]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][8]
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for disposal. For large spills, evacuate the area and contact your institution's emergency response team. Ensure adequate ventilation.[5]

IV. Logical Workflow for Disposal

EthylHypochloriteDisposal cluster_prep Preparation cluster_neutralize Neutralization cluster_dispose Disposal A Consult EHS Regulations B Wear Full PPE A->B C Work in Fume Hood B->C D Dilute this compound (1:10 with cold water) C->D Proceed to Neutralization E Slowly Add Reductant (e.g., Sodium Bisulfite) D->E F Monitor pH (Target 6-8) E->F G Transfer to Labeled Hazardous Waste Container F->G Proceed to Disposal H Arrange for EHS Pickup G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Ethyl Hypochlorite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and potentially hazardous compounds like ethyl hypochlorite (B82951). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and compliant laboratory environment.

Chemical Identifier:

Chemical NameEthyl hypochlorite
Synonyms Hypochlorous acid, ethyl ester
CAS Number 624-85-1[1][2]
Molecular Formula C2H5ClO[1]
Molecular Weight 80.51 g/mol [3]

Physical Properties:

PropertyValue
Boiling Point 30.4°C at 760 mmHg[1]
Density 1.015 g/cm³[1]
Vapor Pressure 626 mmHg at 25°C[1]

Personal Protective Equipment (PPE)

Body PartRecommended ProtectionRationale
Eyes/Face Chemical splash goggles and a face shield.To protect against splashes that can cause severe eye damage.[4][5]
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl rubber, or Viton), a lab coat, and an apron. For larger quantities, consider a chemical-resistant suit.[7]To prevent skin contact, which can lead to burns and irritation.[4]
Respiratory Work in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.To avoid inhalation of vapors, which can irritate the respiratory tract.[6][8]
Feet Closed-toe shoes.To protect against spills.

Operational Plan: Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe in vapors or mists.[6]

  • Keep away from incompatible materials such as acids, reducing agents, and combustible materials. Contact with acids can liberate toxic chlorine gas.[9][10]

  • Use non-metallic, corrosion-resistant tools and equipment.[6]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[4]

  • Keep containers tightly closed.[4]

  • Store in corrosion-resistant containers.[5]

  • Segregate from incompatible chemicals.[10]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.

Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and corrosion-resistant container.

  • Do not mix with other waste streams, especially acidic waste.[10]

Treatment and Disposal:

  • Neutralization of small spills can be attempted with a reducing agent like sodium bisulfite, followed by absorption with an inert material. However, this should only be performed by trained personnel with appropriate PPE.[10]

  • For larger quantities or routine disposal, contact your institution's environmental health and safety (EHS) office for guidance on proper disposal procedures.

  • Never pour this compound down the drain.[11]

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Review SDS and SOPs prep2 Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Work Inside Chemical Fume Hood prep3->handle1 handle2 Dispense Required Amount handle1->handle2 emergency1 In Case of Spill: Evacuate and Notify EHS handle1->emergency1 handle3 Keep Container Closed When Not in Use handle2->handle3 emergency2 In Case of Exposure: Use Emergency Shower/Eyewash Seek Medical Attention handle2->emergency2 clean1 Decontaminate Glassware and Surfaces handle3->clean1 clean2 Collect Waste in Labeled Container clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.